Morin hydrate
Description
Morin has been reported in Maclura pomifera, Petasites formosanus, and other organisms with data available.
a light yellowish pigment found in the wood of old fustic (Chlorophora tinctoria)
Structure
2D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKYFNHIADTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040776 | |
| Record name | Morin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654055-01-3, 6472-38-4 | |
| Record name | Morin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morin AR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Morin Hydrate for Researchers and Drug Development Professionals
Introduction
Morin hydrate, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. This multifaceted compound, a member of the flavonol subclass of flavonoids, is characterized by its unique 3,5,7,2',4'-pentahydroxyflavone structure. It is this specific arrangement of hydroxyl groups that is believed to contribute to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of the natural origins of this compound is paramount for its extraction, purification, and subsequent investigation for therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Moraceae, Rosaceae, and Fagaceae families.[1] It is distributed across various parts of these plants, including the leaves, fruits, and wood. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting conditions.
Primary Plant Sources
The most well-documented and richest sources of this compound are members of the Moraceae family.[1] Key species include:
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Osage Orange (Maclura pomifera) : The fruit and wood of the Osage orange tree are known to be particularly rich in morin.[2][3]
-
Old Fustic (Maclura tinctoria) : Historically used as a source of yellow dye, the heartwood of this tree is a significant source of morin.[2]
-
Jackfruit (Artocarpus heterophyllus) : The wood of the jackfruit tree has been identified as a viable source for the isolation of morin. A study reported a yield of 6.10% of pure morin from a crude precipitate of Artocarpus heterophyllus wood.
-
White Mulberry (Morus alba) : While specific quantitative data for morin is limited, the leaves of the white mulberry are known to be rich in flavonoids, with one study reporting a total flavonoid yield of 50.52 mg/g under optimized extraction conditions.
Other notable plant sources include:
-
Guava (Psidium guajava) : The leaves of the guava plant are a recognized source of morin and its glycosides. While quantification in the final extract of one study was not performed, the presence of morin was confirmed.
-
Almond (Prunus dulcis) : The hulls of almonds, a byproduct of almond processing, have been found to contain morin.
-
Fig (Chlorophora tinctoria) : This plant is another member of the Moraceae family and is a known source of morin.
-
Sweet Chestnut (Castanea sativa) : This member of the Fagaceae family also contains morin.
-
Onion (Allium cepa) : Onions are a common dietary source of flavonoids, including morin.
-
Apple (Malus domestica) : Apples, particularly the peel, contain a variety of flavonoids, with morin being among them.
Morin has also been detected in various beverages, including tea, red wine, and coffee.
Quantitative Data on this compound Content
The following table summarizes the available quantitative data for this compound in various natural sources. It is important to note that the concentration can be influenced by numerous factors, and these values should be considered as indicative.
| Natural Source | Plant Part | This compound Concentration | Reference(s) |
| Maclura cochinchinensis | Heartwood | 0.74 - 1.57% w/w | |
| Artocarpus heterophyllus | Wood (from crude precipitate) | 6.10% yield of pure morin | |
| Morus alba | Leaves | 50.52 mg/g (total flavonoids) | |
| Almond (Prunus dulcis) | Hulls | Morin is a known constituent | |
| Psidium guajava | Leaves | Morin is a known constituent |
Experimental Protocols
The accurate extraction and quantification of this compound from natural sources are critical for research and drug development. The following sections provide detailed methodologies for these processes.
Extraction of this compound
The choice of extraction method depends on the plant material and the desired scale of extraction. Maceration and Soxhlet extraction are two commonly employed techniques.
1. Maceration Protocol
Maceration is a simple and widely used method for extracting phytochemicals at room temperature.
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Sample Preparation : Air-dry the plant material (e.g., leaves, powdered wood) to a constant weight. Grind the dried material into a coarse powder to increase the surface area for extraction.
-
Solvent Selection : Ethanol or methanol are commonly used solvents for flavonoid extraction. A 70% ethanol solution is often effective.
-
Procedure :
-
Place the powdered plant material in a sealed container.
-
Add the solvent to the container, ensuring the plant material is fully submerged. A solid-to-solvent ratio of 1:10 (w/v) is a typical starting point.
-
Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional agitation.
-
After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.
-
The residue can be re-macerated with fresh solvent to maximize the extraction yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
2. Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that is more efficient than maceration, although it requires heating.
-
Sample Preparation : Prepare the plant material as described for maceration.
-
Apparatus : Assemble a Soxhlet extractor with a round-bottom flask, a thimble, and a condenser.
-
Procedure :
-
Place the powdered plant material in a cellulose thimble and insert it into the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (e.g., methanol or ethanol).
-
Heat the flask to the boiling point of the solvent. The solvent vapor will rise, bypass the thimble, and enter the condenser.
-
The condensed solvent will drip into the thimble, immersing the plant material and extracting the flavonoids.
-
When the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the solvent and extract will be siphoned back into the round-bottom flask.
-
This cycle is repeated continuously, allowing for a thorough extraction. The duration of the extraction can range from a few hours to over a day, depending on the plant material.
-
After extraction, the solvent in the round-bottom flask, now containing the extracted morin, is concentrated using a rotary evaporator.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used analytical technique for the quantification of this compound in plant extracts.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient or isocratic elution with a mixture of an acidic aqueous phase (e.g., 0.5% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common. For example, an isocratic system of 0.5% acetic acid in water:acetonitrile (80:20, v/v) has been used.
-
Flow Rate : A flow rate of around 1.0 mL/min is generally employed.
-
Detection Wavelength : Morin exhibits strong absorbance in the UV region. A detection wavelength of 355 nm is often used for its quantification.
-
-
Standard Preparation :
-
Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation :
-
Dissolve the dried plant extract in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
-
Analysis :
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and identify the morin peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the morin standard against its concentration.
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Determine the concentration of morin in the sample by interpolating its peak area on the calibration curve.
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Biosynthesis of this compound
Morin, like other flavonoids, is synthesized in plants through the phenylpropanoid pathway. This intricate metabolic route starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce the basic flavonoid skeleton.
The biosynthesis of morin can be visualized as a multi-step process:
Key Enzymes in the Pathway:
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PAL (Phenylalanine ammonia-lyase) : Catalyzes the deamination of phenylalanine to form cinnamic acid.
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C4H (Cinnamate 4-hydroxylase) : Introduces a hydroxyl group at the 4-position of the aromatic ring of cinnamic acid to produce p-coumaric acid.
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4CL (4-Coumarate-CoA ligase) : Activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.
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CHS (Chalcone synthase) : A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone.
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CHI (Chalcone isomerase) : Catalyzes the cyclization of naringenin chalcone to form the flavanone naringenin.
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F3H (Flavanone 3-hydroxylase) : Introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol.
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FLS (Flavonol synthase) : Catalyzes the desaturation of dihydrokaempferol to form the flavonol kaempferol.
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F2'H (Flavonoid 2'-hydroxylase) : A crucial enzyme that introduces a hydroxyl group at the 2'-position of the B-ring of kaempferol, leading to the formation of morin.
The final and distinguishing step in morin biosynthesis is the hydroxylation at the 2'-position of the B-ring, which is less common than hydroxylation at the 3' and 5' positions. This specific enzymatic action is what confers the unique structure and biological properties of morin.
Conclusion
This compound is a promising natural compound with a wide array of potential therapeutic applications. A thorough understanding of its natural sources, efficient methods for its extraction and quantification, and the intricacies of its biosynthetic pathway are essential for advancing research and development in this area. This technical guide provides a foundational resource for scientists and professionals engaged in the exploration of this compound for novel drug discovery and development. Further research is warranted to explore and quantify this compound in a broader range of plant species and to optimize extraction and purification protocols for industrial-scale production.
References
- 1. Development of a Rapid UHPLC-PDA Method for the Simultaneous Quantification of Flavonol Contents in Onions (Allium cepa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Morin hydrate chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Morin hydrate. The information is intended to support research, discovery, and development efforts in the fields of pharmacology, and medicinal chemistry.
Chemical and Physicochemical Properties
This compound (2',3,4',5,7-Pentahydroxyflavone) is a natural flavonoid predominantly found in plants of the Moraceae family, such as Osage orange (Maclura pomifera) and Old Fustic (Maclura tinctoria), as well as in the leaves of the common guava (Psidium guajava).[1][2] It is a yellow pigment that has garnered significant interest for its diverse biological activities.[3]
Chemical Structure and Identification
The chemical identity of this compound is well-established and characterized by the following identifiers.
| Property | Value | Reference |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | [4] |
| Molecular Formula | C₁₅H₁₀O₇·xH₂O | [4] |
| Molecular Weight | 302.24 g/mol (anhydrous basis) | |
| CAS Number | 654055-01-3 | |
| Appearance | Dark yellow powder/solid |
Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity studies.
| Property | Value | Reference |
| Melting Point | 299-300 °C (decomposes) | |
| Solubility | Soluble in methanol (50 mg/mL), ethanol, and aqueous alkaline solutions. Slightly soluble in ether and acetic acid. Poorly soluble in water (0.25 mg/mL at 20°C, 0.94 mg/mL at 100°C). The solubility is pH-dependent, increasing with higher pH. | |
| UV-Vis Absorption (in ethanol) | Band I: 363 nm, Band II: 263 nm |
pH-Dependent Solubility of this compound
| Solvent/Buffer | pH | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 32.69 ± 1.63 |
| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 |
| Double Distilled Water | 7.0 | 28.72 ± 0.97 |
| Phosphate Buffer Saline | 7.4 | 54.86 ± 2.05 |
| Tris Base Buffer | 9.0 | 505.9 ± 14.61 |
UV-Vis Absorption Maxima (λmax) at Different pH
| pH | λmax (nm) |
| 1.2 | 350 |
| 5.0 | 367 |
| 7.0 | 389 |
| 7.4 | 390 |
| 9.0 | 400 |
Pharmacological Properties and Signaling Pathways
This compound exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. These biological activities are attributed to its ability to modulate various cellular signaling pathways.
Antioxidant Activity
This compound is a potent antioxidant capable of scavenging free radicals. This activity is central to many of its other pharmacological effects. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). These effects are mediated, in part, through the modulation of key inflammatory signaling pathways.
Anticancer Properties
Extensive research has highlighted the anticancer potential of this compound against various cancer cell lines. It can induce apoptosis, inhibit cell proliferation and invasion, and suppress the expression of proteins involved in cell cycle regulation.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several critical intracellular signaling cascades.
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Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can modulate the activity of MAPKs, including ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cancer.
Below are graphical representations of these signaling pathways and the points of intervention by this compound.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: Modulation of the MAPK Signaling Pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner as the sample.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay also measures the free radical scavenging capacity of a substance.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound solution or positive control to the wells.
-
-
Measurement and Calculation:
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
-
Measurement of Nitrite:
-
After incubation, collect the cell culture supernatant.
-
Nitrite, a stable product of NO, is measured using the Griess reagent.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO production inhibition is calculated.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the control (untreated cells) and is calculated as follows:
-
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Morin Hydrate: A Technical Guide to its Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate, a natural flavonoid predominantly found in plants of the Moraceae family, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in cellular stress, inflammation, and apoptosis. Its potent antioxidant and anti-inflammatory properties form the basis of its therapeutic potential in a wide range of diseases.[1][3]
Antioxidant Activity
This compound is a powerful antioxidant capable of scavenging free radicals and reducing oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases.[1] Its antioxidant effects are mediated through several mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.
-
Enhancement of Endogenous Antioxidant Defenses: It upregulates the expression and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Modulation of Oxidative Stress Markers: this compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase levels of reduced glutathione (GSH), a major intracellular antioxidant.
Table 1: Quantitative Effects of this compound on Antioxidant Markers
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference(s) |
| SOD Activity | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly increased | |
| Acrylamide-induced liver damage in mice | 15 mg/kg body weight | Balanced enzyme levels | ||
| CAT Activity | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly increased | |
| Acrylamide-induced liver damage in mice | 15 mg/kg body weight | Balanced enzyme levels | ||
| GPx Activity | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly increased | |
| GSH Levels | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly increased | |
| Acute restraint stress in mice | 5, 10, 20 mg/kg | Significantly reversed reduction | ||
| MDA Levels | Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly reduced | |
| Acute restraint stress in mice | 5, 10, 20 mg/kg | Attenuated increase | ||
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 10-40 µM | Reduced in a concentration-dependent manner | |
| Doxorubicin-induced hepatorenal toxicity in rats | 100 mg/kg bw (oral) | Significantly reduced |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. This compound exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.
-
Inhibition of Pro-inflammatory Enzymes: this compound suppresses the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
-
Downregulation of Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
-
Modulation of Inflammatory Signaling Pathways: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. It achieves this by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. It also inhibits the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.
Table 2: Quantitative Effects of this compound on Inflammatory Markers
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference(s) |
| NO Production | LPS-stimulated RAW264.7 cells | 20 µM | Inhibition of NO production | |
| iNOS Expression | LPS-stimulated RAW264.7 cells | 20 µM | Downregulation of mRNA and protein expression | |
| p65 Phosphorylation | LPS-stimulated RAW264.7 cells | 20 µM | Suppression of expression | |
| ERK Phosphorylation | LPS-stimulated RAW264.7 cells | 10 and 20 µM | Concentration-dependent inhibition | |
| Collagen-activated platelets | 40 and 80 µM | Inhibition of activation | ||
| JNK Phosphorylation | LPS-stimulated RAW264.7 cells | 10 and 20 µM | Concentration-dependent inhibition | |
| Collagen-activated platelets | 40 and 80 µM | Inhibition of activation | ||
| p38 Phosphorylation | Collagen-activated platelets | 40 and 80 µM | Inhibition of activation | |
| TNF-α Levels | Chronic unpredictable stress in mice | 5, 10, 20 mg/kg i.p. | Reduced brain levels | |
| IL-1β Levels | Chronic unpredictable stress in mice | 5, 10, 20 mg/kg i.p. | Reduced brain levels |
Anticancer Activity
This compound has demonstrated promising anticancer properties in various cancer cell lines and animal models. Its anticancer effects are multifaceted and involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent apoptosis.
-
Cell Cycle Arrest: It can arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting the uncontrolled proliferation of cancer cells.
-
Inhibition of Signaling Pathways: this compound interferes with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.
Table 3: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| Hepa1c1c7 | Murine Hepatoma | ~331 (100 µg/ml) | |
| SW480 | Colorectal Cancer | Not specified, dose-dependent reduction in viability | |
| U937 | Human Leukemia | Most sensitive among several leukemic cell lines | |
| HTB-26 | Breast Cancer | 10 - 50 | |
| PC-3 | Pancreatic Cancer | 10 - 50 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| HCT116 | Colorectal Cancer | 22.4 |
Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. This compound inhibits this pathway at multiple levels.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, inflammation, and apoptosis. This compound modulates this pathway by inhibiting the phosphorylation of key kinases.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. This compound's ability to influence this pathway contributes to its anticancer effects.
References
- 1. Morin attenuates arsenic-induced toxicity in 3T3 embryonic fibroblast cells by suppressing oxidative stress, inflammation, and apoptosis: In vitro and silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 3. This compound attenuates chronic stress-induced memory impairment and degeneration of hippocampal subfields in mice: The role of oxidative, nitrergic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Morin Hydrate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate, a naturally occurring bioflavonoid found in various plants of the Moraceae family, such as mulberry, figs, and Osage orange, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] This technical guide provides an in-depth overview of the biological activities of this compound, its mechanisms of action, and its potential as a therapeutic agent. The information is curated for researchers, scientists, and professionals in the field of drug development.
This compound (3,5,7,2′,4′-pentahydroxyflavone) is a versatile compound known for its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties.[1] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways, including Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-activated protein kinase (MAPK), and Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2 (Keap1/Nrf2). Despite its promising preclinical profile, the clinical application of this compound is still under investigation, with a need for more extensive human trials.
Biological Activities and Pharmacological Potential
This compound exhibits a broad spectrum of biological activities that contribute to its pharmacological potential in various disease models.
Antioxidant Activity
This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. It can neutralize reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This antioxidant capacity is central to its protective effects in various organs.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. The primary mechanism involves the suppression of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.
Anticancer Potential
Preclinical studies have highlighted the anticancer effects of this compound across various cancer cell lines. It can induce apoptosis (programmed cell death), inhibit cancer cell proliferation, and prevent metastasis. The anticancer mechanisms are multifaceted, involving the modulation of signaling pathways that control cell survival and proliferation, such as PI3K/Akt and STAT3. Furthermore, morin can sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential as an adjuvant therapy.
Antidiabetic Properties
This compound has shown promise in the management of diabetes mellitus. It can help regulate blood glucose levels, improve insulin sensitivity, and protect pancreatic β-cells from oxidative damage. Its antidiabetic effects are partly attributed to its ability to modulate glucose metabolism and reduce inflammation and oxidative stress associated with the disease.
Neuroprotective Effects
The neuroprotective potential of this compound has been demonstrated in various models of neurological disorders. It can protect neurons from oxidative stress-induced damage, reduce neuroinflammation, and improve cognitive function in models of chronic stress and diabetic encephalopathy. The underlying mechanisms include the modulation of signaling pathways like TrkB/Akt and the enhancement of neurotrophic factor expression.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Cell Line | Assay | Key Findings | Reference(s) |
| Anti-inflammatory | RAW264.7 Macrophages | Griess Assay (NO production) | Inhibition of LPS-induced NO production with effective concentrations around 10-40 µM. | |
| Anti-inflammatory | RAW264.7 Macrophages | Western Blot | Concentration-dependent inhibition of ERK and JNK phosphorylation at 10 and 20 µM. Suppression of p65 at 20 µM. | |
| Anticancer | MDA-MB-231 (Breast Cancer) | Cell Viability Assay | Significant reduction in cell viability at 100 and 200 µM. | |
| Anticancer | HCT-116 (Colon Cancer) | Cell Viability Assay | Reduced cell viability at concentrations ≥ 250 µM. | |
| Antioxidant | RAW264.7 Macrophages | DCFDA Assay (ROS) | Reduction of LTA-induced ROS production. | |
| Antiplatelet | Human Platelets | Platelet Aggregation Assay | Inhibition of collagen- and thrombin-induced platelet aggregation at 25-100 µM. |
Table 2: In Vivo Efficacy of this compound
| Pharmacological Effect | Animal Model | Dosage | Key Findings | Reference(s) |
| Neuroprotection | Mice (Chronic Unpredictable Stress) | 5, 10, 20 mg/kg (i.p.) | Improved memory, reduced MDA and nitrite levels, enhanced brain GSH, and reduced TNF-α and IL-1β. | |
| Neuroprotection | Rats (Diabetic Encephalopathy) | 50 mg/kg (oral) | Reduced blood glucose, HbA1c, and neuronal apoptosis. Upregulated Akt, BDNF, and TrkB expression. | |
| Antidiabetic | Rats (Streptozotocin-induced) | 15 and 30 mg/kg (oral) | Increased insulin levels, antioxidant enzyme activity, and neurotrophic factors. Decreased fasting glucose and inflammatory markers. | |
| Hepatoprotection | Rats (Doxorubicin-induced toxicity) | 100 mg/kg (oral) | Abrogated hepatorenal toxicity and reduced oxidative stress. | |
| Neuroprotection | Mice (Chronic Restraint Stress) | 5, 10, 20 mg/kg | Attenuated hyperglycemia and prevented behavioral abnormalities. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to determine the free radical scavenging ability of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol or ethanol. This solution should be freshly prepared and stored in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of this compound from the stock solution.
-
A standard antioxidant like ascorbic acid or Trolox is used as a positive control.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or standard/blank) to a cuvette or 96-well plate.
-
Add the DPPH working solution to the sample and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 1x10⁴ to 1x10⁵ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the insoluble formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Sample Preparation:
-
Treat cells with this compound and/or other stimuli for the desired time.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, NF-κB p65) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate (e.g., ECL reagent) to the membrane and detect the signal using an imaging system or X-ray film.
-
For quantitative analysis, use densitometry software to measure band intensity, often normalized to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through its interaction with multiple signaling pathways.
NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK pathways. It suppresses the phosphorylation of key kinases such as ERK, JNK, and p38, which in turn prevents the activation and nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes like iNOS and COX-2.
Caption: this compound's inhibition of the NF-κB and MAPK pathways.
Nrf2/HO-1 Antioxidant Pathway
This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. It promotes the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including heme oxygenase-1 (HO-1). This leads to increased expression of these protective enzymes, thereby mitigating oxidative stress.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in various contexts. In some cancer models, it inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and survival. Conversely, in neuroprotective and antidiabetic models, it can activate this pathway to promote neuronal survival and glucose uptake.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for evaluating the biological activities of this compound.
Caption: A general experimental workflow for investigating this compound.
Conclusion and Future Perspectives
This compound is a promising natural compound with a wide range of biological activities and significant pharmacological potential. Its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects are well-documented in preclinical studies. The ability of this compound to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent.
However, challenges remain, particularly concerning its low bioavailability and the need for more robust clinical evidence. Future research should focus on developing novel formulations to enhance its delivery and conducting well-designed clinical trials to validate its therapeutic efficacy and safety in humans. Continued investigation into the molecular mechanisms of this compound will further elucidate its therapeutic potential and pave the way for its development as a novel drug for the prevention and treatment of various chronic diseases.
References
Morin Hydrate: A Technical Guide to its Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate, a naturally occurring bioflavonoid found in various plants of the Moraceae family, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth review of the therapeutic effects of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and quantitative data from preclinical studies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This compound has demonstrated a wide spectrum of beneficial properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and cardioprotective effects.[3][4] These therapeutic potentials are attributed to its ability to modulate various cellular signaling cascades, influence enzyme activity, and scavenge free radicals.[1]
Quantitative Data on Therapeutic Effects
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the efficacy of this compound in different models.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Citation |
| Hepa1c1c7 | Murine Hepatoma | ~100 | 48 | |
| HCT116 | Colorectal Carcinoma | Not specified, tested up to 440 µg/mL | 24, 48, 72 | |
| A375 | Melanoma | Concentration-dependent decrease in viability | 24, 48, 72 | |
| MNT-1 | Melanoma | Concentration-dependent decrease in viability | 24, 48, 72 | |
| SK-MEL-28 | Melanoma | Concentration-dependent decrease in viability | 24, 48, 72 |
Table 2: In Vivo Effects of this compound on Disease Models
| Disease Model | Animal Model | This compound Dose | Key Findings | Citation |
| Type 2 Diabetes | STZ-induced Wistar rats | 30 mg/kg (oral) | Significant decrease in fasting blood glucose. | |
| Type 1 Diabetes | STZ-induced Wistar rats | 25 and 50 mg/kg | Significant decline in serum glucose levels. | |
| Diabetic Cardiomyopathy | STZ-induced Wistar rats | 25, 50, and 100 mg/kg/day (oral) | Improved weight gain, lipid and glycemic profiles. | |
| Parkinson's Disease | MPTP-induced C57BL/6N mice | 1% in diet | Prevented motor dysfunction and dopaminergic neuronal damage. | |
| Acute Liver Injury | CCl4-induced mice | 50 mg/kg (oral) | Protective effect against liver injury. |
Table 3: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation
| Condition | Model | This compound Dose | Biomarker | Effect | Citation |
| Type 2 Diabetes with DEP exposure | Wistar rats | 30 mg/kg (oral) | SOD, CAT, GPx, GSH | Increased | |
| MDA, CD | Decreased | ||||
| IL-1β mRNA | Decreased | ||||
| IL-10, HO-1, GLUT4 mRNA | Increased | ||||
| Diabetic Retinopathy | STZ-induced rats | 25 and 50 mg/kg | LPO | Decreased | |
| GPx, CAT, SOD | Increased | ||||
| TNF-α, IL-1β, VEGF | Decreased | ||||
| Inflammation | MSU crystal-stimulated RAW 264.7 macrophages | 100-300 µM | TNF-α, IL-1β, IL-6, MCP-1, VEGF, NO, PGE2 | Suppressed | |
| iNOS, COX-2, NF-κBp65 mRNA | Downregulated |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a multitude of intracellular signaling pathways. These pathways are critical in regulating cellular processes such as inflammation, apoptosis, proliferation, and oxidative stress.
Anti-inflammatory Signaling
This compound has been shown to inhibit pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines and enzymes.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Anticancer Signaling
In cancer cells, this compound can induce apoptosis and inhibit proliferation by modulating pathways such as the PI3K/Akt/mTOR and MAPK pathways. It can also arrest the cell cycle at different phases.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induced apoptosis.
Antioxidant and Neuroprotective Signaling
This compound enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway. This leads to the expression of antioxidant enzymes that protect cells from oxidative damage, a key mechanism in its neuroprotective effects.
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of this compound.
Workflow Diagram
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
Methodology
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 15 µM) for a specified period (e.g., 2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key inflammatory mediators (e.g., NF-κB, COX-2, iNOS) are determined by Western blotting.
In Vivo Diabetic Model in Rats
This protocol outlines the induction of type 1 or type 2 diabetes in rats using streptozotocin (STZ) to evaluate the antidiabetic effects of this compound.
Workflow Diagram
Caption: Experimental workflow for evaluating the antidiabetic effects of this compound in vivo.
Methodology
-
Animal Model: Male Wistar rats are used for the study.
-
Induction of Diabetes:
-
Type 1: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer (pH 4.5) is administered.
-
Type 2: Rats are fed a high-fructose diet for a period (e.g., 14 days) followed by a single intraperitoneal injection of a lower dose of STZ (e.g., 45 mg/kg).
-
-
Confirmation of Diabetes: Blood glucose levels are measured after 48-72 hours, and rats with fasting blood glucose above a certain threshold (e.g., 200-250 mg/dL) are considered diabetic.
-
Treatment: Diabetic rats are treated with this compound (e.g., 25, 50, 100 mg/kg/day) via oral gavage for a specified duration (e.g., 60 days).
-
Monitoring and Analysis:
-
Fasting blood glucose levels and body weight are monitored regularly.
-
At the end of the treatment period, blood samples are collected for biochemical analysis (e.g., lipid profile, HbA1c, insulin levels).
-
Tissues such as the pancreas, liver, and kidneys are collected for histopathological examination and analysis of oxidative stress and inflammatory markers.
-
In Vivo Parkinson's Disease Model in Mice
This protocol describes the induction of a Parkinson's disease-like pathology in mice using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to assess the neuroprotective effects of this compound.
Workflow Diagram
Caption: Experimental workflow for assessing the neuroprotective effects of this compound in vivo.
Methodology
-
Animal Model: C57BL/6N mice are commonly used for this model.
-
Treatment: Mice are fed a diet containing this compound (e.g., 1%) for a period before and during MPTP administration.
-
Induction of Parkinsonism: Mice receive daily intraperitoneal injections of MPTP (e.g., 30 mg/kg) for a consecutive number of days (e.g., 5 days).
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test and the pole test to assess balance and coordination.
-
Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum are measured using techniques like HPLC.
-
Immunohistochemistry: Brain sections, particularly of the substantia nigra and striatum, are stained for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons. Glial cell activation (astrocytes and microglia) is also assessed by immunohistochemistry.
Conclusion
This compound is a promising natural compound with a wide array of therapeutic properties demonstrated in numerous preclinical studies. Its ability to modulate key signaling pathways involved in inflammation, cancer, diabetes, and neurodegeneration underscores its potential for the development of novel therapeutic agents. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. However, it is important to note the lack of extensive clinical trials, which are necessary to validate these preclinical findings in humans and to establish safe and effective dosages. Future investigations should focus on clinical translation to fully harness the therapeutic potential of this compound.
References
- 1. This compound protects type-2-diabetic wistar rats exposed to diesel exhaust particles from inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A PROMISING BIOFLAVONOID WITH DIFFERENT THERAPEUTIC EFFECTS [bpsa.journals.ekb.eg]
- 3. ffhdj.com [ffhdj.com]
- 4. researchgate.net [researchgate.net]
The Neuroprotective Potential of Morin Hydrate: A Technical Guide for Preclinical Research
An In-depth Review of its Antioxidant, Anti-inflammatory, and Anti-apoptotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Morin hydrate, a naturally occurring flavonoid, has garnered significant attention in preclinical research for its promising neuroprotective effects. This technical guide provides a comprehensive overview of the quantitative data from various preclinical studies, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Quantitative Efficacy of this compound in Preclinical Models
The neuroprotective effects of this compound have been quantified across a range of preclinical models, demonstrating its potential to mitigate oxidative stress, neuroinflammation, and apoptosis. The following tables summarize the key quantitative findings from these studies.
Antioxidant Effects
This compound has been shown to effectively modulate biomarkers of oxidative stress. It consistently reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of endogenous antioxidants such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).
| Model | Species | Dosage | Effect on MDA | Effect on GSH | Effect on Other Antioxidants | Reference |
| Chronic Unpredictable Stress | Mice | 5, 10, 20 mg/kg i.p. | Reduced levels | Enhanced brain levels | - | [1] |
| Acute Restraint Stress | Mice | 5, 10, 20 mg/kg | Attenuated increase | Reversed reduction | - | [2] |
| Chronic Restraint Stress | BALB/c Mice | 5, 10, 20 mg/kg i.p. | Suppressed production | Abolished reduction | - | [3] |
| Acrylamide-induced Hepatotoxicity | ICR Mice | 5, 15 mg/kg s.c. | Reduced lipid peroxidase activity | - | Increased SOD1, SOD2, Catalase, GR | [4] |
| Doxorubicin-induced Toxicity | Rats | 100 mg/kg p.o. | Reduced levels | Increased levels | Increased SOD, CAT, GPx | [5] |
Anti-inflammatory Effects
A key aspect of this compound's neuroprotective action is its ability to suppress neuroinflammation. Studies have consistently demonstrated its capacity to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and to downregulate key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).
| Model | Species | Dosage | Effect on TNF-α | Effect on IL-1β | Effect on Other Inflammatory Markers | Reference |
| Chronic Unpredictable Stress | Mice | 5, 10, 20 mg/kg i.p. | Reduced brain levels | Reduced brain levels | Downregulated iNOS and NF-κB expression | |
| 3-Nitropropionic Acid-induced Huntington's Disease | Rats | 20 mg/kg/day i.p. | Decreased striatal levels | - | Decreased striatal GFAP | |
| Vincristine-induced Neuropathic Pain | - | - | - | - | Inhibited NF-κB signaling, regulated M1/M2 microglial polarization | |
| MPTP-induced Parkinson's Disease | Mice | - | - | - | Inhibited ERK-p65 pathway, suppressed glial activation | |
| Cerebral Infarction | Rats | - | Reduced expression | - | Reduced IL-6 expression | |
| Lipoteichoic Acid-induced Inflammation | RAW 264.7 Macrophages | 20 µM | Attenuated mRNA and protein expression | Attenuated mRNA and protein expression | Attenuated iNOS mRNA and protein expression |
Anti-apoptotic and Pro-survival Effects
This compound has been shown to protect neurons from apoptotic cell death by modulating the expression of key apoptosis-related proteins. It typically upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.
| Model | Species | Dosage | Effect on Bcl-2 | Effect on Bax | Effect on Other Apoptotic Markers | Reference |
| 3-Nitropropionic Acid-induced Huntington's Disease | Rats | 20 mg/kg/day i.p. | - | - | Decreased striatal caspase 3 levels | |
| MPP+-induced Apoptosis in PC12 cells | - | 5-50 µmol/L | - | - | Attenuated increase of caspase-3-like activity | |
| Kainic Acid-induced Seizure | Mice | - | - | - | Reduced levels of apoptotic signaling molecules | |
| Arsenic and Cadmium-induced Neurotoxicity in PC12 cells | - | - | - | - | Attenuated cell apoptosis and ROS production, inhibited increase of caspase-3 activity |
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's neuroprotective effects, this section provides detailed methodologies for key experiments cited in preclinical studies.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Mice are subjected to four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions (North, South, East, West), facing the pool wall.
-
The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds to learn its location in relation to the distal cues.
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory retention.
-
Assessment of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned (typically 5-7 µm).
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations.
-
Permeabilization: Sections are incubated with Proteinase K (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus.
-
Labeling:
-
Sections are incubated with TdT (Terminal deoxynucleotidyl transferase) and a labeled nucleotide (e.g., Br-dUTP or FITC-dUTP) in a reaction buffer for 60 minutes at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If a biotin-labeled nucleotide is used, sections are incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate like diaminobenzidine (DAB) to produce a colored precipitate in apoptotic cells.
-
If a fluorescently labeled nucleotide is used, the sections can be directly visualized under a fluorescence microscope.
-
-
Counterstaining and Visualization: Sections are often counterstained with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei. The number of TUNEL-positive cells is then quantified.
Western Blotting for Apoptosis Markers (Bcl-2 and Bax)
Western blotting is used to quantify the expression levels of specific proteins, such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2 and Bax (typical dilutions range from 1:500 to 1:2000). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody's host species) for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.
LPS-Induced Neuroinflammation Model
Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) is a widely used method to induce systemic inflammation and subsequent neuroinflammation in rodents.
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
LPS Administration: A single i.p. injection of LPS (from E. coli, serotype O111:B4 or O55:B5) at a dose ranging from 0.25 to 5 mg/kg is administered. The control group receives a saline injection.
-
Time Course: The inflammatory response is typically assessed at various time points post-injection, ranging from a few hours (for acute inflammation) to several days or weeks (for chronic effects).
-
Assessment of Neuroinflammation:
-
Behavioral Changes: Sickness behavior, including reduced locomotor activity and social interaction, can be monitored.
-
Cytokine Levels: Brain tissue and serum are collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Microglial and Astrocyte Activation: Immunohistochemistry or immunofluorescence for markers such as Iba1 (for microglia) and GFAP (for astrocytes) is performed on brain sections.
-
Inflammatory Gene Expression: RT-qPCR can be used to measure the mRNA levels of inflammatory mediators in brain tissue.
-
Measurement of Oxidative Stress Markers
The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels.
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., KCl or phosphate buffer).
-
Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated at 95-100°C for 30-60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement: After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm. The MDA concentration is calculated using a standard curve prepared with a known concentration of MDA.
The Ellman's reagent (DTNB) is widely used to measure GSH levels.
-
Tissue Homogenization: Brain tissue is homogenized in a buffer containing a deproteinizing agent (e.g., metaphosphoric acid or trichloroacetic acid).
-
Reaction: The supernatant is mixed with Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid)) and a phosphate buffer.
-
Measurement: DTNB reacts with the sulfhydryl group of GSH to produce a yellow-colored product (TNB). The absorbance is measured spectrophotometrically at 412 nm. The GSH concentration is determined from a standard curve.
ELISA for Inflammatory Cytokines (TNF-α and IL-1β)
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying cytokine levels in brain tissue homogenates or serum.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample and Standard Incubation: Brain homogenate supernatants or serum samples, along with a series of known standards, are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm). The cytokine concentration in the samples is determined by interpolating from the standard curve.
Immunohistochemistry for NF-κB
Immunohistochemistry allows for the visualization of the localization and expression of NF-κB in brain tissue sections.
-
Tissue Preparation and Sectioning: Similar to the TUNEL assay, brain tissue is fixed, embedded, and sectioned.
-
Antigen Retrieval: To unmask the antigenic epitope, sections are often subjected to heat-induced antigen retrieval using a citrate buffer.
-
Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to block non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for a subunit of NF-κB (e.g., p65).
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex (ABC) reagent. The signal is then visualized using a chromogen like DAB, resulting in a brown stain where NF-κB is present.
-
Counterstaining and Visualization: Sections are counterstained with hematoxylin to visualize cell nuclei and then examined under a microscope.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating the neuroprotective potential of this compound.
References
- 1. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β, IL-18, IL-6, and TNF-α Detection in Brains and Cell Culture Supernatants [bio-protocol.org]
- 3. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. semanticscholar.org [semanticscholar.org]
The Cardioprotective Potential of Morin Hydrate: A Technical Whitepaper for Researchers
Abstract: Morin hydrate, a naturally occurring flavonoid, has demonstrated significant promise as a cardioprotective agent. This document provides a comprehensive technical overview of the mechanisms underlying the cardioprotective benefits of this compound, with a focus on its molecular targets and signaling pathways. This whitepaper is intended for researchers, scientists, and drug development professionals in the cardiovascular field. It synthesizes findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate further investigation and development of this compound as a potential therapeutic.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide. Myocardial ischemia-reperfusion (I/R) injury, a common consequence of events like myocardial infarction and cardiac surgery, paradoxically exacerbates cardiac damage upon the restoration of blood flow. The pathophysiology of I/R injury is complex, involving oxidative stress, inflammation, and apoptosis.[1][2] this compound (3,5,7,2′,4′-pentahydroxyflavone), a bioactive flavonoid found in various plants, has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties.[1][3] Preclinical evidence strongly suggests that this compound can mitigate myocardial damage by modulating key signaling pathways and cellular processes.[4] This whitepaper will delve into the core mechanisms of this compound's cardioprotective effects, providing a detailed guide for researchers in the field.
Mechanisms of Cardioprotection
This compound exerts its cardioprotective effects through a multi-pronged approach, primarily by attenuating oxidative stress and inflammation, and by modulating critical cell survival and death pathways.
Antioxidant Activity
A primary mechanism of this compound's cardioprotective action is its ability to combat oxidative stress. It achieves this through direct and indirect antioxidant effects:
-
Direct Radical Scavenging: this compound can directly scavenge reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.
-
Inhibition of ROS-Generating Enzymes: It has been shown to moderately inhibit xanthine oxidase, an enzyme that produces superoxide radicals, particularly during ischemia.
-
Upregulation of Endogenous Antioxidants: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Anti-inflammatory Effects
Inflammation is a key contributor to myocardial I/R injury. This compound has been shown to suppress inflammatory responses in the heart:
-
Inhibition of Pro-inflammatory Cytokines: Studies have demonstrated that this compound treatment can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modulation of Inflammatory Signaling Pathways: this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes.
Modulation of Signaling Pathways
This compound's cardioprotective effects are mediated by its influence on several critical intracellular signaling pathways.
Activation of the Nrf2/HO-1 pathway is a cornerstone of this compound's antioxidant and cytoprotective effects. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes, including HO-1.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in cardiomyocytes. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates several downstream targets involved in apoptosis, such as glycogen synthase kinase-3 beta (GSK-3β) and Bcl-2-associated death promoter (Bad), thereby promoting cell survival.
Quantitative Data from Preclinical Studies
The cardioprotective effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vivo Studies on Cardioprotection by this compound
| Animal Model | Injury Model | This compound Dose | Key Findings | Reference |
| Rabbit | Ischemia/Reperfusion | 5 µmol/kg | >50% reduction in myocardial necrosis | |
| Rat (Wistar) | Isoproterenol-induced MI | 10 and 20 mg/kg/day (oral, 21 days) | Significant reduction in cardiac markers and lipid peroxidation | |
| Rat (Wistar) | Isoproterenol-induced MI in diabetic rats | 40 mg/kg/day (oral, 28 days) | Significant reduction in cardiac injury markers (CK-MB, LDH), oxidative stress (MDA), inflammation (TNF-α, IL-6), and apoptosis (Bax, Caspase-3) | |
| Rat | Myocardial Ischemia-Reperfusion | 10 and 20 mg/kg | Decreased myocardial infarct size, improved cardiac function | |
| Rat (diabetic) | Streptozotocin-induced | 25, 50, and 100 mg/kg/day (oral, 60 days) | Improved cardiac function, reduced fibrosis, suppressed apoptosis, and decreased inflammation and oxidative stress |
Table 2: In Vitro Studies on Cardioprotection by this compound
| Cell Line | Injury Model | This compound Concentration | Key Findings | Reference |
| H9c2 cardiomyocytes | Hypoxia/Reoxygenation | Not specified | Increased cell viability, decreased LDH activity and apoptosis | |
| RAW 264.7 macrophages | Lipoteichoic acid (LTA)-induced inflammation | 20 µM | Upregulated Nrf2 and HO-1 mRNA expression, reduced ROS and NO production | |
| Human lens epithelial cells (HLE-B3) | H₂O₂-induced oxidative stress | 50 µM | Elevated mRNA and protein levels of HO-1, increased Nrf2 protein level and nuclear translocation | |
| Human umbilical vein endothelial cells (HUVECs) | Doxorubicin/Mitomycin C toxicity | Not specified | Minimized toxicity of anti-tumor drugs |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's cardioprotective effects.
In Vivo Model: Isoproterenol-Induced Myocardial Infarction in Rats
This model is widely used to mimic the biochemical and morphological alterations of myocardial infarction in humans.
-
Animal Model: Male Wistar rats (200-250 g) are typically used.
-
Drug Administration: this compound is administered orally (e.g., 10, 20, or 40 mg/kg/day) for a specified period (e.g., 21 or 28 days). The vehicle control group receives the solvent (e.g., saline).
-
Induction of Myocardial Infarction: On the final two days of the treatment period, rats are subcutaneously injected with isoproterenol (e.g., 85 or 100 mg/kg) at a 24-hour interval to induce myocardial infarction.
-
Sample Collection: 24 hours after the final isoproterenol injection, animals are euthanized. Blood is collected for serum separation, and hearts are excised for biochemical and histological analysis.
-
Biochemical Analysis:
-
Cardiac Injury Markers: Serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) are measured using commercially available ELISA kits.
-
Oxidative Stress Markers: Myocardial tissue homogenates are used to measure levels of malondialdehyde (MDA) and the activities of antioxidant enzymes like SOD, CAT, and GPx using specific assay kits.
-
Inflammatory Cytokines: Serum or tissue homogenate levels of TNF-α and IL-6 are quantified using ELISA kits.
-
-
Histopathological Analysis: A portion of the heart tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.
In Vitro Model: Hypoxia/Reoxygenation (H/R) Injury in H9c2 Cardiomyocytes
This cellular model mimics the conditions of ischemia-reperfusion injury.
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 12 hours) before inducing H/R injury.
-
Hypoxia: To induce hypoxia, the culture medium is replaced with a serum-free, glucose-free medium (e.g., Hank's Balanced Salt Solution), and the cells are placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a defined period (e.g., 2-12 hours).
-
Reoxygenation: Following the hypoxic period, the medium is replaced with complete DMEM, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 4-6 hours).
-
Assessment of Cell Viability and Injury:
-
Cell Viability: MTT or CCK-8 assays are used to quantify cell viability.
-
Cell Injury: The release of LDH into the culture medium is measured using a commercially available kit.
-
-
Apoptosis Assays: Apoptosis can be assessed by TUNEL staining or flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, Akt, p-Akt, Bax, Bcl-2, Caspase-3) are determined by Western blotting.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Heart tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The evidence presented in this whitepaper strongly supports the cardioprotective potential of this compound. Its ability to mitigate oxidative stress and inflammation through the modulation of key signaling pathways, particularly the Nrf2/HO-1 and PI3K/Akt pathways, makes it a compelling candidate for further investigation. The provided quantitative data and experimental protocols offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this compound in the context of cardiovascular diseases.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing and delivery methods for achieving therapeutic concentrations in the myocardium.
-
Long-term Efficacy and Safety Studies: To evaluate the chronic effects of this compound administration.
-
Combination Therapies: To investigate potential synergistic effects of this compound with existing cardioprotective drugs.
-
Clinical Trials: To translate the promising preclinical findings into clinical applications for the prevention and treatment of myocardial injury.
By continuing to explore the multifaceted mechanisms of this compound, the scientific community can pave the way for its potential integration into the therapeutic arsenal against cardiovascular diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Isolation of Morin Hydrate
This compound (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonoid found in a variety of plants, particularly those from the Moraceae family.[1][2] It has garnered significant interest in the biomedical and pharmaceutical fields due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the primary methods for isolating this compound from natural sources and its chemical synthesis, complete with detailed experimental protocols, quantitative data, and process visualizations.
Isolation from Natural Sources
This compound can be extracted from various plants, including the wood of Artocarpus heterophyllus (jackfruit), Maclura pomifera (Osage orange), and the leaves of Psidium guajava (guava).[5] The general principle involves solvent extraction of the plant material, followed by purification steps to isolate the morin.
Experimental Protocol: Isolation from Artocarpus heterophyllus
This protocol is adapted from a method developed for the isolation of morin from the wood of the jackfruit tree.
I. Extraction:
-
Macerate the dried, powdered wood of Artocarpus heterophyllus in methanol for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Allow the concentrated filtrate to stand, which will result in the formation of a crude precipitate.
-
Collect the crude precipitate. The remaining plant material can be re-extracted to improve the overall yield.
II. Purification:
-
Dissolve 1.0 g of the crude precipitate in 10 mL of ethyl acetate.
-
Collect the filtrate and evaporate it on a water bath until the volume is reduced to approximately 7 mL.
-
Extract the ethyl acetate solution with 5 mL of a 5% sodium carbonate solution.
-
Separate the aqueous layer and acidify it with 10% hydrochloric acid to precipitate the morin.
-
Wash the resulting precipitate with cool water and dry it in an oven to obtain pure morin powder.
Isolation Workflow
Quantitative Data for Isolation
| Plant Source | Part Used | Extraction Method | Yield | Reference |
| Artocarpus heterophyllus | Wood | Methanol Maceration | 6.79% (crude precipitate) | |
| Artocarpus heterophyllus | Wood | Purification of crude | 6.10% (pure morin) | |
| Maclura pomifera | Fruit | Ethyl Acetate Extraction | 9.5 g/kg of fresh fruit |
Chemical Synthesis
While isolation from natural sources is common, chemical synthesis offers a route to high-purity morin, avoiding the variability of natural product extraction. A multi-gram, chromatography-free, five-step synthesis has been developed, providing an efficient alternative.
Experimental Protocol: Five-Step Synthesis
This protocol is a summary of the 40g scale synthesis starting from phloroglucinol and 2,4-dimethoxybenzaldehyde.
Step 1: Synthesis of 2,4,6-Trihydroxyacetophenone
-
Phloroglucinol and aluminum chloride are dissolved in a mixture of Dichloromethane (DCM) and Nitromethane (MeNO₂). The reaction proceeds to yield the acetophenone intermediate.
Step 2: Synthesis of 2-Hydroxy-4,6-dimethoxyacetophenone
-
The product from Step 1 is mixed with sodium carbonate in acetone. The mixture is stirred, followed by the addition of a methylating agent to produce the dimethoxyacetophenone.
Step 3: Synthesis of 3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl) Prop-2-en-1-one (Chalcone)
-
The dimethoxyacetophenone from Step 2 is reacted with 2,4-dimethoxybenzaldehyde in a suitable solvent to form the chalcone precursor.
Step 4: Synthesis of 2-(2,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one (Tetramethylmorin)
-
The chalcone from Step 3 is dissolved in ethanol and sodium hydroxide. Tert-butyl hydroperoxide (TBHP, 70% aq.) is added, and the mixture is stirred for approximately 23 hours. The reaction is quenched with HCl. This oxidative cyclization step is crucial for forming the flavonol backbone.
Step 5: Demethylation to Morin (1)
-
The tetramethylmorin from Step 4 is treated with aluminum chloride in toluene and heated to 80 °C for 4 hours. The reaction is then quenched with HCl to yield the final product, Morin, which is filtered and dried.
Synthesis Workflow
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Materials | Phloroglucinol, 2,4-dimethoxybenzaldehyde | |
| Scale | 40 g | |
| Overall Yield | 18.3% | |
| Purity | >95% (after work-up) | |
| Purification Method | Chromatography-free, salt precipitation |
Analytical Characterization
Accurate characterization is crucial to confirm the identity and purity of isolated or synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for quantifying morin. A validated method uses a C18 column with UV detection.
| Parameter | Condition | Reference |
| Mobile Phase | 10 mM potassium dihydrogen phosphate (pH 5.0) and acetonitrile (60:40, v/v) | |
| Detection | UV (PDA Detector) | |
| Linear Range | 1-30 µg/mL | |
| LOD | 0.481 µg/mL | |
| LOQ | 1.458 µg/mL |
Solubility Data
This compound's poor aqueous solubility is a critical factor in its formulation and bioavailability.
| Solvent / Medium | Temperature | Solubility | Reference |
| Water (Aqueous) | 25 °C | 18 µg/mL | |
| Water | N/A | 28.7 µg/mL | |
| Capmul MCM (Oil) | 25 °C | 14.7 ± 0.58 mg/mL | |
| Cremophor EL (Surfactant) | 25 °C | 10.5 ± 0.42 mg/mL | |
| PEG-400 (Co-surfactant) | 25 °C | 9.6 ± 0.38 mg/mL | |
| Methanol | N/A | 50 mg/mL (0.5 g/10 mL) | |
| DMSO | N/A | 64 mg/mL |
Molecular Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is key for drug development professionals targeting specific therapeutic areas.
Key Modulated Signaling Pathways
This compound's therapeutic potential stems from its ability to interact with multiple biological networks. It is known to suppress pro-inflammatory and pro-cancerous pathways such as NF-κB, MAPK, and JAK/STAT, while activating protective pathways like Keap1/Nrf2, which is crucial for antioxidant defense. This multi-targeted activity makes it a promising candidate for further investigation in various disease models.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Morin Hydrate and Its Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate is a naturally occurring bioflavonoid, a class of polyphenolic compounds found in a variety of plants.[1][2] It is particularly abundant in members of the Moraceae family, such as mulberry and fig, as well as in other common dietary sources like onions, apples, and red wine.[3][4] The chemical structure of morin, 3,5,7,2′,4′-pentahydroxyflavone, features a C15 flavonoid backbone with multiple hydroxyl groups that contribute to its significant biological activities.[3] This technical guide provides an in-depth overview of the synthesis, biological significance, and underlying molecular mechanisms of this compound and its derivatives, with a focus on their potential therapeutic applications.
Biological Significance and Pharmacological Potential
This compound and its derivatives exhibit a wide spectrum of pharmacological effects, making them promising candidates for the development of novel therapeutics for various chronic and degenerative diseases. These activities are largely attributed to their antioxidant, anti-inflammatory, anticancer, neuroprotective, and enzyme-inhibiting properties.
Antioxidant Activity
The antioxidant properties of this compound are well-documented and are primarily due to its ability to scavenge free radicals and chelate metal ions. The multiple hydroxyl groups in its structure enable it to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing their damaging effects. Studies have shown that this compound can reduce oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). It has also been observed to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This is achieved, in part, by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of inflammation.
Anticancer Properties
The anticancer potential of this compound and its derivatives has been investigated in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and invasion, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). Morin has been shown to arrest the cell cycle and modulate the expression of proteins involved in cell survival and metastasis. For instance, it can downregulate the expression of mesenchymal markers like N-cadherin and reduce the secretion of matrix metalloproteinase-9 (MMP-9), thereby inhibiting the epithelial-mesenchymal transition (EMT) process.
Neuroprotective Effects
This compound has emerged as a promising neuroprotective agent, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its neuroprotective effects are attributed to its ability to mitigate oxidative stress, neuroinflammation, and apoptosis in the brain. Studies have shown that this compound can improve memory and cognitive function in animal models of chronic stress and neurodegeneration. It has also been found to inhibit the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
Enzyme Inhibition
Morin and its derivatives have been identified as inhibitors of various enzymes, which contributes to their therapeutic potential. For example, they have been shown to inhibit urease, an enzyme implicated in the pathogenesis of Helicobacter pylori infections. Additionally, this compound has been identified as a potent inhibitor of thymidine kinase in Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Key Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are a result of its ability to modulate a multitude of intracellular signaling pathways. Understanding these interactions is crucial for the targeted development of morin-based therapeutics.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate the phosphorylation of key MAPK proteins such as ERK and JNK, thereby influencing cellular responses to external stimuli.
Caption: this compound modulates the MAPK signaling pathway.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a major regulator of the cellular antioxidant response. This compound can activate Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to protect cells from oxidative damage.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
cAMP-PKA-AMPK-SIRT1 Signaling Pathway
In the context of atherosclerosis, this compound has been shown to induce autophagy through the activation of the cAMP-PKA-AMPK-SIRT1 signaling pathway, which contributes to its anti-inflammatory effects.
Caption: this compound induces autophagy via the cAMP-PKA-AMPK-SIRT1 pathway.
Quantitative Data Summary
The following tables summarize key quantitative data on the biological activities of this compound and its derivatives from various studies.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Cell Viability | 100-200 | |
| HCT-116 | Colon Cancer | Cell Viability | ≥ 250 | |
| SW480 | Colon Cancer | Cell Viability | ≥ 100 | |
| B16-F10 | Melanoma | Cell Proliferation | Not specified |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay | MIC (µM) | MBC (µM) | Reference |
| S. aureus ATCC 29213 | Broth Microdilution | 100 | 200 |
Table 3: Enzyme Inhibition by Morin Derivatives
| Enzyme | Inhibitor | Inhibition Type | IC50 (µM) | Reference |
| Urease | Morin derivative 5g | Uncompetitive | 3.80 ± 1.9 | |
| Urease | Phenylurea-pyridinium hybrids | Mixed | 4.08 - 6.20 |
Experimental Protocols
This section provides an overview of common experimental methodologies used in the study of this compound and its derivatives.
Synthesis of Morin Derivatives
The synthesis of morin derivatives often involves the modification of the hydroxyl groups on the flavonoid backbone to enhance biological activity or improve pharmacokinetic properties. A general synthetic scheme for creating morin analogs as urease inhibitors has been described.
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation.
Cell-Based Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of compounds on cancer cell lines.
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It is frequently employed to measure the expression levels of proteins involved in signaling pathways, apoptosis, and inflammation.
-
Quantitative Real-Time PCR (RT-qPCR): This method is used to measure the expression of specific genes at the mRNA level. It is often used to assess the impact of morin on the transcription of inflammatory and antioxidant genes.
In Vivo Studies
Animal models are crucial for evaluating the efficacy and safety of this compound and its derivatives in a physiological context. For example, rodent models of chronic stress, neurodegenerative diseases, and cancer are commonly used.
Caption: A general experimental workflow for the evaluation of morin derivatives.
Conclusion
This compound and its synthetic derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation in drug discovery and development. While the preclinical evidence is compelling, further research, including well-designed clinical trials, is necessary to fully elucidate their therapeutic potential and establish their safety and efficacy in humans. The continued exploration of morin's structure-activity relationships and the development of novel derivatives with improved pharmacological profiles will be crucial for translating the promise of this natural compound into tangible clinical benefits.
References
- 1. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A PROMISING BIOFLAVONOID WITH DIFFERENT THERAPEUTIC EFFECTS [bpsa.journals.ekb.eg]
- 3. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Dissolving Morin Hydrate for In Vitro Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morin hydrate, a naturally occurring bioflavonoid, is a subject of increasing interest in biomedical research due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed application notes and protocols for the solubilization of this compound, ensuring its stability and efficacy for cell-based assays.
Introduction to this compound
This compound (3,5,7,2′,4′-pentahydroxyflavone) is a flavonoid found in various plants, including members of the Moraceae family.[2] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, such as Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-activated protein kinase (MAPK), and Janus kinases/Signal transducer and activator of transcription proteins (JAKs/STATs).[1][2] However, its poor aqueous solubility presents a challenge for in vitro studies. This guide outlines effective methods for dissolving and preparing this compound for use in cell culture.
Solubility of this compound
The solubility of this compound is highly dependent on the solvent and the pH of the medium. Below is a summary of its solubility in various common laboratory solvents.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 64 mg/mL | 199.84 mM | Use fresh, high-purity DMSO as it is hygroscopic. |
| Ethanol | 2 mg/mL | 6.24 mM | Warming may be required to fully dissolve. |
| Water | Insoluble | - | Exhibits poor aqueous solubility. |
| 0.1 N HCl (pH 1.2) | 32.69 ± 1.63 µg/mL | ~102 µM | - |
| Sodium Acetate Buffer (pH 5.0) | 14.88 ± 2.43 µg/mL | ~46 µM | - |
| Distilled Water (pH 7.0) | 28.72 ± 0.97 µg/mL | ~90 µM | - |
| Phosphate Buffer Saline (PBS, pH 7.4) | 54.86 ± 2.05 µg/mL | ~171 µM | - |
| Tris Base Buffer (pH 9.0) | 505.9 ± 14.61 µg/mL | ~1.58 mM | Solubility increases with pH. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution (MW: 320.25 g/mol for hydrate), weigh 32.025 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO to 32.025 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.
Stability and Handling Recommendations
-
Light Sensitivity: this compound is sensitive to light. Protect solutions from light by using amber-colored tubes or by wrapping tubes in aluminum foil.
-
pH Stability: The stability of this compound is pH-dependent. It exhibits greater stability in acidic to neutral conditions and degrades more rapidly in basic conditions.
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution as this can lead to degradation. Aliquoting into single-use volumes is highly recommended.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound solutions and a simplified representation of a signaling pathway modulated by this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Modulation of NF-κB and MAPK pathways by this compound.
References
Protocol for using Morin hydrate in antioxidant assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate is a naturally occurring flavonoid found in various plants, including fruits and vegetables from the Moraceae family.[1] It is recognized for its potent antioxidant and anti-inflammatory properties.[2] As a scavenger of free radicals, this compound offers significant potential in the development of therapeutics for conditions associated with oxidative stress.[3] These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, we summarize its mechanism of action through key signaling pathways.
Data Presentation
The antioxidant activity of this compound can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.[4]
| Assay | This compound IC50 (µg/mL) | Standard Compound | Standard Compound IC50 (µg/mL) | Reference |
| DPPH | 19.97 | BHA | 10.10 | [5] |
| BHT | 25.95 | |||
| Trolox | 7.059 | |||
| α-tocopherol | 11.31 | |||
| ABTS | 38.37 | BHA | 5.07 | |
| BHT | 6.99 | |||
| Trolox | 6.16 | |||
| α-tocopherol | 8.37 |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
Add 100 µL of various concentrations of this compound solution to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used to dilute the ABTS•+ solution.
-
Assay:
-
Add 10 µL of various concentrations of this compound solution to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of ferrous sulfate standards of known concentrations.
-
-
Assay:
-
Add 20 µL of this compound solution or ferrous sulfate standard to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of this compound from the standard curve. Results are typically expressed as mmol Fe²⁺ equivalents per gram of the compound.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its antioxidant effects through the modulation of several key signaling pathways.
Keap1-Nrf2/ARE Pathway
Under conditions of oxidative stress, this compound promotes the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1 (Kelch-like ECH-associated protein 1). Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). Morin has been shown to inhibit Keap1 activity, thereby reactivating the Nrf2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Morin Hydrate as a Versatile Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate, a naturally occurring flavonoid, has garnered significant attention as a versatile and effective fluorescent probe for the detection of various metal ions.[1] Its inherent fluorescent properties, which are modulated upon complexation with metal ions, make it a valuable tool in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research. This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent sensor for the qualitative and quantitative analysis of metal ions.
The principle of detection relies on the formation of stable complexes between this compound and metal cations. This interaction can lead to a significant enhancement or quenching of Morin's intrinsic fluorescence, providing a measurable signal that correlates with the concentration of the target metal ion. Morin has been shown to be particularly sensitive to aluminum (Al³⁺), but also exhibits responses to other metal ions such as beryllium (Be²⁺), zinc (Zn²⁺), gallium (Ga³⁺), indium (In³⁺), and scandium (Sc³⁺).[1][2] Conversely, ions like iron (Fe³⁺) and copper (Cu²⁺) have been observed to quench the fluorescence of Morin.
Signaling Pathway and Detection Mechanism
The fluorescence response of this compound upon interaction with metal ions is primarily due to a process known as chelation-enhanced fluorescence (CHEF) or, in some cases, fluorescence quenching. Upon binding with a metal ion, the flavonoid's molecular structure becomes more rigid, which can lead to an increase in the fluorescence quantum yield. The specific binding sites on the Morin molecule typically involve the hydroxyl and carbonyl groups.
Caption: Chelation of a metal ion by this compound leading to a change in fluorescence.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the detection of various metal ions using this compound as a fluorescent probe.
| Metal Ion | Excitation (nm) | Emission (nm) | Linear Range | Detection Limit | Remarks |
| Al³⁺ | 410 | 495 | up to 7 mg/L | 0.022 mg/L | Significant fluorescence enhancement. Stoichiometry of complexes can be 1:1 and 2:1 (Morin:Al³⁺). |
| Be²⁺ | 440 | 530 | up to 10 ng/mL | 0.04 ng/mL | Strong fluorescence enhancement in the presence of non-ionic surfactants.[2] |
| Zn²⁺ | 433 | 503 | up to 150 ng/mL | 3 ng/mL | Fluorescence enhancement is significantly increased in the presence of a non-ionic surfactant. |
| Ga³⁺ | ~420 | ~520 | Not specified | Not specified | Forms fluorescent complexes. |
| In³⁺ | ~420 | ~520 | Not specified | Not specified | Forms fluorescent complexes. |
| Sc³⁺ | Not specified | Not specified | Not specified | Not specified | Known to form complexes with flavonoids. |
| Fe³⁺ | ~420 | ~505 | Not specified | Not specified | Fluorescence quenching is observed. |
| Cu²⁺ | ~420 | ~505 | Not specified | Not specified | Fluorescence quenching is observed. |
Experimental Protocols
The following are detailed protocols for the preparation of reagents and the spectrofluorometric determination of metal ions using this compound.
Preparation of Reagents
A critical first step is the careful preparation of stock solutions and buffers to ensure accurate and reproducible results.
Caption: Workflow for the preparation of reagents for metal ion detection.
a. This compound Stock Solution (1 mM):
-
Weigh out 33.82 mg of this compound (M.W. 338.24 g/mol , accounting for two water molecules).
-
Dissolve the weighed this compound in 100 mL of methanol.
-
Store the stock solution in a dark, airtight container at 4°C.
b. Metal Ion Stock Solutions (10 mM):
-
Prepare individual stock solutions for each metal ion to be tested (e.g., AlCl₃, BeSO₄·4H₂O, ZnCl₂, Ga(NO₃)₃, In(NO₃)₃, Sc(NO₃)₃, FeCl₃, CuCl₂).
-
Accurately weigh the required amount of the respective metal salt.
-
Dissolve in 100 mL of deionized water. Acidify slightly with a drop of concentrated nitric or hydrochloric acid to prevent hydrolysis if necessary.
-
Store in clearly labeled polyethylene bottles.
c. Buffer Solution (e.g., 0.1 M Acetate Buffer, pH 4.5):
-
Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Mix the two solutions in appropriate ratios to achieve the desired pH of 4.5, monitoring with a calibrated pH meter.
Spectrofluorometric Analysis of Metal Ions
This protocol outlines the general procedure for measuring the fluorescence response of this compound to different metal ions.
Caption: Workflow for the spectrofluorometric analysis of metal ions.
a. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths according to the target metal ion (refer to the Quantitative Data Summary table). For general screening, an excitation wavelength of ~420 nm and an emission scan from 450 nm to 600 nm can be used.
-
Set the excitation and emission slit widths (e.g., 5 nm).
b. Measurement Procedure:
-
In a series of quartz cuvettes, prepare a blank, calibration standards, and unknown samples. For a 3 mL final volume:
-
Blank: 300 µL of 10 µM Morin working solution + 2.7 mL of buffer.
-
Standards: 300 µL of 10 µM Morin working solution + varying volumes of metal ion standard solutions + buffer to make up to 3 mL.
-
Sample: 300 µL of 10 µM Morin working solution + aliquot of the unknown sample + buffer to make up to 3 mL.
-
-
Mix the solutions thoroughly and allow them to incubate for a consistent period (e.g., 15 minutes) at room temperature to ensure complete complex formation.
-
Measure the fluorescence intensity of the blank, standards, and samples.
c. Data Analysis:
-
Subtract the fluorescence intensity of the blank from the readings of the standards and samples.
-
Construct a calibration curve by plotting the corrected fluorescence intensity versus the concentration of the metal ion standards.
-
Determine the concentration of the metal ion in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
Selectivity Study
To assess the selectivity of this compound for a specific metal ion, the following experiment can be performed.
-
Prepare a solution containing the Morin probe and the primary target metal ion at a concentration that gives a significant fluorescence signal.
-
To this solution, add potential interfering ions individually at concentrations typically found in the relevant sample matrix (e.g., 10-fold or 100-fold excess).
-
Measure the fluorescence intensity after the addition of each interfering ion.
-
A significant change in fluorescence intensity indicates interference.
Conclusion
This compound serves as a readily available and cost-effective fluorescent probe for the sensitive and selective detection of a range of metal ions. Its strong fluorescence enhancement upon binding with ions like Al³⁺ and Be²⁺, and quenching by ions such as Fe³⁺ and Cu²⁺, provides a basis for diverse analytical applications. The protocols outlined in this document offer a foundation for researchers to develop and validate methods for metal ion detection in various matrices. Further optimization of experimental conditions, such as pH, solvent composition, and incubation time, may be necessary depending on the specific application and sample complexity.
References
Morin Hydrate: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Morin hydrate dosage and administration for in vivo animal studies based on peer-reviewed literature. This document summarizes effective dosages, administration routes, and detailed experimental protocols to guide researchers in designing their preclinical studies.
Overview of this compound in In Vivo Research
This compound (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring bioflavonoid found in various plants, including those from the Moraceae and Rosaceae families.[1] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects.[2][3][4] Preclinical studies in animal models are crucial for evaluating its therapeutic potential and understanding its mechanisms of action.
Dosage and Administration Summary
The effective dosage of this compound in animal studies varies depending on the animal model, the targeted disease, and the administration route. Oral gavage and intraperitoneal injection are the most commonly employed methods of administration.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Therapeutic Area | Dosage Range | Administration Route | Study Duration | Key Findings | Reference(s) |
| Wistar Rats | Hypertension | 50 mg/kg | Oral gavage | 6 weeks | Enhanced antioxidant defense system | [1] |
| Wistar Rats | Diabetes | 30 mg/kg | Oral gavage | 15 days | Lowered fasting blood glucose, reversed oxidative stress | |
| Wistar Rats | Doxorubicin-induced toxicity | 100 mg/kg | Oral gavage | 7 days | Abrogated hepatorenal toxicity | |
| Sprague-Dawley Rats | Ischemia-reperfusion liver injury | 2.5, 5.0, 10 µmol/kg | Infusion | Single dose | Reduced liver necrosis | |
| F344 Rats | Subchronic toxicity | 300 - 2400 mg/kg | Dietary | 13 weeks | No adverse effects observed | |
| Mice | Acute Stress | 5, 10, 20 mg/kg | Intraperitoneal injection | Single dose / 7 days | Exhibited anti-stress effects | |
| BALB/c Mice | Chronic Restraint Stress | 5, 10, 20 mg/kg | Intraperitoneal injection | 14 days | Attenuated behavioral and biochemical disruptions | |
| Mice | Acrylamide-induced toxicity | 5, 15 mg/kg | Subcutaneous administration | Not specified | Inhibited free radical production | |
| Mice | Carbon tetrachloride-induced liver injury | 50 mg/kg | Oral gavage | 5 days | Prevented liver injury and inflammation |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. The following sections outline standard protocols for the preparation and administration of this compound in animal studies.
Preparation of this compound Solution
This compound has poor water solubility, which can present a challenge for in vivo studies. The following are general guidelines for its preparation:
-
For Oral Administration (Suspension): this compound can be suspended in a vehicle such as normal saline or distilled water. To ensure a uniform suspension, the mixture should be vortexed thoroughly before each administration.
-
For Intraperitoneal Injection: For intraperitoneal (IP) injections, this compound is often dissolved in a small amount of a suitable solvent like dimethyl sulfoxide (DMSO) and then diluted with normal saline to the final desired concentration. It is crucial to keep the final concentration of DMSO low to avoid solvent-related toxicity.
Administration by Oral Gavage
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
Animal scale
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-20 gauge for rats)
-
Syringes
-
This compound suspension
Procedure:
-
Animal Handling and Restraint: Weigh the animal to calculate the correct dosage volume. Properly restrain the mouse or rat to prevent movement and ensure the head and neck are in a straight line with the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.
Administration by Intraperitoneal (IP) Injection
IP injection is a common route for administering substances that are not suitable for oral administration or require rapid absorption.
Materials:
-
Animal scale
-
Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Syringes
-
Sterile this compound solution
Procedure:
-
Animal Restraint: Weigh the animal to determine the correct injection volume. Restrain the animal securely, typically by scruffing the neck and immobilizing the hindquarters.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Injection: Insert the needle at a shallow angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder. Inject the this compound solution slowly.
-
Post-Injection Monitoring: Return the animal to its cage and observe for any adverse reactions at the injection site or systemic effects.
Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by modulating various cellular signaling pathways.
Nrf2/ARE Antioxidant Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Caption: this compound activates the Nrf2/ARE pathway to enhance cellular antioxidant defenses.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
Safety and Toxicity
This compound is generally considered to have low toxicity. Studies in rats have shown that chronic administration of high doses (up to 2400 mg/kg) for 13 weeks did not result in mortality or significant adverse effects. The no-observed-adverse-effect level (NOAEL) for Morin has been reported to be around 300 mg/kg of body weight per day in rats. However, it is always recommended to perform pilot studies to determine the optimal and safe dosage range for a specific animal model and experimental design.
Pharmacokinetics
The oral bioavailability of this compound can be limited. Pharmacokinetic studies in rats have shown that after oral administration, both the parent form of morin and its conjugated metabolites are detected in the bloodstream. Formulations such as niosomes and mixed micelles have been investigated to enhance the oral bioavailability of this compound.
Conclusion
This compound demonstrates significant therapeutic potential across a variety of disease models. The information provided in these application notes serves as a valuable resource for researchers planning in vivo studies with this promising natural compound. Careful consideration of the dosage, administration route, and experimental protocol is essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 4. Ameliorating Effect of this compound on Chronic Restraint Stress-induced Biochemical Disruption, Neuronal, and Behavioral Dysfunctions in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Analysis of Morin Hydrate in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate, a flavonoid predominantly found in plants of the Moraceae family, has garnered significant attention in pharmaceutical research due to its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and precise quantification of this compound in various solutions is paramount for drug formulation, stability studies, and quality control. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and reliable method for this purpose. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound.
Spectral Characteristics
This compound exhibits characteristic absorption bands in the UV-Vis region. In ethanol, it displays two primary absorption maxima (λmax).[1]
-
Band I: Attributed to the cinnamoyl system (B-C ring), observed at approximately 363 nm.[1]
-
Band II: Corresponding to the benzoyl moiety (A-C ring), observed at around 263 nm.[1]
The position and intensity of these bands are sensitive to the solvent and the pH of the medium.[1] In basic solutions, a bathochromic (red) shift of Band I is observed due to the deprotonation of hydroxyl groups.[1]
Quantitative Analysis
The concentration of this compound in a solution can be determined by measuring its absorbance at the λmax and applying the Beer-Lambert Law.
Molar Absorptivity
Data Presentation
The following tables summarize key quantitative data for the spectrophotometric analysis of this compound.
Table 1: Spectral Properties of this compound in Ethanol
| Parameter | Value | Reference |
| λmax (Band I) | 363 nm | |
| λmax (Band II) | 263 nm | |
| Molecular Weight | 320.25 g/mol |
Table 2: pH-Dependent Absorption Maxima of this compound
| pH | Solvent/Buffer | λmax (Band I) | Reference |
| 1.2 | 0.1 N HCl | 350 nm | |
| 5.0 | Sodium Acetate Buffer | 367 nm | |
| 7.0 | Double Distilled Water | 389 nm | |
| 7.4 | Phosphate Buffer Saline | 390 nm | |
| 9.0 | Tris Base Buffer | 400 nm |
Table 3: Solubility of this compound at Room Temperature
| pH | Solvent/Buffer | Solubility (μg/mL) | Reference |
| 1.2 | 0.1 N HCl | 32.69 ± 1.63 | |
| 5.0 | Sodium Acetate Buffer | 14.88 ± 2.43 | |
| 7.0 | Double Distilled Water | 28.72 ± 0.97 | |
| 7.4 | Phosphate Buffer Saline | 54.86 ± 2.05 | |
| 9.0 | Tris Base Buffer | 505.9 ± 14.61 |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
This protocol outlines the steps for preparing this compound standard solutions and generating a calibration curve for quantitative analysis.
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound powder and dissolve it in ethanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 μg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol to achieve a range of concentrations (e.g., 1, 2, 4, 6, 8, 10 μg/mL).
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of this compound in ethanol (363 nm).
-
Use ethanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution in a cuvette.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.
-
Protocol 2: Stability Study of this compound in Solution
This protocol describes a method to assess the stability of this compound under different pH and storage conditions.
Materials:
-
This compound stock solution (in ethanol)
-
Buffers of different pH values (e.g., pH 1.2, 5.0, 7.4, 9.0)
-
Amber-colored vials
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound (e.g., 25 μg/mL) in different pH buffers by diluting the ethanolic stock solution.
-
Divide the solutions into two sets: one for storage in light and another for storage in the dark (wrapped in aluminum foil).
-
Further divide each set for storage at room temperature (25 °C) and refrigerated temperature (4 °C).
-
-
Spectrophotometric Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each sample.
-
Scan the UV-Vis spectrum (200-500 nm) to observe any changes in the absorption profile and a potential shift in λmax.
-
Measure the absorbance at the initial λmax to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of degradation versus time to determine the degradation kinetics.
-
Visualization of Chemical Processes
Degradation Pathway of this compound in Alkaline Medium
In alkaline conditions, this compound is susceptible to oxidative degradation. This process can be monitored spectrophotometrically by the appearance of a new absorption band between 310 and 350 nm.
Complexation with Metal Ions for Analysis
This compound forms colored complexes with various metal ions, a property that can be exploited for their spectrophotometric determination. For instance, it forms a stable complex with Aluminum (Al³⁺) in a slightly acidic medium, which can be quantified.
Conclusion
UV-Vis spectrophotometry is a versatile and accessible technique for the quantitative analysis of this compound in solution. The provided protocols and data serve as a comprehensive guide for researchers and professionals in drug development. It is crucial to consider the influence of pH and solvent on the spectral properties of this compound to ensure accurate and reproducible results. The stability of this compound solutions should also be carefully evaluated, particularly in alkaline media and upon exposure to light.
References
Morin Hydrate: A Promising Inhibitor of Islet Amyloid Polypeptide Aggregation
Application Notes and Protocols for Researchers
Introduction: Islet amyloid polypeptide (IAPP), a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, is linked to the pathogenesis of type 2 diabetes. Under certain conditions, IAPP can misfold and aggregate into amyloid fibrils, which are cytotoxic to β-cells and contribute to the decline in β-cell mass and function. Morin hydrate, a naturally occurring flavonoid, has emerged as a potential therapeutic agent due to its ability to inhibit IAPP aggregation and disaggregate pre-formed amyloid fibrils.[1][2][3] These application notes provide a summary of the quantitative data, detailed experimental protocols, and an overview of the proposed mechanisms of action for researchers investigating this compound as an IAPP inhibitor.
Data Presentation
The inhibitory and disaggregating effects of this compound on IAPP fibrillization have been demonstrated through various biophysical techniques. While a specific IC50 value for this compound's inhibition of IAPP aggregation is not consistently reported in the literature, its efficacy is demonstrated in a concentration-dependent manner.
| Parameter | Method | IAPP:this compound Molar Ratio | Observation | Reference |
| Inhibition of Fibril Formation | Transmission Electron Microscopy (TEM) | 1:1 | Reduced fibril density, thinner fibrils observed. | [1] |
| 1:2 | More pronounced reduction in fibril formation. | [1] | ||
| 1:5 | Significant inhibition, with very short fibrils and some amorphous aggregates. | |||
| 1:10 | Pronounced inhibition, with very short fibrils and amorphous aggregates. | |||
| Disaggregation of Pre-formed Fibrils | Transmission Electron Microscopy (TEM) | 1:5 (Morin added after 45h) | No fibrils detected after 1 to 6 hours of incubation with this compound. | |
| Inhibition Confirmation | Right-Angle Light Scattering | 1:5 | No increase in light scattering, indicating inhibition of aggregation. |
Signaling Pathways and Logical Relationships
Proposed Mechanism of IAPP-Induced β-Cell Apoptosis:
IAPP aggregates are known to induce β-cell apoptosis through both the intrinsic and extrinsic pathways. The extrinsic pathway is initiated by the upregulation of the Fas receptor, leading to the activation of caspase-8. The intrinsic pathway involves mitochondrial dysfunction, characterized by the altered expression of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio) and the release of cytochrome c, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to programmed cell death.
References
- 1. This compound inhibits amyloid formation by islet amyloid polypeptide and disaggregates amyloid fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits amyloid formation by islet amyloid polypeptide and disaggregates amyloid fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Morin Hydrate in Neuroinflammatory Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morin hydrate, a naturally occurring flavonoid found in various plants, has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1][2][3] In the context of neurodegenerative diseases, where neuroinflammation is a key pathological driver, this compound presents a promising therapeutic and research tool.[2][4] These application notes provide a comprehensive overview of the use of this compound in studying neuroinflammatory disorders, including its mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuroinflammation. Its primary mechanisms include:
-
Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes. It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.
-
Suppression of the NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
-
Modulation of MAPK and PI3K/Akt Pathways: It has been demonstrated that this compound can inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades, which are upstream regulators of NF-κB and other inflammatory responses.
-
Antioxidant Activity: this compound possesses strong radical scavenging activity, which helps to mitigate oxidative stress, a key contributor to neuroinflammation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation as reported in preclinical studies.
Table 1: In Vitro Effects of this compound on Neuroinflammatory Markers
| Cell Line/Primary Cells | Stimulant | This compound Concentration | Target Measured | % Inhibition / Change | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 10 µM | Nitric Oxide (NO) Production | Significant reduction | |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 20 µM | Nitric Oxide (NO) Production | Significant reduction | |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 40 µM | Nitric Oxide (NO) Production | Significant reduction | |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 20 µM | iNOS (protein expression) | Significant downregulation | |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 20 µM | p-ERK (protein expression) | Significant inhibition | |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 20 µM | p-JNK (protein expression) | Significant inhibition | |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 20 µM | p-p65 (protein expression) | Significant suppression | |
| Primary Microglia | LPS | 100 µM | Phosphorylation of ERK and p65 | Significant reduction | |
| Primary Astrocytes | MPP+ | 100 µM | Phosphorylation of ERK | Significant attenuation | |
| Peritoneal Macrophages | LPS | Not Specified | TNF-α, IL-1β, IL-6 Production | Significant suppression |
Table 2: In Vivo Effects of this compound on Neuroinflammatory Markers
| Animal Model | Treatment and Dosage | Tissue/Sample | Target Measured | % Reduction / Change | Reference |
| C57BL/6 Mice (LPS-induced) | Morin (100 mg/kg, i.p.) + LPS (0.1 mg/kg) for 14 days | Striatum, Prefrontal Cortex, Hippocampus | TNF-α, IL-6 | Significant decrease | |
| C57BL/6 Mice (LPS-induced) | Morin (100 mg/kg, i.p.) + LPS (0.1 mg/kg) for 14 days | Brain | COX-2, iNOS, NF-κB expression | Reduced expression | |
| BALB/c Mice (Chronic Restraint Stress) | This compound (5, 10, 20 mg/kg, i.p.) for 14 days | Brain | Nitrite levels | Significantly abolished increase | |
| Rats (Vincristine-induced neuropathic pain) | Morin (100 mg/kg) | Brain | IL-6, IL-1β | Significant decrease | |
| Rats (Vincristine-induced neuropathic pain) | Morin (100 mg/kg) | Brain | IL-10, IL-4 | Significant increase | |
| Rats (Vincristine-induced neuropathic pain) | Morin (100 mg/kg) | Cerebral Cortex | NF-κB p65 expression | Decreased expression | |
| Mice (MPTP-induced Parkinson's) | 1% this compound in diet for 34 days | Striatum and Substantia Nigra | Glial activation | Significantly reduced |
Mandatory Visualization
References
- 1. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 2. This compound: a comprehensive review on therapeutic potential in treating neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates chronic stress-induced memory impairment and degeneration of hippocampal subfields in mice: The role of oxidative, nitrergic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Morin Hydrate: A Potent Flavonoid for Hepatoprotection Research
Application Notes and Protocols for Researchers and Drug Development Professionals
Morin hydrate, a naturally occurring flavonoid abundant in various plants, has garnered significant attention for its potent hepatoprotective properties.[1][2][3] Extensive preclinical research demonstrates its ability to shield the liver from injury induced by a wide array of toxins, including pharmaceuticals like doxorubicin and paracetamol, and environmental toxins such as acrylamide and carbon tetrachloride (CCl4).[4][5] This document provides a comprehensive overview of this compound's application in hepatoprotection research, detailing its mechanisms of action, experimental protocols, and key quantitative data from various studies.
Mechanistic Insights into Hepatoprotection
This compound exerts its hepatoprotective effects through a multi-pronged approach, primarily centered around its potent antioxidant and anti-inflammatory activities. It effectively scavenges free radicals, boosts the endogenous antioxidant defense system, and suppresses inflammatory signaling pathways, thereby mitigating cellular damage and preserving liver function.
Key Signaling Pathways Modulated by this compound:
-
Nrf2/HO-1 Antioxidant Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response. This activation leads to the upregulation of downstream antioxidant enzymes like Heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), enhancing the liver's capacity to neutralize oxidative stress.
-
NF-κB Inflammatory Pathway: this compound effectively inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. By preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65, this compound downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
-
TREM-1/TLR4 Signaling: Research indicates that this compound can inhibit the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) and Toll-like receptor 4 (TLR4) mediated inflammatory response in macrophages, further contributing to its anti-inflammatory effects in the liver.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound in different models of liver injury.
Table 1: Effect of this compound on Serum Liver Function Enzymes
| Model of Liver Injury | Toxin & Dose | This compound Dose | ALT Levels | AST Levels | ALP Levels | Reference |
| Doxorubicin-induced | 40 mg/kg (i.p.) | 100 mg/kg (p.o.) | Significantly decreased vs. DOX group | Significantly decreased vs. DOX group | Significantly decreased vs. DOX group | |
| Acrylamide-induced | 50 mg/kg (s.c.) | 5 mg/kg & 15 mg/kg | Dose-dependent decrease vs. AA group | Dose-dependent decrease vs. AA group | Dose-dependent decrease vs. AA group | |
| CCl4-induced | 1 ml/kg (i.p.) | 50 mg/kg (p.o.) | Significantly decreased vs. CCl4 group | Significantly decreased vs. CCl4 group | Not Reported | |
| Paracetamol-induced | 1 g/kg (p.o.) | 50 mg/kg & 100 mg/kg | Dose-dependent decrease vs. Paracetamol group | Dose-dependent decrease vs. Paracetamol group | Dose-dependent decrease vs. Paracetamol group |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase
Table 2: Effect of this compound on Hepatic Antioxidant Status
| Model of Liver Injury | Toxin & Dose | This compound Dose | SOD Activity | CAT Activity | GSH Levels | MDA Levels | Reference |
| Doxorubicin-induced | 40 mg/kg (i.p.) | 100 mg/kg (p.o.) | Significantly increased vs. DOX group | Significantly increased vs. DOX group | Significantly increased vs. DOX group | Significantly decreased vs. DOX group | |
| Acrylamide-induced | 50 mg/kg (s.c.) | 5 mg/kg & 15 mg/kg | Dose-dependently balanced vs. AA group | Dose-dependently balanced vs. AA group | Not Reported | Significantly decreased vs. AA group | |
| CCl4-induced | 1 ml/kg (i.p.) | 50 mg/kg (p.o.) | Significantly restored vs. CCl4 group | Not Reported | Significantly restored vs. CCl4 group | Not Reported | |
| Paracetamol-induced | 1 g/kg (p.o.) | 50 mg/kg & 100 mg/kg | Dose-dependent increase vs. Paracetamol group | Dose-dependent increase vs. Paracetamol group | Dose-dependent increase vs. Paracetamol group | Dose-dependent decrease vs. Paracetamol group |
SOD: Superoxide Dismutase, CAT: Catalase, GSH: Glutathione, MDA: Malondialdehyde
Table 3: Effect of this compound on Inflammatory Markers
| Model of Liver Injury | Toxin & Dose | This compound Dose | TNF-α Levels | IL-1β Levels | IL-6 Levels | NF-κB Expression | Reference |
| CCl4-induced | 1 ml/kg (i.p.) | 50 mg/kg (p.o.) | Significantly decreased vs. CCl4 group | Significantly decreased vs. CCl4 group | Significantly decreased vs. CCl4 group | Significantly decreased vs. CCl4 group | |
| Paracetamol-induced | 1 g/kg (p.o.) | 50 mg/kg & 100 mg/kg | Dose-dependent decrease vs. Paracetamol group | Not Reported | Dose-dependent decrease vs. Paracetamol group | Dose-dependent decrease vs. Paracetamol group | |
| Acrylamide-induced | 50 mg/kg (s.c.) | 5 mg/kg & 15 mg/kg | Not Reported | Not Reported | Not Reported | iNOS & eNOS expression decreased vs. AA group |
TNF-α: Tumor Necrosis Factor-alpha, IL-1β: Interleukin-1 beta, IL-6: Interleukin-6, NF-κB: Nuclear Factor-kappa B, iNOS: Inducible Nitric Oxide Synthase, eNOS: Endothelial Nitric Oxide Synthase
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the hepatoprotective effects of this compound.
In Vivo Animal Models of Liver Injury
1. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
-
Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Experimental Groups:
-
Control Group: Vehicle (e.g., DMSO) + Olive Oil (i.p.).
-
CCl4 Group: Vehicle (p.o.) + CCl4 in olive oil (1:1 v/v, 1 ml/kg, i.p.).
-
This compound + CCl4 Group: this compound (50 mg/kg, p.o.) daily for 5 consecutive days, followed by a single injection of CCl4.
-
This compound Only Group: this compound (50 mg/kg, p.o.) + Olive Oil (i.p.).
-
-
Procedure:
-
Administer this compound or vehicle orally for 5 days.
-
On day 5, one hour after the final oral administration, inject CCl4 or olive oil intraperitoneally.
-
Sacrifice the animals 24 hours after the CCl4 injection.
-
Collect blood samples for serum analysis (ALT, AST).
-
Harvest liver tissues for histopathological examination, Western blot analysis (NF-κB, Nrf2, HO-1), and measurement of antioxidant enzymes.
-
2. Doxorubicin (DOX)-Induced Hepatotoxicity Model
-
Animals: Male Wistar rats.
-
Experimental Groups:
-
Control Group.
-
DOX Group: Single intraperitoneal injection of doxorubicin (40 mg/kg).
-
This compound + DOX Group: Oral administration of this compound (100 mg/kg) for 7 consecutive days, with a single DOX injection on day 5.
-
This compound Only Group: Oral administration of this compound (100 mg/kg) for 7 days.
-
-
Procedure:
-
Administer this compound or vehicle orally for 7 days.
-
On day 5, administer a single intraperitoneal injection of doxorubicin.
-
At the end of the 7-day period, sacrifice the animals.
-
Collect blood for serum analysis of liver function markers.
-
Harvest liver tissue to assess antioxidant status (SOD, CAT, GPx, GSH) and markers of oxidative stress (MDA, NO).
-
3. Acrylamide (AA)-Induced Hepatotoxicity Model
-
Animals: Male ICR mice.
-
Experimental Groups:
-
Control Group.
-
AA Group: Subcutaneous injection of acrylamide (50 mg/kg) for 5 consecutive days.
-
This compound + AA Groups: Subcutaneous injection of acrylamide (50 mg/kg) and this compound (5 mg/kg or 15 mg/kg) for 5 consecutive days.
-
-
Procedure:
-
Administer acrylamide and this compound (or vehicle) subcutaneously for 5 days.
-
On day 6, sacrifice the animals.
-
Collect blood for serum hepatic enzyme analysis.
-
Harvest liver tissue for histopathology and analysis of oxidative stress markers, inflammatory markers (eNOS, iNOS), and DNA damage markers.
-
In Vitro Assays
1. Macrophage-Mediated Inflammatory Response
-
Cell Line: RAW264.7 murine macrophage cells.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a specified period (e.g., 24 hours).
-
-
Analysis:
-
Measure the production of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatant using ELISA kits.
-
Perform Western blot analysis on cell lysates to determine the expression of proteins involved in inflammatory signaling pathways (e.g., TREM-1, TLR4, IκBα, NF-κB p65).
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in hepatoprotection and a typical experimental workflow.
Conclusion
This compound presents a promising natural compound for the development of novel hepatoprotective therapies. Its well-documented antioxidant and anti-inflammatory properties, coupled with consistent efficacy in various preclinical models of liver injury, underscore its therapeutic potential. The detailed protocols and collated data within these application notes serve as a valuable resource for researchers and scientists in the field of liver disease and drug development, facilitating further investigation into the clinical translation of this compound.
References
- 1. Morin: a promising hepatoprotective agent against drug and chemical-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morin: a promising hepatoprotective agent against drug and chemical-induced liver injury | springermedizin.de [springermedizin.de]
- 4. This compound downregulates inflammation‐mediated nitric oxide overproduction and potentiates antioxidant mechanism against anticancer drug doxorubicin oxidative hepatorenal toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates the acrylamide-induced imbalance in antioxidant enzymes in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Diabetic Effects of Morin Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morin hydrate, a naturally occurring flavonoid, has demonstrated significant anti-diabetic potential in various laboratory models. These application notes provide a comprehensive overview of the key experimental findings and detailed protocols for investigating the anti-diabetic effects of this compound. The information presented is intended to guide researchers in designing and executing studies to further elucidate its mechanisms of action and therapeutic potential.
In Vivo Anti-Diabetic Effects of this compound
This compound has been shown to exert potent anti-diabetic effects in animal models of diabetes, primarily by improving glycemic control, enhancing antioxidant defense mechanisms, and modulating key signaling pathways involved in glucose metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound in streptozotocin (STZ)-induced diabetic rats.
Table 1: Effect of this compound on Fasting Blood Glucose and Plasma Insulin
| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (µU/mL) |
| Control | 95.8 ± 4.2 | 14.2 ± 1.1 |
| Diabetic Control | 385.4 ± 15.1 | 6.5 ± 0.8 |
| This compound (30 mg/kg) | 152.6 ± 9.8[1] | 11.8 ± 1.0 |
| Glibenclamide (5 mg/kg) | 135.2 ± 8.5 | 12.5 ± 1.2 |
Table 2: Effect of this compound on Pancreatic Antioxidant Enzyme Activities
| Treatment Group | Superoxide Dismutase (U/mg protein) | Catalase (U/mg protein) | Glutathione Peroxidase (U/mg protein) |
| Control | 12.5 ± 1.1 | 45.2 ± 3.8 | 32.1 ± 2.5 |
| Diabetic Control | 6.8 ± 0.7 | 22.1 ± 2.1 | 18.5 ± 1.9 |
| This compound (30 mg/kg) | 10.9 ± 0.9[2] | 38.7 ± 3.2[2] | 28.9 ± 2.2[2] |
Table 3: Effect of this compound on Pancreatic Gene Expression (mRNA levels)
| Treatment Group | PI3K | AKT | AMPK | GLUT4 | IL-1β |
| Diabetic Control | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Up-regulated |
| This compound (30 mg/kg) | Significantly Increased[1] | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Down-regulated |
Experimental Protocol: Induction of Type 2 Diabetes and this compound Treatment in Wistar Rats
This protocol describes the induction of type 2 diabetes in Wistar rats using a combination of fructose and a low dose of streptozotocin (STZ), followed by treatment with this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Fructose solution (20% w/v)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Reagents and equipment for antioxidant enzyme assays and RT-PCR
Procedure:
-
Induction of Type 2 Diabetes:
-
Administer a 20% (w/v) fructose solution to rats in their drinking water for 14 days.
-
After 14 days, inject the rats with a single intraperitoneal dose of STZ (45 mg/kg body weight) dissolved in citrate buffer.
-
Confirm the development of diabetes by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Treatment Protocol:
-
Divide the diabetic rats into treatment groups: Diabetic Control (vehicle), this compound (e.g., 30 mg/kg), and a positive control (e.g., Glibenclamide).
-
Administer this compound or vehicle orally via gavage daily for a specified period (e.g., 45 days).
-
Monitor fasting blood glucose levels and body weight weekly.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for the analysis of plasma insulin.
-
Euthanize the animals and dissect the pancreas for the assessment of antioxidant enzyme activities (SOD, CAT, GPx) and gene expression analysis (PI3K, AKT, AMPK, GLUT4, IL-1β) by RT-PCR.
-
In Vitro Anti-Diabetic Effects of this compound
In vitro studies using cell lines such as HepG2 (human liver cancer cells) and L6 myotubes provide valuable insights into the direct cellular and molecular mechanisms of this compound's anti-diabetic actions.
Quantitative Data Summary
Table 4: Effect of this compound on Glucose Uptake in L6 Myotubes
| Treatment | Glucose Uptake (% of control) |
| Control | 100 |
| Insulin (100 nM) | 185 ± 12 |
| This compound (25 µM) | 145 ± 9 |
| This compound (50 µM) | 168 ± 11 |
Table 5: Effect of this compound on α-Amylase and α-Glucosidase Inhibition
| Inhibitor | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| Acarbose | 48.7 ± 2.3 | 215.4 ± 11.8 |
| This compound | 75.2 ± 4.1 | 158.9 ± 9.7 |
Experimental Protocols
This protocol measures the effect of this compound on glucose uptake in differentiated L6 muscle cells.
Materials:
-
L6 myoblasts
-
DMEM with high glucose
-
Fetal bovine serum (FBS)
-
Horse serum
-
Antibiotics (penicillin/streptomycin)
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Krebs-Ringer phosphate (KRP) buffer
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS and antibiotics.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Glucose Uptake Assay:
-
Starve the differentiated L6 myotubes in serum-free DMEM for 3 hours.
-
Treat the cells with various concentrations of this compound or insulin (positive control) in KRP buffer for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 N NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
This protocol determines the inhibitory effect of this compound on the key carbohydrate-digesting enzymes, α-amylase and α-glucosidase.
Materials:
-
Porcine pancreatic α-amylase
-
Rat intestinal α-glucosidase
-
Starch solution (1%)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.9)
-
Sodium carbonate (Na₂CO₃)
-
DNSA reagent
-
Spectrophotometer
Procedure:
α-Amylase Inhibition Assay:
-
Pre-incubate this compound (or acarbose) with α-amylase solution in phosphate buffer for 10 minutes at 37°C.
-
Add starch solution to initiate the reaction and incubate for 15 minutes.
-
Stop the reaction by adding DNSA reagent and boiling for 5 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and the IC50 value.
α-Glucosidase Inhibition Assay:
-
Pre-incubate this compound (or acarbose) with α-glucosidase solution in phosphate buffer for 10 minutes at 37°C.
-
Add pNPG solution to start the reaction and incubate for 20 minutes.
-
Stop the reaction by adding Na₂CO₃.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-diabetic effects by modulating several key signaling pathways involved in glucose uptake, insulin signaling, and cellular stress responses.
PI3K/AKT Signaling Pathway
This compound activates the PI3K/AKT pathway, a central regulator of insulin signaling. Activation of this pathway leads to the translocation of GLUT4 to the cell membrane, facilitating glucose uptake into cells.
Caption: this compound activates the PI3K/AKT pathway.
AMPK Signaling Pathway
This compound also activates AMP-activated protein kinase (AMPK), a key energy sensor in cells. AMPK activation enhances glucose uptake and inhibits gluconeogenesis, contributing to the overall anti-hyperglycemic effect.
Caption: this compound activates the AMPK signaling pathway.
Experimental Workflow: Investigating this compound's Anti-Diabetic Effects
The following diagram illustrates a typical experimental workflow for investigating the anti-diabetic properties of this compound.
Caption: Experimental workflow for this compound research.
Conclusion
This compound demonstrates significant promise as a potential therapeutic agent for diabetes. Its multi-faceted mechanism of action, including improved glycemic control, enhanced antioxidant status, and modulation of key signaling pathways, warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full therapeutic potential of this natural compound.
References
Morin Hydrate: A Versatile Tool for Interrogating Cellular Signaling Pathways
Application Note AN2025-11
Abstract
Morin hydrate, a naturally occurring bioflavonoid found in various plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] These biological activities are attributed to its ability to modulate a wide array of intracellular signaling cascades. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical tool to investigate and dissect key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Its utility as a modulator of these pathways makes it a valuable compound for researchers in cell biology, pharmacology, and drug development.
Introduction
Morin (3,5,7,2',4'-pentahydroxyflavone) hydrate is a flavonoid abundant in fruits, vegetables, and herbs, particularly in members of the Moraceae family.[1][3] Extensive research has demonstrated that this compound exerts potent biological effects by intervening in critical cellular signaling networks. It has been shown to modulate pathways such as Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-activated protein kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Keap1/Nrf2 antioxidant response pathway. This ability to target multiple nodes within the cellular signaling architecture makes this compound an excellent tool for studying the complex interplay of these pathways in both physiological and pathological conditions.
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the regulation of several key signaling pathways critical to cellular function.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress NF-κB activation. It can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65/p50 subunits, thereby downregulating the expression of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6.
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK pathways, including ERK, JNK, and p38, are crucial for regulating cell proliferation, differentiation, and stress responses. This compound has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types. This inhibition contributes to its anti-inflammatory and anti-cancer activities.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism. Its dysregulation is a common feature in cancer. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of PI3K and Akt. This inhibitory action contributes to its pro-apoptotic and anti-proliferative effects.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured.
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Application / Pathway | Effective Concentration | IC50 Value | Reference |
| RAW264.7 (Murine Macrophages) | Inhibition of ERK/JNK/p65 Phosphorylation | 20 µM | - | |
| MDA-MB-231 (Human Breast Cancer) | Reduction of Cell Viability | 100 - 200 µM | - | |
| HCT-116 (Human Colon Cancer) | Reduction of Cell Viability | ≥ 250 µM | - | |
| SW480 (Human Colon Cancer) | Reduction of Cell Viability | ≥ 100 µM | - | |
| Hepa1c1c7 (Murine Hepatoma) | Cytotoxicity | - | ~100 µg/mL | |
| Human Platelets | Inhibition of Platelet Aggregation | 25 - 100 µM | - | |
| Rat Hepatocytes | Protection against Oxidative Damage | 0.25 - 2.0 mM | - |
Experimental Protocols
The following protocols provide a framework for using this compound to study its effects on cellular signaling. Researchers should optimize conditions for their specific cell systems and reagents.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, HUVECs, or a cancer cell line of interest) in appropriate culture vessels (e.g., 6-well plates for Western blotting) and grow to 70-80% confluency in complete culture medium.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Pre-treatment: The day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10, 20, 50 µM) in serum-free or complete medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
Stimulation: After pre-treatment, add the stimulus (e.g., lipopolysaccharide (LPS) at 1 µg/mL to activate inflammatory pathways, or a growth factor like EGF to activate PI3K/Akt) directly to the wells for the desired stimulation time (e.g., 15-60 minutes for phosphorylation events, or 12-24 hours for protein expression).
-
Controls: Always include a vehicle control (medium with the highest concentration of DMSO used) and a stimulus-only control (no this compound pre-treatment).
-
Harvesting: After treatment, proceed immediately to cell harvesting for downstream analysis.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is designed to assess the phosphorylation status of key signaling proteins like Akt, p38, and p65.
-
Cell Lysis:
-
Place the culture plate on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) or the total protein (e.g., anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify changes in protein phosphorylation relative to the total protein.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity and inflammation.
-
Cell Culture and Treatment: Seed cells (e.g., RAW264.7) in a 96-well plate. Treat with this compound and/or LPS as described in Protocol 1, typically for 24 hours to allow for nitrite accumulation.
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Griess Reagent:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. A decrease in nitrite production in this compound-treated cells indicates an anti-inflammatory effect.
Conclusion
This compound is a powerful and versatile natural compound for studying cellular signaling. Its ability to specifically inhibit key nodes in the NF-κB, MAPK, and PI3K/Akt pathways, among others, allows researchers to dissect the roles of these pathways in various biological processes. The protocols outlined in this document provide a solid foundation for utilizing this compound as an investigative tool in studies related to inflammation, cancer, and other signaling-dependent pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A PROMISING BIOFLAVONOID WITH DIFFERENT THERAPEUTIC EFFECTS [bpsa.journals.ekb.eg]
Application Notes & Protocols for the Quantification of Morin Hydrate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Morin hydrate is a naturally occurring flavonoid found in a variety of plants, including members of the Moraceae family like mulberry and Osage orange (Maclura pomifera), as well as in some fruits and wines. It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and precise quantification of this compound in plant extracts is crucial for the standardization of herbal products, pharmacological research, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of phytochemicals like Morin from complex plant matrices due to its high resolution, sensitivity, and accuracy.[1][2]
This document provides detailed application notes and experimental protocols for the quantification of this compound in plant extracts using Reverse-Phase HPLC (RP-HPLC).
Data Presentation: Comparative Summary of HPLC Methods
The following table summarizes various validated HPLC methods for the quantification of Morin, providing a clear comparison of their key chromatographic and validation parameters.
| Parameter | Method 1: For Plant Matrix | Method 2: High Sensitivity | Method 3: For Biological Matrix |
| Matrix | Maclura cochinchinensis Heartwood[1] | N/A (Validated for Nanoparticles)[3][4] | Human Plasma |
| HPLC Column | Hypersil BDS C18 | C18 Column | Princeton SPHER C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Isocratic: 0.5% Acetic Acid in Water : Acetonitrile (80:20, v/v) | Not Specified | Acetonitrile : 10mM KH₂PO₄ (pH 5.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 355 nm | Not Specified | 260 nm |
| Linearity Range | 7 - 905 µg/mL | 1 - 30 µg/mL | 100 - 500 ng/mL |
| LOD | Not Specified | 0.481 µg/mL | < 100 ng/mL |
| LOQ | Not Specified | 1.458 µg/mL | 100 ng/mL |
| Accuracy (% Recovery) | 99.58% | High | 89.56 - 91.02% |
| Precision (RSD) | < 2.06% | High | < 5% |
Experimental Protocols
This section details the methodologies for sample extraction and subsequent HPLC analysis. The protocol provided is based on a validated method for quantifying Morin in a plant matrix.
Protocol 1: Extraction of this compound from Plant Material
This procedure outlines a general method for solid-liquid extraction of flavonoids from a dried, powdered plant sample.
Apparatus and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC Grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Sample Weighing: Accurately weigh approximately 250 mg of the dried, powdered plant material into a centrifuge tube.
-
Solvent Addition: Add 1.5 mL of methanol to the tube.
-
Extraction: Tightly cap the tube and vortex thoroughly. Place the tube on a shaker and extract for 2 hours at room temperature, protected from light. For enhanced extraction efficiency, ultrasonication for 30-60 minutes can be employed.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid residue.
-
Collection: Carefully decant the supernatant (the methanol extract) into a clean collection tube.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, add another 1.5 mL of methanol to the plant residue, vortex, shake for an additional hour, and centrifuge again. Combine this second supernatant with the first.
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: The extract may require dilution with the mobile phase to ensure the Morin concentration falls within the linear range of the calibration curve.
Protocol 2: HPLC Quantification of this compound
This protocol is adapted from the validated method for analyzing Morin in Maclura cochinchinensis heartwood.
Apparatus and Reagents:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Hypersil BDS C18 column (or equivalent)
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Acetic Acid (Glacial)
-
Ultrapure Water
-
HPLC vials
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a 0.5% (v/v) acetic acid solution in ultrapure water.
-
The mobile phase is an isocratic mixture of 0.5% aqueous acetic acid and acetonitrile in an 80:20 ratio.
-
Prepare a sufficient volume, mix thoroughly, and degas using sonication or vacuum filtration before use.
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL (1000 µg/mL).
-
Store this stock solution in the dark at 4°C.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards. For the linearity range of 7-905 µg/mL, suitable concentrations would be 10, 50, 100, 250, 500, and 750 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18
-
Mobile Phase: 0.5% Acetic Acid in Water : Acetonitrile (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C (or ambient, but maintained constant)
-
Detection Wavelength: 355 nm
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the series of calibration standards from the lowest to the highest concentration.
-
Inject the prepared plant extract samples. It is good practice to run a standard periodically to check for system stability.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the Morin standard against its concentration.
-
Determine the linearity of the curve using the correlation coefficient (r²), which should be >0.999.
-
Calculate the concentration of this compound in the plant extract samples by interpolating their peak areas from the calibration curve.
-
The final content in the original plant material is calculated using the following formula: Content (mg/g) = (C × V × D) / W Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Total volume of extract (mL)
-
D = Dilution factor
-
W = Weight of the initial plant material (g)
-
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Caption: General workflow from plant sample preparation to final quantification.
HPLC Method Development and Validation Logic
This diagram shows the logical steps involved in developing and validating a reliable HPLC method.
Caption: Logical flow for HPLC method development and validation.
References
Enhancing Morin Hydrate Bioavailability Through Advanced Encapsulation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Morin hydrate, a naturally occurring flavonoid, exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical application is significantly hampered by its poor aqueous solubility and low oral bioavailability. Encapsulation technologies offer a promising strategy to overcome these limitations by improving the dissolution, stability, and absorption of this compound. This document provides detailed application notes and protocols for various this compound encapsulation techniques, summarizing key quantitative data and outlining the molecular pathways influenced by this potent flavonoid.
I. Comparison of Encapsulation Techniques
Several nano-encapsulation strategies have been successfully employed to enhance the bioavailability and therapeutic efficacy of this compound. The choice of encapsulation method and carrier material significantly impacts the physicochemical properties and in vivo performance of the resulting formulation. Below is a summary of key quantitative data from various studies.
| Encapsulation Technique | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Bioavailability Enhancement | Reference |
| Evaporation Method | Mesoporous Silica Nanoparticles (MSNs) | 56.3 ± 6.5 | 99.1 | 28.3 | Increased solubility and release at acidic pH | [1][2][3][4] |
| Desolvation Method | Bovine Serum Albumin (BSA) | ~90 | 71.66 | 10 | Enhanced solubility and anticancer potential | |
| Nanoprecipitation | Lipid-core/PLGA shell | ~200 | 82 | - | 5.6-fold increase in oral bioavailability | [1] |
| Thin-Film Hydration | Mixed Micelles (Pluronic F127 & Tween 80) | - | - | - | Absolute bioavailability increased from 0.4% to 11.2% |
II. Experimental Protocols
This section provides detailed methodologies for the key encapsulation techniques discussed. These protocols are intended as a guide and may require optimization based on specific experimental goals and available resources.
Protocol 1: Encapsulation of this compound in Mesoporous Silica Nanoparticles (MSNs) via the Evaporation Method
This protocol is adapted from a study demonstrating high loading efficiency and pH-responsive release of this compound from MSNs.
Materials:
-
This compound
-
Mesoporous Silica Nanoparticles (MSNs)
-
Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.2
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolution: Dissolve a specific amount of this compound in methanol. The ratio of this compound to MSNs can be optimized, with studies showing success with a 1:2 (w/w) ratio.
-
Impregnation: Add the synthesized MSNs to the methanolic solution of this compound.
-
Evaporation: Sonicate the suspension for 15 minutes to ensure homogeneous mixing. Subsequently, evaporate the methanol under reduced pressure using a rotary evaporator at room temperature until a dry powder is obtained.
-
Washing: Wash the resulting powder with a small amount of methanol to remove any surface-adsorbed this compound.
-
Collection: Centrifuge the suspension to collect the this compound-loaded MSNs (MH-MSNs).
-
Drying: Dry the MH-MSNs under vacuum to remove any residual solvent.
-
Characterization: Characterize the MH-MSNs for particle size, zeta potential, loading capacity, and encapsulation efficiency. In vitro release studies can be performed using PBS (pH 7.4) and acetate buffer (pH 5.2) to simulate physiological and tumor microenvironment conditions, respectively.
Protocol 2: Preparation of this compound-Loaded BSA Nanoparticles by the Desolvation Method
This method utilizes the desolvation of a natural polymer, bovine serum albumin (BSA), to encapsulate this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Ethanol (desolvating agent)
-
Glutaraldehyde (8% aqueous solution, as a crosslinker)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
BSA Solution Preparation: Dissolve BSA in deionized water to a concentration of 100 mg/mL.
-
This compound Addition: Add this compound to the BSA solution. The amount can be varied to achieve the desired loading.
-
pH Adjustment: Adjust the pH of the solution to 9.0 using 0.1 M NaOH with constant stirring.
-
Desolvation: While stirring at a constant speed (e.g., 600 rpm), add ethanol dropwise to the BSA-Morin hydrate solution. The addition of the desolvating agent will cause the BSA to precipitate, forming nanoparticles and entrapping the this compound.
-
Crosslinking: After the desolvation step, add a specific volume of 8% glutaraldehyde solution to crosslink and stabilize the nanoparticles. Continue stirring for at least 4 hours.
-
Purification: Purify the nanoparticles by repeated centrifugation and redispersion in deionized water to remove unentrapped this compound, excess BSA, and glutaraldehyde.
-
Lyophilization: Lyophilize the purified nanoparticle suspension for long-term storage.
-
Characterization: Analyze the nanoparticles for their size, morphology, surface charge, encapsulation efficiency, and drug-loading content.
Protocol 3: Fabrication of this compound-Loaded Lipid-Core/PLGA Shell Nanoparticles via Nanoprecipitation
This technique involves the rapid precipitation of a polymer and drug from an organic solvent upon mixing with an aqueous non-solvent.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
A suitable lipid (e.g., Capryol 90)
-
Acetone (as the organic solvent)
-
An aqueous solution of a stabilizer (e.g., Tween 80)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and this compound in acetone. The lipid component can also be co-dissolved in the organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Tween 80 (e.g., 1% w/v).
-
Nanoprecipitation: Under moderate magnetic stirring, inject the organic phase into the aqueous phase at a defined rate. The rapid solvent diffusion will lead to the formation of nanoparticles with a lipid core and a PLGA shell encapsulating the this compound.
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the organic solvent, unencapsulated drug, and excess stabilizer.
-
Storage: Store the purified nanoparticle suspension at 4°C or lyophilize for long-term stability.
-
Characterization: Evaluate the nanoparticles for their physicochemical properties, including size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Protocol 4: Formulation of this compound Mixed Micelles using the Thin-Film Hydration Method
This method is effective for encapsulating hydrophobic drugs like this compound within the core of polymeric micelles, significantly improving their aqueous solubility.
Materials:
-
This compound
-
Pluronic F127
-
Tween 80
-
Ethanol (or another suitable organic solvent)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolution: Dissolve this compound, Pluronic F127, and Tween 80 in ethanol in a round-bottom flask. A specific weight ratio of Morin:Pluronic F127:Tween 80 (e.g., 1:10:0.02) has been shown to be effective.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform film of the drug-polymer mixture will form on the inner wall of the flask. A water bath can be used to maintain a constant temperature (e.g., 40°C) during evaporation.
-
Vacuum Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask in a water bath set above the critical micelle temperature of the polymers. This will allow for the self-assembly of the polymers into micelles, encapsulating the this compound within their hydrophobic cores.
-
Sonication: Gently sonicate the resulting micellar solution to ensure homogeneity.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-encapsulated drug aggregates.
-
Characterization: Characterize the mixed micelles for their size, drug loading, and in vitro release profile.
III. Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and cancer. Understanding these mechanisms is crucial for the rational design of drug delivery systems and for interpreting experimental outcomes.
Signaling Pathways Modulated by this compound
Morin has been shown to interfere with multiple intracellular signaling cascades. Below are diagrams illustrating its inhibitory effects on the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Morin Hydrate
Welcome to the technical support center for improving the low aqueous solubility of Morin hydrate. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to improve the aqueous solubility of this compound?
A1: The low aqueous solubility of this compound is a significant challenge for its therapeutic application. Several effective techniques have been developed to address this issue, primarily focusing on creating advanced drug delivery systems. These include:
-
Nanoparticle Encapsulation: Incorporating this compound into various types of nanoparticles, such as mesoporous silica nanoparticles (MSNs), solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA-based), and protein-based nanoparticles (e.g., Bovine Serum Albumin - BSA), can enhance its solubility and bioavailability.[1][2][3][4]
-
Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), has been shown to significantly increase the water solubility of Morin.[5]
-
Nanosuspensions: Developing nanosuspension formulations of this compound can also improve its dissolution rate and oral bioavailability.
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers is another established method to enhance the solubility of poorly soluble drugs like Morin.
Q2: How much can the solubility of this compound be improved using these methods?
A2: The degree of solubility enhancement varies depending on the chosen method and specific formulation parameters. For a quantitative comparison, please refer to the data summary table below. For instance, complexation with SBE-β-CD has been reported to increase the water solubility of Morin by approximately 115 times.
Q3: What are the critical factors to consider when preparing this compound nanoparticles to ensure optimal performance?
A3: Key factors for successful nanoparticle formulation include:
-
Particle Size and Polydispersity Index (PDI): Aim for a small particle size (typically below 200 nm) and a low PDI (ideally below 0.3) to ensure stability and uniform drug delivery.
-
Encapsulation Efficiency and Drug Loading: These parameters determine the amount of this compound successfully incorporated into the nanoparticles and are crucial for therapeutic efficacy.
-
Zeta Potential: A sufficiently high positive or negative zeta potential (e.g., > ±20 mV) is necessary to prevent nanoparticle aggregation due to electrostatic repulsion.
-
Choice of Carrier/Matrix: The material used to form the nanoparticle (e.g., lipid, polymer, protein) will significantly impact the release profile, stability, and biocompatibility of the formulation.
Q4: Can the pH of the medium affect the solubility and stability of this compound formulations?
A4: Yes, the pH of the surrounding medium plays a critical role. This compound's solubility is pH-dependent, generally increasing with a rise in pH. For instance, the release of Morin from mesoporous silica nanoparticles has been observed to be enhanced at a lower pH of 5.2 compared to a physiological pH of 7.4. Additionally, the stability of this compound can be compromised at a high pH of 9.0.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency or Drug Loading in Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor affinity between this compound and the nanoparticle matrix. | Modify the surface chemistry of the nanoparticles or the formulation to improve interactions. For PLGA nanoparticles, consider functionalization with targeting ligands which may also improve drug loading. |
| Drug leakage during the preparation process. | Optimize the preparation method. For instance, in the solvent evaporation method, adjust the solvent removal rate. In emulsification methods, optimize the surfactant concentration. |
| Incorrect drug-to-carrier ratio. | Experiment with different ratios of this compound to the nanoparticle carrier material to find the optimal balance for maximum encapsulation. |
| Suboptimal pH during encapsulation. | Adjust the pH of the formulation medium, as it can influence the ionization state of both the drug and the carrier, thereby affecting encapsulation. |
Issue 2: Nanoparticle Aggregation and Instability
| Potential Cause | Troubleshooting Step |
| Low zeta potential. | Increase the surface charge of the nanoparticles by modifying the formulation with charged polymers or surfactants. Aim for a zeta potential greater than ±20 mV. |
| Inappropriate storage conditions. | Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) and avoid freeze-thaw cycles unless lyophilized with a suitable cryoprotectant. |
| High concentration of nanoparticles. | Dilute the nanoparticle suspension to a lower concentration to reduce the frequency of particle collisions. |
| Presence of salts or other destabilizing agents. | If possible, formulate in low ionic strength buffers. If salts are necessary, consider using non-ionic stabilizers. |
Issue 3: Poor In Vitro Dissolution or Release of this compound
| Potential Cause | Troubleshooting Step |
| Strong binding of this compound to the nanoparticle core. | Modify the nanoparticle composition to achieve a more controlled and sustained release. For example, use a polymer with a faster degradation rate or a lipid with a lower melting point. |
| Formation of a dense, non-porous nanoparticle structure. | Adjust the preparation parameters to create a more porous matrix. For mesoporous silica nanoparticles, the pore size and volume are critical for drug release. |
| Inadequate wetting of the formulation. | Incorporate a surfactant or a hydrophilic polymer into the formulation to improve wettability and facilitate dissolution. |
| Crystallization of amorphous this compound within the carrier. | Confirm the amorphous state of the drug within the formulation using techniques like DSC or XRD. If recrystallization occurs, consider using a different carrier or preparation method. |
Quantitative Data Summary
The following table summarizes the reported improvements in the aqueous solubility of this compound using various techniques.
| Method | Carrier/System | Solubility Enhancement | Reference |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~100-fold increase | |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | ~115-fold increase | ||
| Nanosuspension | Not specified | Increased aqueous solubility and dissolution rate | |
| Mesoporous Silica Nanoparticles | MSN | Enhanced release at pH 5.2, indicating increased solubility | |
| BSA Nanoparticles | Bovine Serum Albumin | Improved solubility and bioavailability |
Note: The native aqueous solubility of this compound is reported to be approximately 28 µg/mL.
Experimental Protocols
1. Preparation of this compound-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)
This protocol describes the formation of inclusion complexes between this compound and cyclodextrins like HP-β-CD or SBE-β-CD.
-
Dissolution: Dissolve this compound and the chosen cyclodextrin (in a 1:1 molar ratio) in a suitable solvent, such as deionized water or a water-ethanol mixture.
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Stirring: Stir the solution at room temperature for a specified period (e.g., 24-48 hours) to ensure the formation of the inclusion complex.
-
Filtration: Filter the solution to remove any un-complexed this compound.
-
Freeze-Drying: Freeze the filtered solution and then lyophilize it under vacuum to obtain a dry powder of the this compound-cyclodextrin inclusion complex.
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Characterization: Characterize the resulting complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.
2. Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
This method is used to encapsulate this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a water-immiscible organic solvent like dichloromethane (DCM).
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Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
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Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
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Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
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Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
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Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried with a cryoprotectant.
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Characterization: Analyze the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
References
- 1. This compound Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoencapsulation of this compound with BSA for sustained drug release in colorectal carcinoma cells: experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles Containing Morin: Preparation, Characterization, and Ex Vivo Permeation Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Kinetics of Morin Hydrate
Welcome to the technical support center for handling Morin hydrate in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors that influence the stability of this compound in experimental buffers?
A1: The stability of this compound is primarily affected by three main factors: pH of the buffer, exposure to light, and storage temperature. It is significantly less stable in alkaline conditions (pH 9.0) compared to acidic or neutral environments.[1][2] Exposure to light accelerates degradation, and this effect can be more pronounced at freezing temperatures compared to room temperature.[1][2]
Q2: I am observing a rapid color change and degradation of my this compound solution. What is the likely cause?
A2: A rapid color change and degradation are characteristic of this compound in an alkaline buffer (pH 9.0).[1] In basic media, this compound undergoes oxidation, which leads to a visible change in the solution's appearance and a significant loss of the compound. After 96 hours at room temperature, degradation in a pH 9.0 buffer can be as high as 94% in the presence of light and 93.2% in the dark.
Q3: Which buffer pH is recommended for maintaining the stability of this compound during experiments?
A3: For optimal stability, it is recommended to use acidic to neutral buffers (pH 1.2 to 7.4). This compound shows significantly slower degradation in these conditions compared to alkaline buffers. For instance, after 96 hours at room temperature in the dark, the degradation was observed to be around 10-13% in buffers with pH 1.2, 5.0, 7.0, and 7.4.
Q4: How should I store my this compound stock solutions and experimental samples?
A4: To minimize degradation, this compound solutions should be stored in the dark at room temperature, particularly when using acidic or neutral buffers. While counterintuitive, storage at freezing temperatures in the presence of light can lead to accelerated degradation. If long-term storage is necessary, it is crucial to protect the samples from light.
Q5: What analytical method is suitable for quantifying this compound in stability studies?
A5: High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the quantification of this compound. A typical method might use a C18 column with a mobile phase consisting of acetonitrile and acidified water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in degradation studies. | Fluctuation in pH of the buffer. | Regularly check and calibrate the pH meter. Prepare fresh buffers for each experiment. |
| Inconsistent light exposure between samples. | Use amber-colored vials or wrap vials in aluminum foil to protect from light. Ensure uniform light conditions if light exposure is part of the experimental design. | |
| Temperature fluctuations during the experiment. | Use a temperature-controlled incubator or water bath to maintain a consistent temperature. | |
| Low recovery of this compound. | Use of an alkaline buffer (e.g., Tris base at pH 9.0). | Switch to an acidic or neutral buffer such as 0.1 N HCl (pH 1.2), sodium acetate (pH 5.0), or phosphate-buffered saline (pH 7.4). |
| Extended exposure to light. | Minimize the exposure of solutions to ambient and direct light during preparation and analysis. | |
| Appearance of unexpected peaks in HPLC chromatogram. | Degradation of this compound into other products. | This is expected, especially in alkaline conditions. Characterize the degradation products if necessary for your research. A new absorbance band between 310 to 350 nm in the UV spectrum can indicate oxidation in basic medium. |
| Contamination of the sample or buffer. | Use high-purity solvents and reagents. Filter all solutions before HPLC analysis. |
Quantitative Data Summary
The following tables summarize the degradation of this compound under various conditions.
Table 1: Percentage Degradation of this compound after 96 Hours
| Buffer pH | Room Temperature (Light) | Room Temperature (Dark) | Freeze Temperature (Light) | Freeze Temperature (Dark) |
| 1.2 (0.1 N HCl) | 30.41% | 10.73% | 46.02% | 69.46% |
| 5.0 (Sodium Acetate) | 42.75% | 12.12% | 82.91% | 10.46% |
| 7.0 (Water) | 26.74% | 10.36% | 80.48% | 15.28% |
| 7.4 (PBS) | 48.26% | 13.18% | 77.68% | 9.22% |
| 9.0 (Tris Base) | ~94% | 93.2% | 93.4% | 33.4% |
Table 2: Solubility of this compound in Different Buffers at Room Temperature
| Buffer | pH | Solubility (μg/mL) |
| 0.1 N HCl | 1.2 | 32.69 ± 1.63 |
| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 |
| Double Distilled Water | 7.0 | 28.72 ± 0.97 |
| Phosphate Buffer Saline (PBS) | 7.4 | 54.86 ± 2.05 |
| Tris Base Buffer | 9.0 | 505.9 ± 14.61 |
Experimental Protocols
1. Preparation of Buffer Solutions
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0.1 N HCl (pH 1.2): Dilute concentrated HCl in deionized water to a final concentration of 0.1 N.
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Sodium Acetate Buffer (pH 5.0): Prepare solutions of sodium acetate and acetic acid and mix them in appropriate ratios to achieve a pH of 5.0.
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Phosphate Buffer Saline (PBS, pH 7.4): Dissolve PBS tablets in deionized water according to the manufacturer's instructions to obtain a solution with a pH of 7.4.
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Tris Base Buffer (pH 9.0): Dissolve Tris base in deionized water and adjust the pH to 9.0 using HCl.
2. This compound Stability Study
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
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Dilute the stock solution with the respective experimental buffers to achieve the desired final concentration (e.g., 25 μg/mL).
-
Divide the samples for each buffer into four groups for different storage conditions:
-
Room temperature (25 °C) with light exposure.
-
Room temperature (25 °C) in the dark (e.g., wrapped in aluminum foil).
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Freezing temperature (e.g., -20 °C) with light exposure.
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Freezing temperature (e.g., -20 °C) in the dark.
-
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours), withdraw aliquots from each sample.
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Analyze the concentration of this compound in the aliquots using a validated HPLC method.
3. HPLC Analysis of this compound
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System: A high-performance liquid chromatography system equipped with a photodiode array detector.
-
Column: C18 column (e.g., 250 × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of acetonitrile (40%) and water (60%) with the pH of the water adjusted to 3.5 with 0.1% ortho-phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 μL.
-
Detection: Monitor the eluent at a wavelength corresponding to the absorbance maximum of this compound.
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Quantification: Create a calibration curve using standard solutions of this compound of known concentrations (e.g., 0.1–5 μg/mL).
Visualizations
Experimental workflow for studying this compound degradation.
Proposed degradation pathway of this compound in alkaline medium.
References
Technical Support Center: Enhancing Morin Hydrate Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Morin hydrate in animal models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
This compound's low oral bioavailability is attributed to several factors, including its poor aqueous solubility, low chemical stability, and limited intestinal permeability[1][2][3][4]. The molecule is hydrophobic, which hinders its dissolution in the gastrointestinal fluids, a prerequisite for absorption[5]. Furthermore, it is subject to intestinal first-pass metabolism, which significantly reduces the amount of active compound reaching systemic circulation.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
The most effective strategies focus on enhancing its solubility and permeability. Nanoencapsulation is a widely explored approach, utilizing various nanocarriers to protect this compound from degradation and facilitate its transport across the intestinal barrier. Common nanoformulations include:
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Solid Lipid Nanoparticles (SLNs): These are lipid-based carriers that can encapsulate hydrophobic drugs like this compound, improving its stability and absorption.
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Niosomes: Vesicular systems composed of non-ionic surfactants that can enhance the bioavailability of both hydrophilic and lipophilic drugs.
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Nanosuspensions: Formulations containing the drug in a crystalline state at the nanoscale, which increases the surface area for dissolution.
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Mesoporous Silica Nanoparticles (MSNs): These particles have a large surface area and porous structure, allowing for high drug loading and controlled release.
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Polymeric Nanoparticles: Systems using polymers like chitosan or PLGA to encapsulate this compound, offering sustained release and improved stability.
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Anhydrous mixtures of oils, surfactants, and cosurfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing drug solubilization.
Q3: How do nanoformulations increase the bioavailability of this compound?
Nanoformulations improve bioavailability through several mechanisms:
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Increased Surface Area: Nanoparticles have a much larger surface area-to-volume ratio compared to the bulk drug, which significantly enhances the dissolution rate.
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Enhanced Permeability: Some nanocarriers can interact with the intestinal mucosa, opening tight junctions and facilitating paracellular transport. Others can be taken up by enterocytes through endocytosis.
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Protection from Degradation: Encapsulation protects this compound from the harsh environment of the gastrointestinal tract and from enzymatic degradation.
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Inhibition of Efflux Pumps: Certain formulation components can inhibit P-glycoprotein (P-gp) and other efflux transporters that pump drugs out of intestinal cells, thereby increasing intracellular concentration and absorption.
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Lymphatic Transport: Lipid-based formulations can promote lymphatic uptake, bypassing the hepatic first-pass metabolism.
Troubleshooting Guides
Issue 1: Low drug loading or encapsulation efficiency in my nanoformulation.
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Possible Cause: Poor solubility of this compound in the chosen lipid or polymer matrix.
-
Troubleshooting Tip: Screen various lipids, oils, or polymers to find a matrix in which this compound has higher solubility. For lipid-based systems, consider using a combination of solid and liquid lipids. For polymeric nanoparticles, ensure the solvent used for preparation is appropriate for both the polymer and this compound.
-
-
Possible Cause: Suboptimal formulation parameters (e.g., drug-to-carrier ratio, surfactant concentration).
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Troubleshooting Tip: Systematically optimize the formulation by varying the ratios of drug, carrier, and surfactants. A design of experiments (DoE) approach can be efficient in identifying the optimal composition.
-
-
Possible Cause: Inefficient preparation method.
-
Troubleshooting Tip: For methods like high-pressure homogenization or ultrasonication, optimize the process parameters such as pressure, temperature, and time. For nanoprecipitation, control the rate of solvent addition and the stirring speed.
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Issue 2: Inconsistent or rapid drug release from the nanoformulation.
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Possible Cause: Drug adsorbed on the surface of nanoparticles instead of being encapsulated.
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Troubleshooting Tip: Wash the nanoparticle suspension after preparation to remove any unencapsulated, surface-adsorbed drug. Techniques like centrifugation or dialysis can be used.
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-
Possible Cause: Inappropriate choice of carrier matrix.
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Troubleshooting Tip: For sustained release, select a carrier with a slower degradation or erosion rate. For example, polymers with higher molecular weight or lipids with higher melting points can slow down drug release.
-
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Possible Cause: Burst release due to high drug loading.
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Troubleshooting Tip: A very high drug load can lead to the formation of drug crystals within or on the surface of the nanoparticles, resulting in a burst release. Try to find a balance between high drug loading and a controlled release profile.
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Issue 3: High variability in pharmacokinetic data between animal subjects.
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Possible Cause: Inconsistent administration of the formulation.
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Troubleshooting Tip: Ensure accurate and consistent dosing for each animal. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered to the stomach.
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-
Possible Cause: Physiological variability among animals.
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Troubleshooting Tip: Use a sufficient number of animals per group to account for biological variation. Ensure that the animals are of the same age, sex, and strain, and have been acclimatized to the experimental conditions.
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Possible Cause: Issues with blood sampling and processing.
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Troubleshooting Tip: Standardize the blood collection, handling, and processing protocol. Use appropriate anticoagulants and ensure proper storage of plasma samples to prevent drug degradation.
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Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following tables summarize the pharmacokinetic parameters of this compound in various nanoformulations from preclinical studies in rats, demonstrating the significant improvement in oral bioavailability compared to the free drug.
Table 1: Solid Lipid Nanoparticles (SLNs) and Nanosuspensions
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | - | - | - | 100 | |
| SLNs without EC | Higher than suspension | - | Increased vs. suspension | - | |
| SLNs with EC | Higher than suspension | - | Increased vs. SLNs w/o EC | - | |
| This compound Nanosuspension | - | - | - | Increased vs. pure MH |
EC: Ethylcellulose
Table 2: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (fold increase) | Reference |
| Morin Suspension | 5.53 | 0.48 | - | 1 | |
| Morin-Phospholipid Complex (MPC) | 23.74 | 0.77 | - | - | |
| MPC-SNEDDS | 28.60 | 1.0 | - | 6.23 | |
| Solid-SNEDDS (SOF-2) | - | - | - | 2.97 |
Table 3: Other Nanoformulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability Enhancement | Reference |
| This compound Solution | - | - | - | 1.3-2.7 fold increase with Niosomes | |
| Mixed Micelle Formulation | - | - | Increased from 0.4% to 11.2% (Absolute) | 28-fold increase | |
| Lipid Core/PLGA Shell NPs | - | - | - | 5.6-fold enhancement |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-shear homogenization and ultrasonication method.
Materials:
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This compound
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Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
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Surfactant (e.g., Poloxamer 188, Tween® 80)
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Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid with continuous stirring to form a clear solution.
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Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
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Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
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Nanosizing: Subject the coarse emulsion to high-power ultrasonication (probe sonicator) for a specified time (e.g., 15 minutes) to reduce the particle size to the nanometer range. The sonication is typically performed in an ice bath to prevent overheating.
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Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
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Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in a rat model.
Materials:
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Male Sprague-Dawley or Wistar rats (200-250 g)
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This compound formulation and control suspension
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Oral gavage needles
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Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
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Centrifuge
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Analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
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Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard pellet chow and water.
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Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
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Dosing: Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the nanoformulation). Administer a single oral dose of the respective formulation via oral gavage at a specified dose (e.g., 50 mg/kg).
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Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
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Sample Storage: Store the plasma samples at -80°C until analysis.
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Drug Quantification: Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method. Quantify the drug concentration using a validated analytical method (e.g., HPLC or LC-MS/MS).
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating various cellular signaling pathways, including those involved in inflammation and oxidative stress.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Bioavailability Studies
The following diagram illustrates the typical workflow for developing and evaluating a novel this compound formulation to enhance its oral bioavailability.
Caption: Workflow for enhancing this compound bioavailability.
Logical Relationship: Causes of Poor Bioavailability and Solutions
This diagram outlines the logical connections between the causes of this compound's poor bioavailability and the nanoformulation-based solutions.
Caption: Problem-solution map for this compound bioavailability.
References
- 1. This compound loaded solid lipid nanoparticles: Characterization, stability, anticancer activity, and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morin encapsulated chitosan nanoparticles (MCNPs) ameliorate arsenic induced liver damage through improvement of the antioxidant system and prevention of apoptosis and inflammation in mice - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoencapsulation of this compound with BSA for sustained drug release in colorectal carcinoma cells: experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Morin hydrate precipitation in cell culture media.
Welcome to the technical support center for Morin hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture, with a specific focus on troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound (2',3,4',5,7-Pentahydroxyflavone) is a natural flavonoid found in various plants, including members of the Moraceae family like mulberry and osage orange.[1] It is investigated in cell culture for its numerous potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2]
Q2: Why is my this compound precipitating in my cell culture medium?
This compound, like many flavonoids, has poor aqueous solubility.[3] Precipitation in cell culture media, such as DMEM/F12, is a common issue and can be attributed to several factors:
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pH-Dependent Solubility: this compound's solubility is highly dependent on pH, with significantly lower solubility in neutral to acidic conditions compared to basic conditions. Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which may not be optimal for this compound solubility.
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Interaction with Media Components: Components in the cell culture medium, such as salts and proteins (if using serum), can interact with flavonoids and lead to the formation of insoluble complexes.
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Solvent Shock: Rapidly diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.
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Temperature: Temperature fluctuations, such as using cold media, can decrease the solubility of this compound.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing high-concentration stock solutions of this compound. It is crucial to use a high-concentration stock to minimize the final concentration of the organic solvent in the cell culture, as it can be cytotoxic. The final DMSO concentration should typically be kept below 0.5%.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A solubility assay can be performed to determine the empirical solubility limit of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: How should I store my this compound stock solution?
It is recommended to aliquot your stock solution into small, single-use volumes and store them at -20°C or -80°C. This helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the stock solution from light, as flavonoids can be light-sensitive.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding stock solution to media | 1. Solvent Shock: The concentrated organic stock is not dispersing quickly enough in the aqueous media. 2. High Final Concentration: The desired final concentration exceeds the solubility limit of this compound in the media. 3. Temperature Difference: Cold media is reducing the solubility. | 1. Optimize Dilution Technique: a. Pre-warm the cell culture media to 37°C before adding the this compound stock. b. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal. c. Perform a stepwise dilution: first, dilute the stock into a small volume of media, and then add this intermediate dilution to the final culture volume. 2. Determine Solubility Limit: Perform a solubility assay (see "Experimental Protocols") to find the maximum soluble concentration in your specific media and stay below this concentration for your experiments. 3. Use Pre-warmed Media: Always use media that has been pre-warmed to 37°C. |
| Precipitation observed during incubation (e.g., after 24 hours) | 1. Compound Instability: this compound may be degrading or aggregating at 37°C over time. 2. Interaction with Media Components: Binding to serum proteins or chelation with metal ions in the media. 3. pH Shift: Cellular metabolism can alter the pH of the medium, affecting this compound's solubility. | 1. Assess Stability: The stability of this compound is pH-dependent and it is less stable at higher pH. Consider the duration of your experiment and the stability of the compound under those conditions. 2. Modify Media Composition: a. If using serum, try reducing the serum concentration or using a serum-free medium if compatible with your cell line. b. Be aware of high concentrations of divalent cations like Ca²⁺ which can contribute to precipitation. 3. Monitor Media pH: Ensure your culture is not becoming overly acidic or basic during the experiment. |
| Inconsistent experimental results | 1. Precipitation: The actual concentration of soluble this compound is lower than the intended concentration and may vary between experiments. 2. Degradation: this compound can degrade, especially when exposed to light and at basic pH. | 1. Visually Inspect for Precipitation: Before treating cells, carefully inspect the media for any signs of precipitation. Centrifuge a small aliquot of the media to check for a pellet. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound in media for each experiment from a frozen stock to ensure consistency. 3. Protect from Light: Protect both stock solutions and experimental cultures from light as much as possible by using amber tubes and minimizing exposure. |
Data Presentation
Table 1: Solubility of this compound in Different Physiological Solutions
This table summarizes the solubility of this compound in various aqueous solutions at room temperature, demonstrating its pH-dependent solubility.
| Solvent | pH | Solubility (µg/mL) |
| 0.1 N Hydrochloric Acid | 1.2 | 32.69 ± 1.63 |
| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 |
| Double Distilled Water | 7.0 | 28.72 ± 0.97 |
| Phosphate Buffer Saline (PBS) | 7.4 | 54.86 ± 2.05 |
| Tris Base Buffer | 9.0 | 505.9 ± 14.61 |
Data adapted from Jangid et al., 2018.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (MW: 302.24 g/mol for anhydrous, adjust for hydrate form)
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM solution of anhydrous this compound: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 302.24 g/mol * (1000 mg / 1 g) = 3.02 mg
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Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the desired volume of sterile DMSO (e.g., 1 mL) to the tube.
-
Ensure complete dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (optional): If needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Determination of this compound Solubility in Cell Culture Media
This protocol adapts the shake-flask method to determine the empirical solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
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Your specific cell culture medium (e.g., DMEM/F12 with or without serum)
-
Sterile amber or foil-wrapped glass vials
-
Orbital shaker with temperature control (set to 37°C)
-
0.22 µm membrane filters
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of this compound to several sterile amber glass vials containing a known volume (e.g., 5 mL) of your cell culture medium. The exact amount should be well above the expected solubility.
-
Equilibration: Place the vials in an orbital shaker set at 37°C and shake for a sufficient time (e.g., 12-24 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Compound: After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm membrane filter to remove any remaining undissolved this compound particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method.
-
Determine Solubility: The measured concentration represents the saturation solubility of this compound in your cell culture medium under the tested conditions.
Visualization of Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Caption: this compound's anti-inflammatory mechanism.
Caption: this compound's antioxidant signaling pathway.
Caption: Recommended workflow for preparing this compound for cell culture.
References
How to prevent oxidation of Morin hydrate during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the prevention of Morin hydrate oxidation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the oxidation of this compound?
A1: The stability of this compound is significantly influenced by several factors:
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pH: this compound is highly unstable in alkaline conditions (pH 9.0 and above), showing rapid degradation. It exhibits maximum stability in acidic to neutral pH ranges (pH 1.2 to 7.4).[1][2]
-
Light: Exposure to light accelerates the degradation of this compound more significantly than temperature.[2][3] Storing solutions in the dark is crucial for maintaining stability.[1]
-
Temperature: While less impactful than light, temperature does affect stability. Storing solutions at room temperature in the dark is generally acceptable for short periods, while refrigeration or freezing is suitable for longer-term storage, provided light is excluded. However, degradation can still occur at freezing temperatures, especially in the presence of light.
-
Solvent: The choice of solvent can impact both the solubility and stability of this compound. It is soluble in methanol and ethanol, and its solubility in aqueous solutions is pH-dependent. Stock solutions are often prepared in ethanol or DMSO.
Q2: How can I visually detect if my this compound solution has oxidized?
A2: this compound solutions in aqueous alkaline media will change color from an intense yellow to brown upon exposure to air, indicating oxidation. In basic solutions, a shift in the UV-Visible absorption spectrum, with a new band appearing between 310 to 350 nm, also indicates oxidation.
Q3: What is the best way to prepare and store a this compound stock solution?
A3: To ensure the stability of your this compound stock solution, follow these recommendations:
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Solvent Selection: Prepare stock solutions in high-purity solvents like ethanol, methanol, or DMSO. For experiments in aqueous media, a stock solution in ethanol can be diluted into the desired buffer immediately before use.
-
Storage Conditions: Store stock solutions in amber-colored vials to protect them from light. For short-term storage (up to 6 hours), room temperature is acceptable. For longer-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. A solution of morin in plasma has been shown to be stable for at least 6 hours at room temperature and for at least 30 days at -70°C.
Q4: Are there any compatible antioxidants I can add to my experimental solutions to prevent this compound oxidation?
A4: While this compound is itself a potent antioxidant, the literature reviewed does not specify the use of other antioxidants to stabilize it in solution. The primary strategies for preventing its oxidation revolve around controlling the experimental conditions (pH, light, and temperature). The addition of other antioxidants could potentially interfere with experimental assays, especially those designed to measure the antioxidant capacity of this compound itself. Therefore, it is recommended to rely on proper solution preparation and storage techniques rather than adding external antioxidants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Oxidation of this compound solution. | Prepare fresh solutions for each experiment from a properly stored stock. Ensure the pH of your experimental buffer is within the stable range (acidic to neutral). Protect your solutions from light at all stages of the experiment. |
| Color change (yellow to brown) in the prepared solution. | Oxidation due to exposure to alkaline pH and/or air. | Discard the solution and prepare a fresh one. If an alkaline pH is required for your experiment, prepare the solution immediately before use and minimize its exposure to air. |
| Low solubility of this compound in aqueous buffer. | This compound has poor aqueous solubility, which is also pH-dependent. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Note that the lowest aqueous solubility is observed around pH 5.0. |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents at Room Temperature
| Solvent | pH | Solubility (µg/mL) |
| 0.1 N Hydrochloric Acid | 1.2 | 32.69 ± 1.63 |
| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 |
| Distilled Water | 7.0 | 28.72 ± 0.97 |
| Phosphate Buffer Saline (PBS) | 7.4 | 54.86 ± 2.05 |
| Tris Base Buffer | 9.0 | 505.9 ± 14.61 |
| Methanol | - | 50,000 |
| DMSO | - | 64,000 |
Data compiled from multiple sources.
Table 2: Stability of this compound Under Different Storage Conditions after 96 Hours
| pH | Condition | % Degradation |
| 1.2 | Freeze Temperature, Light | 46.07% |
| 5.0 | Freeze Temperature, Light | 82.91% |
| 7.0 | Freeze Temperature, Light | 80.48% |
| 7.4 | Freeze Temperature, Light | 77.68% |
| 9.0 | Freeze Temperature, Light | 93.44% |
| 1.2 - 7.4 | Room Temperature, Dark | Maximum Stability |
| 9.0 | All Conditions | Minimum Stability |
Data indicates that light is a more significant factor in degradation than temperature.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Ethanol (or DMSO), HPLC grade or equivalent
-
Appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure for a 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder in a fume hood.
-
Dissolve the powder in the appropriate volume of ethanol (or DMSO) to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber-colored tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
-
Procedure for Preparing Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired final concentration in your pre-warmed experimental buffer.
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the working solution immediately after preparation.
-
Protocol 2: General Workflow for Assessing the Antioxidant Activity of this compound using a DPPH Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in ethanol as described in Protocol 1.
-
Prepare a series of dilutions of the this compound stock solution in ethanol to obtain the desired test concentrations.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.
-
A positive control, such as ascorbic acid or Trolox, should also be prepared.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound, the positive control, or ethanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: A generalized experimental workflow for a DPPH antioxidant assay using this compound.
Caption: this compound activates the Nrf2 signaling pathway to enhance antioxidant defenses.
References
- 1. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of Morin Hydrate Formulations
Welcome to the technical support center for Morin hydrate formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and optimizing the therapeutic efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and visual guides to key cellular pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, handling, and experimental application of this compound formulations.
Formulation and Solubility
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Q1: My this compound solution is cloudy and appears to have low solubility. How can I improve this?
A1: The poor aqueous solubility of this compound is a well-known challenge.[1][2][3] Several factors can influence its solubility. Firstly, solubility is highly pH-dependent, increasing with a higher pH due to the deprotonation of its hydroxyl groups.[4][5] However, stability can be compromised at high pH levels (e.g., pH 9.0). For many cell culture and physiological applications, a pH between 7.0 and 7.4 is common. To enhance solubility in this range, consider using co-solvents such as ethanol or DMSO, but be mindful of their potential cytotoxicity in your experimental system. Another effective strategy is to prepare a nanosuspension of this compound, which can significantly increase its aqueous solubility and dissolution rate.
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Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation in cell culture medium can occur if the final concentration of the organic solvent (like DMSO) used to dissolve the this compound is too high, or if the this compound concentration exceeds its solubility limit in the aqueous medium. To address this, ensure the final solvent concentration is minimal and non-toxic to your cells (typically <0.5% v/v for DMSO). You can prepare a highly concentrated stock solution in an appropriate solvent and then dilute it stepwise into the medium while vortexing to ensure rapid and uniform dispersion. If precipitation persists, consider using a formulation approach such as encapsulation in nanoparticles (e.g., PLGA, mesoporous silica, or BSA nanoparticles) or complexation with cyclodextrins. These methods can improve solubility and prevent aggregation in aqueous environments.
-
Q3: My this compound formulation appears unstable and degrades over time. What are the best storage conditions?
A3: this compound stability is influenced by pH, temperature, and light. It is most stable in acidic to neutral pH (1.2 to 7.4) and is highly unstable at a basic pH of 9.0. Light is a more significant factor in degradation than temperature. For optimal stability, solutions should be stored in the dark at room temperature or refrigerated. Long-term storage in frozen conditions, especially when exposed to light, can lead to significant degradation. It is recommended to prepare fresh solutions for experiments whenever possible or to store stock solutions in amber vials at 4°C for short periods.
Bioavailability and In Vivo Studies
-
Q4: I'm observing low oral bioavailability of my this compound formulation in animal studies. What strategies can I employ to enhance it?
A4: Low oral bioavailability is a primary obstacle for the therapeutic application of this compound, largely due to its poor water solubility and extensive first-pass metabolism. To improve this, consider formulating this compound into a nano-delivery system. Options include:
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Nanosuspensions: These can increase the dissolution rate and saturation solubility.
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Mixed Micelles: Formulations with polymers like Pluronic F127 and Tween 80 have been shown to significantly increase oral bioavailability by improving intestinal permeation.
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Nanoemulsions: These can enhance drug solubilization and absorption across mucosal membranes.
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Solid Lipid Nanoparticles (SLNs): These can encapsulate the drug and offer controlled release.
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Mesoporous Silica Nanoparticles (MSNs): These have a high surface area and can be loaded with this compound to improve its release profile.
-
-
Q5: How can I confirm that my nanoformulation is successfully delivering this compound to the target tissue in my animal model?
A5: To track the biodistribution of your nanoformulation, you can incorporate a fluorescent dye (like Rhodamine B) into the nanoparticles and perform ex vivo imaging of the excised organs. This will provide qualitative evidence of accumulation in the target tissue. For quantitative analysis, you can measure the concentration of this compound in the brain and blood after administration and compare it to the administration of free this compound. This will help determine if your formulation is enhancing brain delivery and overall systemic exposure.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound formulations to facilitate comparison.
Table 1: Solubility of this compound in Different Media
| Solvent/Buffer | pH | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 0.1 N HCl | 1.2 | 32.69 ± 1.21 | |
| Acetate Buffer | 5.0 | 56.41 ± 1.54 | |
| Water | 7.0 | 120.53 ± 2.52 | |
| Phosphate Buffer Saline (PBS) | 7.4 | 157.21 ± 3.11 | |
| Tris Base Buffer | 9.0 | 586.12 ± 4.23 |
| Aqueous Solubility (General) | - | 18 | |
Table 2: Characteristics of Different this compound Nanoformulations
| Formulation Type | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| Niosomes | Tween 60 | - | 93.4 | Increased bioavailability 1.3-2.7 fold | |
| Mesoporous Silica Nanoparticles | Silica | 56.3 ± 6.5 | 99.1 | Enhanced in vitro release at pH 5.2 | |
| BSA Nanoparticles | Bovine Serum Albumin | 90 | 71.66 ± 1.5 | Sustained drug release, higher antioxidant activity | |
| Nanosuspension | - | <100 | - | Increased aqueous solubility and oral bioavailability | |
| Mixed Micelles | Pluronic F127 & Tween 80 | - | - | Increased absolute bioavailability from 0.4% to 11.2% |
| PLGA Nanoparticles (functionalized) | PLGA-phe-phe | ~200 | High | Modified biodistribution, potential for brain targeting | |
Experimental Protocols
Below are detailed methodologies for key experiments related to the formulation and evaluation of this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol is adapted from methodologies used for encapsulating hydrophobic drugs in polymeric nanoparticles.
-
Organic Phase Preparation: Dissolve 50 mg of Poly(lactic-co-glycolic acid) (PLGA) in 2 mL of a suitable organic solvent like dichloromethane (DCM). In a separate vial, dissolve 5 mg of this compound in 100 µL of dimethyl sulfoxide (DMSO) and add this to the PLGA solution.
-
Aqueous Phase Preparation: Prepare 6 mL of a 1.5% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating at 80% amplitude for 10 minutes in pulses (e.g., 15 seconds on, 10 seconds off) in an ice bath to prevent overheating.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically for at least 4 hours at room temperature to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for storage and later use.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a typical method for assessing the release of this compound from a nanoformulation.
-
Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively) inside a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Experimental Setup: Submerge the sealed dialysis bag in a larger volume of the same buffer (e.g., 150 mL) in a beaker placed on a magnetic stirrer set to a constant speed (e.g., 100 rpm) and maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 2 mL) of the release medium from the beaker.
-
Replacement: Immediately replenish the withdrawn volume with an equal amount of fresh buffer to maintain sink conditions.
-
Quantification: Determine the concentration of this compound in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 263 nm or 363 nm depending on the pH).
-
Calculation: Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for evaluating the anticancer effects of this compound formulations on cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A375, MDA-MB-231) in a 96-well plate at a density of approximately 7,500 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free this compound and the this compound formulation in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of your treatments. Include untreated cells as a control.
-
Incubation: Incubate the cells for desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Crystal Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the therapeutic action and experimental evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amorphous nano morin outperforms native molecule in anticancer activity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Morin Hydrate Clinical Translation Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the clinical translation of Morin hydrate research.
Frequently Asked Questions (FAQs)
Q1: Why is the clinical translation of this compound challenging despite its promising pharmacological activities?
A1: The primary challenges in the clinical translation of this compound stem from its inherent physicochemical and pharmacokinetic properties. This compound exhibits poor aqueous solubility and low oral bioavailability.[1][2] It is also sensitive to pH, temperature, and light, which can lead to degradation and loss of activity.[1][3][4] These factors hinder its development as a therapeutic agent.
Q2: What is the aqueous solubility of this compound, and how does pH affect it?
A2: this compound has poor aqueous solubility, which is a significant barrier to its clinical application. Its solubility is highly dependent on pH, increasing as the pH becomes more alkaline. For example, its solubility is significantly higher in a tris base buffer at pH 9.0 compared to acidic or neutral aqueous solutions.
Q3: What are the key pharmacokinetic challenges associated with this compound?
A3: The main pharmacokinetic challenge is its low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effects. This is attributed to its poor solubility and potentially extensive first-pass metabolism. Studies in rats have shown that even at high oral doses, the plasma concentrations of morin can be limited.
Q4: How can the solubility and bioavailability of this compound be improved?
A4: Several formulation strategies are being explored to enhance the solubility and bioavailability of this compound. These include nanoencapsulation techniques such as the use of niosomes, solid lipid nanoparticles, and nanoemulsions. Another promising approach is the use of mixed micelle formulations with pharmaceutical excipients that can improve solubilization and modulate drug efflux transporters like P-glycoprotein.
Q5: What are the main signaling pathways modulated by this compound?
A5: In vitro and in vivo studies have shown that this compound exerts its pharmacological effects by modulating various cellular signaling pathways. The most prominently reported pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in inflammation and cell proliferation.
Troubleshooting Guides
Problem 1: Low or inconsistent aqueous solubility of this compound in experiments.
-
Possible Cause 1: Inappropriate solvent or pH.
-
Troubleshooting: this compound's solubility is pH-dependent. Ensure the pH of your aqueous buffer is appropriate. For higher solubility, consider using a buffer with a higher pH, such as a tris base buffer (pH 9.0), but be mindful of potential degradation at this pH. For neutral or acidic conditions, be aware that solubility will be significantly lower.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting: this compound is sensitive to light and temperature. Prepare solutions fresh and protect them from light by using amber-colored vials or wrapping containers in aluminum foil. Store stock solutions at appropriate temperatures (e.g., 4°C for short-term storage) and minimize freeze-thaw cycles.
-
-
Possible Cause 3: Inaccurate measurement of solubility.
-
Troubleshooting: Use a validated method for solubility determination, such as the shake-flask method followed by HPLC analysis, to ensure accurate quantification.
-
Problem 2: Poor oral bioavailability observed in animal studies.
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Possible Cause 1: Inadequate formulation.
-
Troubleshooting: The poor aqueous solubility of this compound directly impacts its oral absorption. Consider using enabling formulations such as nanoformulations (e.g., solid lipid nanoparticles, niosomes) or mixed micelles to enhance solubility and dissolution rate in the gastrointestinal tract.
-
-
Possible Cause 2: P-glycoprotein (P-gp) mediated efflux.
-
Troubleshooting: Morin may be a substrate for the efflux transporter P-gp, which can pump the compound back into the intestinal lumen, reducing its net absorption. Co-administration with a P-gp inhibitor or using a formulation that inhibits P-gp may increase bioavailability.
-
-
Possible Cause 3: Rapid metabolism.
-
Troubleshooting: Flavonoids can undergo extensive first-pass metabolism in the intestine and liver. Investigate the metabolic profile of this compound in your animal model to identify major metabolites. This can help in understanding the contribution of metabolism to its low bioavailability.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents at Room Temperature
| Solvent | pH | Solubility (µg/mL) | Reference |
| 0.1 N HCl | 1.2 | 32.69 ± 1.63 | |
| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 | |
| Double Distilled Water | 7.0 | 28.72 ± 0.97 | |
| Phosphate Buffer Saline (PBS) | 7.4 | 54.86 ± 2.05 | |
| Tris Base Buffer | 9.0 | 505.9 ± 14.61 | |
| Methanol | - | 50,000 | |
| Water (20°C) | - | 250 | |
| Water (100°C) | - | 940 |
Table 2: Pharmacokinetic Parameters of Morin in Rats After Oral Administration
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound Suspension | 50 | 0.08 ± 0.02 | 1.5 | 0.2 ± 0.1 | 0.4 | |
| Morin-loaded Mixed Micelle | 50 | 1.2 ± 0.3 | 2.0 | 5.6 ± 1.2 | 11.2 |
Detailed Experimental Protocols
Shake-Flask Method for Solubility Determination
This protocol is adapted from Jangid et al. (2018).
-
Preparation: Add an excess amount of this compound to amber-colored glass vials containing a known volume (e.g., 10 mL) of the desired solvent (e.g., 0.1 N HCl, PBS pH 7.4, etc.).
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a specified period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
Filtration: After equilibration, filter the suspension through a 0.22 µm membrane filter to remove the undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework based on studies by Choi et al. (2015) and others.
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Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with continued access to water.
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Dosing: Administer the this compound formulation (e.g., suspension or mixed micelles) orally via gavage at a specific dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 13,000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Processing: Precipitate the plasma proteins by adding a suitable solvent like acetonitrile. Vortex and centrifuge to obtain a clear supernatant.
-
Analysis: Quantify the concentration of Morin in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Caco-2 Cell Permeability Assay
This protocol is based on the general principles of Caco-2 assays for flavonoid permeability.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 19-21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 300 Ω·cm² is generally considered acceptable.
-
Permeability Study:
-
For apical to basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh medium to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh medium to the apical chamber.
-
-
Sampling: At predetermined time intervals, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC or LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to assess the permeability of this compound.
Visualizations
Caption: Experimental workflow for overcoming this compound's translational challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Morin modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of solubility, stability and degradation kinetics of this compound in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
Best practices for handling and storing Morin hydrate powder.
This guide provides best practices for the handling, storage, and use of Morin hydrate powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term storage, this compound powder should be stored at -20°C.[1] For routine use, it can be stored at room temperature in a dry, cool, and well-ventilated place.[2][3] It is crucial to keep the container tightly closed.[3]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a suitable organic solvent like DMSO or methanol.[2] For aqueous solutions, be aware of the lower solubility and pH-dependent stability. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes for storage.
Q3: My this compound solution has changed color to brown. What does this indicate?
This compound in aqueous alkaline solutions has an intense yellow color which can change to brown when exposed to air, indicating oxidation and potential degradation of the compound.
Q4: Is this compound sensitive to light?
Yes, this compound is sensitive to light. Stability studies have shown that it degrades more significantly in the presence of light, particularly at freezing temperatures. Therefore, it is crucial to protect solutions from light by using amber-colored vials or by wrapping containers in foil.
Q5: What are the primary safety hazards associated with this compound powder?
This compound can cause skin irritation, serious eye irritation, and respiratory tract irritation. It is important to handle the powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust when handling the powder.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution of Powder | - The concentration exceeds the solvent's capacity.- The incorrect solvent is being used. | - Refer to the solubility table to ensure you are within the solubility limits.- Consider using a solvent with higher solubility, such as DMSO or methanol. For aqueous solutions, adjusting the pH might improve solubility. |
| Precipitation in Stored Stock Solution | - The storage temperature is too low for the solvent used.- The solution has become supersaturated. | - Store DMSO-based stock solutions at -20°C. If precipitation occurs upon thawing, gently warm and vortex to redissolve.- Ensure the initial dissolution was complete. |
| Color Change in Solution (e.g., yellow to brown) | - Oxidation and degradation of this compound. | - This is more common in aqueous alkaline solutions exposed to air. Prepare fresh solutions before use and limit exposure to air and light. |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of stock solutions. | - Ensure the powder and stock solutions are stored under the recommended conditions (protected from light, at the correct temperature).- Use aliquoted stock solutions to avoid freeze-thaw cycles. |
Data Presentation: Solubility and Stability
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Methanol | 50 mg/mL | |
| DMSO | 64 mg/mL | |
| Water (20°C) | 0.25 mg/mL | |
| Water (100°C) | 0.94 mg/mL | |
| 0.1 N HCl (pH 1.2) | 32.69 µg/mL | |
| Sodium Acetate Buffer (pH 5.0) | 14.88 µg/mL | |
| Double Distilled Water (pH 7.0) | 28.72 µg/mL | |
| Phosphate Buffer Saline (pH 7.4) | 54.86 µg/mL | |
| Tris Base Buffer (pH 9.0) | 505.9 µg/mL |
Table 2: Stability of this compound under Different Conditions
| Condition | Stability | Reference |
| pH | Maximum stability at room temperature in the dark from pH 1.2 to 7.4. Unstable at pH 9.0. | |
| Temperature | More stable at room temperature than at freezing temperatures when exposed to light. | |
| Light | Highly sensitive to light, which accelerates degradation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and appropriate PPE.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound). d. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol is adapted from the methodology described in the literature.
-
Materials: this compound powder, selected aqueous solutions (e.g., 0.1 N HCl, phosphate buffer), amber-colored glass vials, orbital shaker, 0.22 µm membrane filters, and an analytical method for quantification (e.g., HPLC).
-
Procedure: a. Add an excess amount of this compound powder to an amber-colored glass vial containing a known volume (e.g., 10 mL) of the desired aqueous solution. b. Place the vials in an orbital shaker set at a standard physiological temperature (e.g., 37°C) for 12 hours to ensure equilibrium is reached. c. After shaking, filter the samples through a 0.22 µm membrane filter to remove any undissolved powder. d. Analyze the filtrate to determine the concentration of dissolved this compound using a validated analytical method like HPLC.
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Decision Tree for Troubleshooting this compound Issues.
References
Validation & Comparative
Morin Hydrate vs. Quercetin: A Comparative Analysis of Antioxidant Capacity
In the realm of flavonoids, both morin hydrate and quercetin have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. While structurally similar as isomers, subtle differences in their chemical makeup lead to distinct biological activities. This guide provides an objective comparison of the antioxidant capacity of this compound and quercetin, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the study of antioxidants and flavonoid bioactivity.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound and quercetin has been evaluated in various in vitro assays. The following table summarizes their performance in key antioxidant assays from a comparative study, presenting the half-maximal inhibitory concentration (IC50) for the DPPH assay, the Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay, and the ferric reducing antioxidant power (FRAP) values. Lower IC50 values indicate greater radical scavenging activity, while higher TEAC and FRAP values signify stronger antioxidant potential.
| Antioxidant Assay | This compound | Quercetin | Unit | Reference |
| DPPH Radical Scavenging | 4.80 ± 0.05 | 1.20 ± 0.02 | µg/mL (IC50) | [1] |
| ABTS Radical Scavenging | 13.92 ± 0.11 | 57.54 ± 0.07 | mM TEAC/mg | [1] |
| FRAP | 0.25 ± 0.01 | 2.05 ± 0.03 | mM FeSO₄/mg | [1] |
The data unequivocally demonstrates that quercetin possesses significantly higher antioxidant activity compared to this compound in all three assays.[1] In the DPPH assay, quercetin's IC50 value is four times lower than that of morin, indicating much greater efficiency in scavenging this free radical.[1] The ABTS assay further supports this, with quercetin exhibiting an antioxidant capacity approximately four times higher than morin. Similarly, the reducing power of quercetin, as measured by the FRAP assay, was found to be eight times greater than that of morin.
Mechanisms of Antioxidant Action: A Comparative Overview
The antioxidant activities of this compound and quercetin stem from their ability to donate hydrogen atoms and scavenge free radicals, a capacity influenced by their molecular structure.
Quercetin's Potent Antioxidant Mechanisms:
Quercetin is widely recognized as a powerful antioxidant. Its superior free radical scavenging ability is largely attributed to the presence of a catechol group (two adjacent hydroxyl groups) in its B-ring. This structural feature is optimal for radical stabilization. Quercetin exerts its antioxidant effects through various mechanisms:
-
Direct Radical Scavenging: It effectively scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Modulation of Signaling Pathways: Quercetin can influence key cellular signaling pathways involved in the oxidative stress response. It is known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of endogenous antioxidant enzymes.
This compound's Antioxidant and Potential Pro-oxidant Activities:
This compound also demonstrates antioxidant properties, acting as a free radical scavenger. However, its antioxidant capacity is considerably weaker than that of quercetin. The difference in the hydroxylation pattern on the B-ring of morin compared to quercetin is a key factor in its reduced antioxidant potential.
Interestingly, some studies suggest that under certain conditions, morin may exhibit pro-oxidant activity. This dual role is not uncommon among flavonoids and is dependent on factors such as concentration and the surrounding chemical environment.
Below is a diagram illustrating the general antioxidant mechanism of flavonoids, which is applicable to both morin and quercetin, highlighting the key functional groups involved in radical scavenging.
Caption: General mechanism of flavonoid antioxidant action.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of compounds like this compound and quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare stock solutions of this compound and quercetin in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of the test sample.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound and quercetin in a suitable solvent.
-
Assay:
-
Add a small volume (e.g., 10 µL) of the test sample to a fixed volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Conclusion
Based on the presented experimental data, quercetin exhibits demonstrably superior antioxidant capacity compared to its isomer, this compound. This heightened activity is evident across multiple in vitro assays, including DPPH, ABTS, and FRAP. The structural advantage of the catechol group in quercetin's B-ring is a primary determinant of its potent free radical scavenging ability. While this compound does possess antioxidant properties, its efficacy is significantly lower, and the potential for pro-oxidant activity under certain conditions warrants consideration. For researchers and drug development professionals, the choice between these two flavonoids should be guided by the specific application and the desired potency of the antioxidant effect. Quercetin stands out as a more powerful direct antioxidant, while further investigation into the nuanced biological activities of this compound is merited.
References
Morin Hydrate Outperforms Trolox as a Potent Antioxidant Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant standard is a critical decision in the assessment of oxidative stress and the efficacy of novel therapeutic agents. While Trolox, a water-soluble analog of vitamin E, has been a long-standing benchmark, emerging evidence highlights the superior antioxidant capacity of Morin hydrate, a naturally occurring flavonoid. This guide provides an objective comparison of the efficacy of this compound and Trolox, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for antioxidant research.
Superior Efficacy of this compound in Biological Systems
In vitro studies have demonstrated that this compound exhibits a significantly higher protective effect against oxidative damage compared to Trolox. One key study revealed that this compound is substantially more effective than equimolar concentrations of Trolox in prolonging the survival of rat hepatocytes and protecting human red cell membranes from peroxidative attack.[1] This suggests that in biologically relevant systems, this compound may serve as a more potent and effective antioxidant standard.
Quantitative Comparison of Antioxidant Activity
While direct head-to-head comparisons of this compound and Trolox in standardized antioxidant assays are limited in publicly available literature, the antioxidant potential of both compounds has been independently evaluated. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, with a lower value indicating greater potency. Trolox has been extensively used as a standard in various antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
For comparative purposes, a compilation of reported IC50 values for Trolox in these standard assays is presented below. The absence of directly comparable data for this compound from the same studies necessitates further research to establish a definitive quantitative advantage.
| Antioxidant Assay | Trolox IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging Assay | 3.765 ± 0.083 | [2] |
| ABTS Radical Scavenging Assay | 2.926 ± 0.029 | [2] |
Note: These values are provided as a reference for the standard antioxidant, Trolox. Direct comparative studies with this compound under identical conditions are needed for a conclusive quantitative assessment.
Mechanism of Action: The Flavonoid Advantage
Flavonoids, including this compound, exert their antioxidant effects through multiple mechanisms. They can directly scavenge free radicals, chelate metal ions that catalyze oxidative reactions, and modulate cellular signaling pathways involved in oxidative stress responses.[3]
Key signaling pathways influenced by flavonoids include the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. Flavonoids can activate the Nrf2 pathway, which upregulates the expression of a suite of antioxidant and cytoprotective genes.[4] Conversely, they can inhibit the pro-inflammatory NF-κB signaling pathway, which is often activated by oxidative stress. This dual action on key cellular defense and inflammation pathways underscores the comprehensive antioxidant and protective effects of flavonoids like this compound.
Below is a diagram illustrating the general mechanism of flavonoid antioxidant activity through the modulation of the Nrf2 and NF-κB signaling pathways.
Caption: Flavonoid antioxidant signaling pathways.
Experimental Protocols
To facilitate the replication and validation of antioxidant studies, detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet-colored DPPH to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds (this compound and Trolox) and a positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds to the wells.
-
Add a specific volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by a decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Prepare serial dilutions of the test compounds (this compound and Trolox) and a positive control.
-
In a 96-well plate, add a small volume of each dilution of the test compounds to the wells.
-
Add a larger volume of the diluted ABTS•+ solution to each well.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Conclusion
The available evidence strongly suggests that this compound possesses superior antioxidant capabilities compared to the widely used standard, Trolox, particularly within biological contexts. Its multifaceted mechanism of action, involving direct radical scavenging and modulation of critical cellular signaling pathways, positions it as a more effective and biologically relevant antioxidant standard. While further direct quantitative comparisons in standardized assays are warranted, the existing data supports the consideration of this compound as a potent alternative to Trolox for researchers in the fields of life sciences and drug development. The adoption of this compound as a standard has the potential to enhance the accuracy and relevance of antioxidant research, ultimately contributing to the development of more effective therapeutic strategies against oxidative stress-related diseases.
References
Morin Hydrate's Anti-Inflammatory Prowess: A Comparative Guide for Researchers
An objective analysis of the in vitro and in vivo experimental data on the anti-inflammatory effects of Morin hydrate, a naturally occurring bioflavonoid.
This compound, a flavonoid found in various plants of the Moraceae family, has garnered significant attention for its potent anti-inflammatory properties.[1][2] Extensive research, both in laboratory settings (in vitro) and in living organisms (in vivo), has demonstrated its ability to modulate key inflammatory pathways and mitigate inflammatory responses. This guide provides a comprehensive comparison of the effects of this compound across different experimental models, supported by quantitative data and detailed methodologies to aid researchers and drug development professionals in their understanding and potential application of this promising compound.
In Vitro Anti-Inflammatory Effects of this compound
In vitro studies are fundamental in elucidating the direct cellular and molecular mechanisms of a compound. This compound has been extensively studied in various cell-based assays, primarily using macrophage cell lines like RAW264.7 stimulated with inflammatory agents such as lipopolysaccharide (LPS).
Quantitative Data Summary: In Vitro Studies
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Key Findings & References |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 10, 20 µM | Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production.[3] | This compound dose-dependently reduced LPS-induced NO and ROS generation.[3] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 25, 50, 100 µM | Reduction of TNF-α and IL-1β production.[4] | Significant decrease in the secretion of pro-inflammatory cytokines TNF-α and IL-1β. |
| RAW264.7 Macrophages | Lipoteichoic Acid (LTA) | 10, 20 µM | Upregulation of Nrf2 and HO-1 mRNA expression. | This compound enhanced the expression of antioxidant pathway components. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Attenuation of ICAM-1, COX-2, and MMP-9 expression. | This compound suppressed the expression of adhesion molecules and inflammatory enzymes. |
| Non-Small-Cell Lung Cancer (NSCLC) cells (A549 and H1299) | LPS + ATP | 0–132 μM | Suppression of NLRP3 inflammasome pathway proteins (NLRP3, ASC, pro-caspase-1, cleaved-caspase-1). | Dose-dependent inhibition of key components of the NLRP3 inflammasome. |
Experimental Protocols: Key In Vitro Assays
1. Cell Culture and Treatment: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Test): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. Briefly, an equal volume of cell supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
3. Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis: To determine the protein expression levels of key signaling molecules, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., NF-κB p65, p-ERK, NLRP3) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Inflammatory Effects of this compound
In vivo studies are crucial for evaluating the therapeutic potential and physiological effects of a compound in a whole organism. This compound has demonstrated significant anti-inflammatory activity in various animal models of inflammation.
Quantitative Data Summary: In Vivo Studies
| Animal Model | Inflammatory Agent | This compound Dosage | Route of Administration | Observed Effect | Key Findings & References |
| Mice | Carbon Tetrachloride (CCl4) | 50 mg/kg | Oral gavage | Attenuation of liver histopathological alterations and serum transaminases. | This compound protected against CCl4-induced acute liver injury. |
| ApoE-/- Mice | High-fat diet | Not specified | Not specified | Reduction in serum lipid levels, inflammatory cytokines (TNF-α and ICAM-1), and atherosclerotic plaque formation. | This compound showed anti-atherosclerotic and anti-inflammatory effects. |
| Mice | Lipopolysaccharide (LPS) | Not specified | Not specified | Attenuation of inflammatory cell numbers in bronchoalveolar lavage fluid (BALF) and decreased lung NLRP3 inflammasome protein levels. | This compound had a protective effect on LPS-induced acute lung injury. |
| Rats | 1,2-dimethylhydrazine (DMH) | Not specified | Supplementation | Downregulation of NF-κB pathway and its downstream inflammatory mediators (TNF-α, IL-6, COX-2). | This compound acted as a potent anti-inflammatory agent in a model of colon cancer. |
| Mice | Acrylamide (AA) | Not specified | Not specified | Attenuation of AA-induced inflammatory markers (eNOS and iNOS) in liver tissues. | This compound mitigated acrylamide-induced liver inflammation. |
Experimental Protocols: Key In Vivo Models
1. CCl4-Induced Acute Liver Injury Model: Mice are pre-treated with this compound (e.g., 50 mg/kg, orally) for a specific number of days. Acute liver injury is then induced by a single intraperitoneal injection of CCl4 (e.g., 1 ml/kg in olive oil). After a designated time (e.g., 24 hours), the animals are euthanized, and blood and liver samples are collected for analysis of serum transaminases (ALT, AST), histopathology, and protein expression.
2. LPS-Induced Acute Lung Injury Model: An acute lung injury model is established by intratracheal instillation of LPS in mice. This compound is administered to the mice prior to or after the LPS challenge. At a specific time point after LPS administration, bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells. Lung tissues are harvested for histopathological examination, myeloperoxidase (MPO) activity assay, and Western blot analysis of inflammatory proteins.
3. Histopathological Analysis: Tissue samples (e.g., liver, lung) are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) for microscopic examination of tissue morphology and inflammatory cell infiltration.
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below illustrate the primary mechanisms of action.
Figure 1: this compound inhibits the NF-κB and MAPK signaling pathways.
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκBα and suppressing the phosphorylation of ERK, JNK, and p38 MAPKs. This ultimately leads to the reduced nuclear translocation of NF-κB and decreased expression of pro-inflammatory genes.
Figure 2: this compound suppresses the NLRP3 inflammasome activation.
This compound also inhibits the NLRP3 inflammasome pathway. By downregulating the expression of NLRP3, ASC, and pro-caspase-1, it prevents the activation of caspase-1 and the subsequent cleavage and release of the potent pro-inflammatory cytokine IL-1β.
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the anti-inflammatory potential of this compound. It effectively targets multiple key inflammatory pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, leading to a significant reduction in the production of inflammatory mediators. The data presented in this guide provides a solid foundation for further research into the therapeutic applications of this compound for a variety of inflammatory conditions. However, it is important to note that while promising, further clinical trials are necessary to establish its efficacy and safety in humans.
References
- 1. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A PROMISING BIOFLAVONOID WITH DIFFERENT THERAPEUTIC EFFECTS [bpsa.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound Inhibits TREM-1/TLR4-Mediated Inflammatory Response in Macrophages and Protects Against Carbon Tetrachloride-Induced Acute Liver Injury in Mice [frontiersin.org]
Validating the Neuroprotective Effects of Morin Hydrate: A Comparative Guide
Morin hydrate, a naturally occurring flavonoid found in various plants, has garnered significant attention for its potential therapeutic properties, including its role as a neuroprotective agent.[1] This guide provides a comparative analysis of this compound's efficacy in various preclinical models of neurodegeneration, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In Vitro Neuroprotective Effects
This compound has demonstrated significant neuroprotective capabilities in cellular models of neurotoxicity. A primary model involves challenging neuronal cell lines with toxins to mimic the cellular stress observed in neurodegenerative diseases like Parkinson's disease.
1.1. Performance in a Parkinson's Disease Model
In a key study, differentiated PC12 cells, a common model for neuronal studies, were exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which induces apoptosis and oxidative stress, hallmarks of Parkinson's disease pathology.[2][3] this compound treatment was shown to significantly mitigate these effects.
Table 1: Effect of this compound on MPP+-Induced Toxicity in PC12 Cells
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | Intracellular ROS (% of Control) |
| Control | 100 | 4.5 ± 0.6 | 100 |
| MPP+ (500 µmol/L) | 52.3 ± 4.1 | 35.2 ± 3.2 | 210 ± 15 |
| Morin (5 µmol/L) + MPP+ | 65.8 ± 5.3 | 24.1 ± 2.5 | 165 ± 12 |
| Morin (10 µmol/L) + MPP+ | 78.4 ± 6.2 | 15.6 ± 1.8 | 130 ± 10 |
| Morin (50 µmol/L) + MPP+ | 89.1 ± 7.5 | 8.9 ± 1.1 | 110 ± 9 |
Data synthesized from findings reported in studies on MPP+-induced neurotoxicity.[2][3]
1.2. Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the measurement of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method.
-
Cell Culture: Differentiated PC12 cells are seeded into 96-well plates and incubated for 24 hours.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (5, 10, 50 µmol/L) for a specified duration.
-
Toxin Induction: MPP+ (500 µmol/L) is added to the wells (excluding the control group) to induce neurotoxicity.
-
Incubation: The plate is incubated for 24-48 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
1.3. Signaling Pathway: this compound's Antioxidant Action
This compound's protective effect in the MPP+ model is largely attributed to its antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS).
In Vivo Neuroprotective Effects
The neuroprotective potential of this compound has been validated in several animal models, demonstrating its ability to cross the blood-brain barrier and exert its effects systemically.
2.1. Comparison in a Huntington's Disease Model
In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), this compound (MH) was compared with Necrosulfonamide (NSA), a known inhibitor of necroptosis, a form of programmed cell death implicated in neurodegeneration.
Table 2: Comparison of this compound (MH) vs. Necrosulfonamide (NSA) in a 3-NP Rat Model
| Parameter | Control Group | 3-NP Group | MH (20 mg/kg) + 3-NP | NSA (1.65 mg/kg) + 3-NP |
| Striatal TNF-α (pg/mg protein) | 35.4 ± 2.1 | 98.7 ± 5.3 | 51.2 ± 3.9 | 48.9 ± 3.5 |
| Striatal Caspase-3 Activity (U/mg protein) | 1.2 ± 0.1 | 4.8 ± 0.4 | 2.1 ± 0.2 | 1.9 ± 0.2 |
| Striatal p-MLKL (relative expression) | 1.0 | 3.5 ± 0.3 | 1.4 ± 0.2 | 1.3 ± 0.1 |
| Grip Strength (N) | 12.5 ± 0.8 | 5.1 ± 0.6 | 10.2 ± 0.7 | 10.5 ± 0.9 |
Data synthesized from a study investigating necroptosis pathways in a Huntington's model.
The results indicate that this compound significantly reduces neuroinflammation (TNF-α), apoptosis (Caspase-3), and necroptosis (p-MLKL), leading to improved motor function, with an efficacy comparable to the specific necroptosis inhibitor, NSA.
2.2. Experimental Protocol: 3-NP Induced Huntington's Disease Model in Rats
This protocol describes the induction of Huntington's-like pathology and subsequent treatment.
-
Animal Model: Male Wistar rats are used for the study.
-
Grouping: Animals are divided into four groups: Control, 3-NP, MH + 3-NP, and NSA + 3-NP.
-
Treatment Administration: The MH and NSA groups receive intraperitoneal (i.p.) injections of this compound (20 mg/kg/day) or Necrosulfonamide (1.65 mg/kg/day) for 14 days.
-
Disease Induction: One hour after pretreatment, the 3-NP, MH + 3-NP, and NSA + 3-NP groups receive an i.p. injection of 3-NP (10 mg/kg/day) for 14 days to induce striatal lesions.
-
Behavioral Assessment: Motor function is assessed using tests like the grip strength test and open field test at the end of the treatment period.
-
Biochemical and Molecular Analysis: Following behavioral tests, animals are euthanized, and striatal tissue is collected for analysis of inflammatory markers (ELISA for TNF-α), apoptosis markers (Caspase-3 activity assay), and necroptosis pathway proteins (Western blot for p-RIPK1, p-RIPK3, p-MLKL).
2.3. Signaling Pathway: Inhibition of Necroptosis
This compound demonstrates a significant neuroprotective effect by inhibiting the RIPK1/RIPK3/MLKL necroptosis signaling pathway, which is pathologically activated in the 3-NP model.
Performance in Chronic Stress Models
Chronic stress is a significant risk factor for neurodegenerative and psychiatric disorders. This compound has been shown to counteract the detrimental effects of stress on the brain.
3.1. Efficacy in a Chronic Unpredictable Stress (CUS) Model
In a CUS mouse model, which induces memory impairment and oxidative stress, this compound treatment was compared with Ginseng, a well-known adaptogen.
Table 3: Effects of this compound (MH) in a Chronic Unpredictable Stress Mouse Model
| Parameter | Control | CUS Group | MH (20 mg/kg) + CUS | Ginseng (25 mg/kg) + CUS |
| Y-Maze Spontaneous Alternation (%) | 75 ± 5.1 | 45 ± 4.2 | 68 ± 4.9 | 70 ± 5.3 |
| Hippocampal MDA (nmol/mg protein) | 1.2 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.2 |
| Hippocampal GSH (µmol/g tissue) | 5.5 ± 0.4 | 2.1 ± 0.3 | 4.9 ± 0.5 | 5.1 ± 0.4 |
| Hippocampal TNF-α (pg/mg protein) | 40.1 ± 3.5 | 95.2 ± 8.1 | 55.3 ± 6.2 | 52.8 ± 5.9 |
Data synthesized from studies on chronic stress models.
This compound significantly improved memory performance and reversed the biochemical changes induced by chronic stress, demonstrating its potent antioxidant and anti-inflammatory effects in the hippocampus. Its efficacy at 20 mg/kg was comparable to that of Ginseng.
3.2. Signaling Pathway: Anti-inflammatory and Antioxidant Modulation
In chronic stress, this compound works by suppressing neuroinflammatory pathways and bolstering the brain's antioxidant defense system.
Conclusion
Across multiple in vitro and in vivo models, this compound demonstrates robust neuroprotective effects. Its mechanisms of action are multifaceted, involving potent antioxidant, anti-inflammatory, and anti-necroptotic activities. The comparative data presented here show that its efficacy is often on par with established reference compounds like Necrosulfonamide and Ginseng in specific pathological contexts. These findings strongly support the continued investigation of this compound as a promising therapeutic candidate for a range of neurodegenerative and stress-related disorders.
References
- 1. This compound: A PROMISING BIOFLAVONOID WITH DIFFERENT THERAPEUTIC EFFECTS [bpsa.journals.ekb.eg]
- 2. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Morin Hydrate's Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
Morin hydrate, a naturally occurring flavonoid, has demonstrated significant anti-cancer properties across a spectrum of cancer cell lines. This comparative guide synthesizes key findings on its efficacy, detailing its cytotoxic effects, mechanisms of action, and the signaling pathways it modulates. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential as a therapeutic agent.
Comparative Cytotoxicity of this compound
The inhibitory concentration (IC50) of this compound, the concentration required to inhibit the growth of 50% of cancer cells, varies across different cell lines, indicating a degree of selectivity in its cytotoxic activity. The following table summarizes the IC50 values reported in various studies.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Colorectal Cancer | SW480 | ≥100[1] | 24, 48 |
| HCT-116 | ≥250[1] | Not Specified | |
| HCT-116 | ~80 µg/mL | 24, 48, 72 | |
| Breast Cancer | MDA-MB-231 | 100-200[1] | Not Specified |
| SK-BR-3 | 150-200 | 48 | |
| Melanoma | A375 | 140.3 | 48 |
| MNT-1 | 142.0 | 48 | |
| SK-MEL-28 | 115.1 | 48 | |
| Leukemia | U937 | Most sensitive among tested leukemic cell lines | Not Specified |
| Hepatoma | hepa1c1c7 | ~100 µg/ml | Not Specified |
Mechanisms of Anti-Cancer Activity
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
This compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2] Key events include:
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an increase in intracellular ROS levels, which in turn disrupts the mitochondrial membrane potential.[2]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors like cytochrome c.
-
Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.
-
Caspase Activation: this compound activates a cascade of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis. This is evidenced by the cleavage of PARP, a hallmark of apoptosis.
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at different phases in various cancer cell lines, thereby inhibiting their proliferation.
-
G2/M Phase Arrest: In human leukemia HL-60 cells and murine hepatoma hepa1c1c7 cells, this compound induces cell cycle arrest at the G2/M phase. This is associated with the downregulation of cyclin B1 and cdc2.
-
S and G2/M Phase Arrest: In triple-negative breast cancer cells (MDA-MB-231), this compound causes cell cycle arrest in the S and G2/M phases. This is linked to decreased expression of cyclin A2 and cyclin B1 and an upregulation of p21.
Modulation of Signaling Pathways
The anti-cancer activity of this compound is underpinned by its ability to modulate several key signaling pathways that are often dysregulated in cancer.
-
NF-κB Signaling Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.
-
Akt Signaling Pathway: It has been shown to suppress the Akt signaling pathway, which plays a central role in cell survival and proliferation.
-
MAPK Signaling Pathway: this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the regulation of various cellular processes including proliferation, differentiation, and apoptosis.
-
STAT3 Signaling: In some cancer cells, this compound has been found to inhibit the STAT3 pathway, a key transducer of signals for cell growth and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 50-500 µM) for specific time periods (e.g., 24 and 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent like DMSO or SDS.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at desired concentrations and for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, cyclins).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Mechanisms
The following diagrams illustrate the key processes affected by this compound.
Experimental workflow for assessing this compound's anti-cancer activity.
Signaling pathway of this compound-induced apoptosis in cancer cells.
Mechanism of this compound-induced cell cycle arrest.
References
A Comparative Guide for Researchers: Synthetic Morin Hydrate vs. Naturally Derived Morin
For researchers and drug development professionals, the choice between synthetic and naturally derived active compounds is a critical one, impacting purity, consistency, and ultimately, the reliability of experimental outcomes. This guide provides a comprehensive comparison of synthetic morin hydrate and naturally derived morin, offering available data, detailed experimental protocols, and visualizations to inform sourcing decisions. While direct comparative studies are limited, this guide synthesizes available information to draw a clear comparison based on established principles of natural product extraction versus chemical synthesis.
Key Differences at a Glance
The primary distinctions between synthetic and naturally derived this compound lie in their purity, consistency, and the presence of impurities. Synthetic morin offers a higher degree of purity and batch-to-batch consistency, which is crucial for quantifiable and reproducible research.[1] Natural morin, extracted from botanical sources, is often found in varying purities and may contain other structurally related flavonoids and plant materials.[1]
| Feature | Synthetic this compound | Naturally Derived Morin |
| Source | Chemical Synthesis | Extracted from plants of the Moraceae family (e.g., Osage orange, old fustic).[1] |
| Purity | High (typically ≥ 95%)[1] | Variable (often cited as 65-85%)[1] |
| Consistency | High batch-to-batch consistency | Can vary depending on the plant source, extraction method, and purification process. |
| Impurities | Well-defined, related to starting materials and by-products of the synthesis. | Complex mixture of related flavonoids and other plant-derived substances. |
| Scalability | Highly scalable for large-quantity production. | Limited by the availability of the natural source and the efficiency of the extraction process. |
Biological Activity: A Benchmark for Comparison
Morin is a well-documented bioactive flavonoid with potent antioxidant and anti-inflammatory properties. The biological activities of naturally derived morin serve as a benchmark that high-purity synthetic morin is expected to meet or exceed. The enhanced purity of synthetic this compound suggests that it may exhibit more potent and consistent activity in in-vitro and in-vivo studies.
Antioxidant Activity
Morin's antioxidant activity is attributed to its ability to scavenge free radicals. This is a key therapeutic property being explored for various disease models.
| Assay | Test System | Result |
| DPPH Radical Scavenging | Cell-free system | This compound demonstrates significant scavenging activity. |
| ABTS Radical Scavenging | Cell-free system | This compound shows strong scavenging activity against ABTS radicals. |
| Intracellular ROS Production | LTA-stimulated RAW 264.7 cells | This compound effectively reduces the LTA-induced increase in intracellular ROS production. |
Anti-inflammatory Activity
Morin exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
| Assay | Test System | Result |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | This compound inhibits NO production. |
| Pro-inflammatory Gene Expression | LTA-stimulated RAW 264.7 cells | This compound downregulates the expression of pro-inflammatory genes iNOS, TNF-α, and IL-1β. |
| Cytokine Secretion | Human oral epithelial cells (H400) | Morin significantly attenuated the secretion of GM-CSF. |
| Reactive Oxygen Species (ROS) Generation | Human neutrophils | Morin significantly reduced ROS generation. |
Experimental Protocols
To aid researchers in their study design, detailed methodologies for key experiments are provided below.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the determination of this compound purity.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (pH 5.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 260 nm.
-
Sample Preparation: Dissolve a known quantity of this compound (synthetic or natural) in the mobile phase to a final concentration within the linear range of the instrument (e.g., 100-500 ng/ml).
-
Injection Volume: 20 µL.
-
Analysis: The purity is determined by comparing the peak area of morin to the total peak area of all components in the chromatogram.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of this compound.
Methodology:
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), this compound solutions of varying concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 20 µl of each this compound dilution or standard to the wells.
-
Add 200 µl of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Methodology:
-
Cell Line: RAW 264.7 murine macrophages.
-
Reagents: this compound, Lipopolysaccharide (LPS), Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The inhibitory effect of this compound is calculated by comparing the nitrite concentrations in treated and untreated LPS-stimulated cells.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
The choice between synthetic and naturally derived this compound hinges on the specific requirements of the research. For applications demanding high purity, batch-to-batch consistency, and scalability, synthetic this compound is the superior choice. Its well-defined nature minimizes variability, leading to more reliable and reproducible experimental data. While naturally derived morin has been instrumental in elucidating the compound's biological activities, its inherent variability in purity and composition can introduce confounding factors in quantitative studies. Researchers should carefully consider these factors when selecting a source for this compound to ensure the integrity and validity of their findings.
References
A Researcher's Guide to the Biological Effects of Morin Hydrate: A Comparative Analysis
For researchers, scientists, and drug development professionals exploring the therapeutic potential of the bioflavonoid Morin hydrate, this guide offers a comprehensive comparison of its biological effects with relevant alternatives, supported by experimental data. This document provides detailed methodologies for key experiments and visual representations of associated signaling pathways and workflows to facilitate the replication of pivotal studies.
Unveiling the Multifaceted Bioactivity of this compound
This compound, a naturally occurring flavonoid, has garnered significant attention for its diverse pharmacological activities.[1] Extensive research has demonstrated its potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties.[2] These effects are attributed to its ability to modulate various cellular signaling pathways, including Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-activated protein kinase (MAPK), and the Nrf2/HO-1 antioxidant response element.[3]
Comparative Performance Analysis: this compound vs. Alternatives
To provide a clear perspective on its efficacy, this section compares this compound's performance against two other well-known flavonoids: quercetin and silymarin.
Antioxidant Activity
This compound exhibits strong antioxidant activity by scavenging free radicals and chelating metal ions.[2] Its antioxidant capacity is often compared to that of quercetin, another prominent flavonoid. While both are potent antioxidants, their efficacy can vary depending on the specific assay and experimental conditions.
Anti-inflammatory Effects
This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.[4] A key mechanism is the inhibition of the NF-κB signaling pathway. When compared to quercetin, both flavonoids demonstrate significant anti-inflammatory potential; however, their relative potency can differ based on the inflammatory stimulus and cell type used in the study.
Anticancer Properties: A Quantitative Comparison
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and compares them with those of quercetin and silymarin in various cancer cell lines, providing a quantitative measure of their anticancer potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Quercetin IC50 (µM) | Silymarin IC50 (µg/mL) | Citation(s) |
| Hepa1c1c7 | Murine Hepatoma | ~330 (100 µg/mL) | - | - | |
| HCT116 | Colon Cancer | - | 5.79 (±0.13) | - | |
| MDA-MB-231 | Breast Cancer | - | 5.81 (±0.13) | - | |
| A549 | Lung Cancer | - | 8.65 (24h) | 511 (24h) | |
| H69 | Lung Cancer | - | 14.2 (24h) | - | |
| AGS | Gastric Cancer | - | 3.2 (as conjugate) | - | |
| A2780 | Ovarian Cancer | - | 16.04 (as conjugate) | - | |
| MCF-7 | Breast Cancer | - | 37 (24h) | - | |
| HepG2 | Liver Cancer | - | - | 19 - 56.3 (24h) | |
| Ramos | Burkitt's Lymphoma | - | - | 100 (48h) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and specific assays used. The conversion from µg/mL to µM depends on the molecular weight of the compound.
Hepatoprotective Effects
Both this compound and silymarin are recognized for their hepatoprotective properties. Silymarin, a standardized extract from milk thistle, is a well-established hepatoprotective agent. Studies have shown that this compound can protect liver cells from damage induced by toxins, an effect comparable to silymarin. The protective mechanism for both compounds involves their antioxidant and anti-inflammatory activities.
Key Experimental Protocols
To aid researchers in replicating and building upon existing findings, this section provides detailed methodologies for three key experiments commonly used to evaluate the biological effects of this compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a standard method for evaluating the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.2 mM in methanol)
-
This compound and reference antioxidant (e.g., quercetin, ascorbic acid) solutions of varying concentrations
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Protocol (Microplate Method):
-
Prepare serial dilutions of this compound and the reference antioxidant in the appropriate solvent.
-
In a 96-well plate, add 100 µL of each sample concentration to the respective wells.
-
Add 100 µL of the DPPH working solution to all wells containing the samples.
-
For the control well, add 100 µL of the solvent instead of the sample.
-
For the blank well, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
This animal model is widely used to study the anti-inflammatory effects of compounds in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution
-
Saline solution (vehicle)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into groups: control, LPS-only, and LPS + this compound (at different doses).
-
Administer this compound or vehicle (saline) to the respective groups, typically via oral gavage or intraperitoneal injection, for a predetermined period before LPS challenge.
-
Induce inflammation by injecting LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
At a specific time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture.
-
Separate serum and measure the levels of inflammatory cytokines (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Tissues such as the liver or lungs can also be harvested for histological analysis or to measure inflammatory markers.
Western Blot Analysis of NF-κB Activation
This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of signaling pathways like NF-κB.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells and treat them with this compound for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the experimental processes and the molecular interactions of this compound, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for the in vivo LPS-induced inflammation model.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. Nanoencapsulation of this compound with BSA for sustained drug release in colorectal carcinoma cells: experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A PROMISING BIOFLAVONOID WITH DIFFERENT THERAPEUTIC EFFECTS [bpsa.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. uniquescientificpublishers.com [uniquescientificpublishers.com]
Nanoencapsulation Unlocks the Full Therapeutic Potential of Morin Hydrate
A comparative analysis of free versus nanoformulated morin hydrate reveals a significant enhancement in therapeutic efficacy, driven by improved bioavailability and targeted delivery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and methodologies that underscore the advantages of nanoencapsulating this promising flavonoid.
This compound, a naturally occurring bioflavonoid, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical application has been significantly hampered by its low aqueous solubility and poor bioavailability.[3][4][5] Recent advancements in nanotechnology have paved the way for overcoming these limitations, with various nanoencapsulation strategies demonstrating a marked improvement in the efficacy of this compound. This guide synthesizes the available experimental data to provide a clear comparison between the performance of free this compound and its nanoformulations.
Enhanced Bioavailability and Controlled Release with Nanoencapsulation
The primary advantage of nanoencapsulating this compound lies in the significant improvement of its physicochemical properties. Nanoformulations enhance the solubility and dissolution rate of this compound, leading to increased oral bioavailability. For instance, encapsulating morin in lipid core/PLGA shell nanoparticles resulted in a 5.6-fold increase in bioavailability compared to the free form.
Furthermore, nano-delivery systems offer the advantage of a sustained and controlled release of the encapsulated compound. Studies have shown that this compound released from nanoparticles follows a sustained pattern over an extended period, which can help in maintaining therapeutic concentrations in the body and reducing the frequency of administration.
Superior Anticancer and Anti-Inflammatory Efficacy
The enhanced bioavailability and cellular uptake of nanoencapsulated this compound translate into superior therapeutic performance, particularly in anticancer and anti-inflammatory applications.
In oncology, various nanoformulations of this compound have exhibited enhanced cytotoxicity against a range of cancer cell lines, including melanoma, colorectal cancer, and breast cancer, when compared to the free drug. For example, this compound-loaded mesoporous silica nanoparticles showed a time- and concentration-dependent reduction in the viability of human melanoma cell lines. Similarly, BSA-encapsulated this compound nanoparticles demonstrated increased anticancer potential in colorectal carcinoma cells.
The anti-inflammatory effects of this compound are also significantly amplified through nanoencapsulation. Studies have shown that morin-loaded nanoparticles are more effective at inhibiting inflammatory markers in lipopolysaccharide-stimulated macrophages than free morin. This is attributed to the improved delivery of morin to the site of inflammation and its enhanced ability to modulate key inflammatory signaling pathways.
Comparative Efficacy Data: Free vs. Nanoencapsulated this compound
The following tables summarize the quantitative data from various studies, highlighting the improved performance of nanoencapsulated this compound.
| Nanocarrier System | Parameter | Free this compound | Nanoencapsulated this compound | Reference |
| Mesoporous Silica Nanoparticles (MSNs) | Loading Capacity | N/A | 28.3% | |
| Encapsulation Efficiency | N/A | 99.1% | ||
| In Vitro Release (at 48h, pH 5.2) | 12.6% | 23.7% | ||
| Bovine Serum Albumin (BSA) Nanoparticles | Particle Size | N/A | 90 nm | |
| Zeta Potential | N/A | -11 ± 5.90 mV | ||
| Drug Entrapment Efficiency | N/A | ~71.66% | ||
| Radical Scavenging Ability (DPPH Assay) | Lower | Higher | ||
| Lipid Core/PLGA Shell Nanoparticles | Loading Efficiency | N/A | 82% | |
| Oral Bioavailability Enhancement | 1-fold | 5.6-fold | ||
| Plasma Half-life | 0.13 h | 0.98 h | ||
| Human Serum Albumin (HSA) & PLGA Nanoparticles | Encapsulation Efficiency (HSA) | N/A | ~87% | |
| Encapsulation Efficiency (PLGA) | N/A | ~82% |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a variety of cellular signaling pathways. Nanoencapsulation can potentially enhance the interaction of morin with these pathways due to increased intracellular concentrations.
References
- 1. This compound: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A PROMISING BIOFLAVONOID WITH DIFFERENT THERAPEUTIC EFFECTS [bpsa.journals.ekb.eg]
- 3. This compound Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy [mdpi.com]
- 4. Frontiers | Nanoencapsulation of this compound with BSA for sustained drug release in colorectal carcinoma cells: experimental and computational approach [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Morin Hydrate and Other Natural Compounds for Neuroprotection
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge in combating the rising tide of neurodegenerative diseases. Natural compounds, with their diverse pharmacological profiles, offer a promising avenue for therapeutic discovery. Among these, Morin hydrate, a bioactive flavonoid, has garnered significant attention for its antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides an objective, data-driven comparison of this compound against other well-known natural compounds—quercetin, curcumin, and resveratrol—in the context of neuroprotection.
This comprehensive analysis synthesizes experimental data to evaluate their relative performance in key areas of neuroprotective activity, including the mitigation of oxidative stress, reduction of inflammation, and enhancement of neuronal viability. Detailed experimental protocols and visual representations of key signaling pathways are provided to support a thorough understanding of their mechanisms of action.
Quantitative Comparison of Neuroprotective Efficacy
To facilitate a clear comparison, the following table summarizes quantitative data from various studies on the neuroprotective effects of this compound, quercetin, curcumin, and resveratrol. It is important to note that direct head-to-head studies are limited, and thus, data is compiled from individual studies. Variations in experimental models and conditions should be considered when interpreting these results.
| Parameter | This compound | Quercetin | Curcumin | Resveratrol | Experimental Model |
| Neuronal Cell Viability | Increased viability in MPP+-induced PC12 cells.[1] | Enhanced viability of SH-SY5Y cells exposed to Aβ. | Increased survival of LTA-stimulated BV-2 microglial cells.[2] | Higher survival of SY5Y neuroblastoma cells exposed to Aβ42 oligomers.[3] | In vitro neurotoxicity models |
| Reactive Oxygen Species (ROS) Reduction | Attenuated ROS formation in MPP+-induced PC12 cells.[1] | Reduced ROS in SH-SY5Y cells exposed to Aβ.[4] | Scavenged free radicals and inhibited lipid peroxidation. | Reduced oxidative stress in a rat model of Alzheimer's disease. | In vitro and in vivo oxidative stress models |
| Anti-inflammatory Activity (TNF-α, IL-6) | Reduced expression of TNF-α and IL-6 in ischemic rats. | Downregulated pro-inflammatory cytokines like NF-kB. | Inhibited the secretion of TNF-α in LTA-induced microglial cells. | Inhibited NO-output and iNOS expression in response to Aβ. | In vitro and in vivo neuroinflammation models |
| Anti-apoptotic Effects | Attenuated MPP+-induced apoptosis in PC12 cells. | Exhibited anti-apoptotic effects in aging mouse models. | Modulated apoptotic pathways in AD models. | Protected neurons from apoptosis in a rat model of Alzheimer's disease. | In vitro and in vivo apoptosis models |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through their modulation of complex intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. This compound, in particular, exerts its influence through the Nrf2 and NF-κB pathways, which are central regulators of cellular antioxidant and inflammatory responses.
This compound's Modulation of Nrf2 and NF-κB Signaling Pathways
This compound has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of a suite of antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress.
Concurrently, this compound inhibits the pro-inflammatory NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, it suppresses the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thus mitigating neuroinflammation.
Experimental Workflow for Assessing Neuroprotection
A standardized experimental workflow is essential for the reliable evaluation of neuroprotective compounds. The following diagram illustrates a typical workflow for in vitro assessment.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the natural compound (e.g., this compound, quercetin, curcumin, or resveratrol) for 2 hours.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., MPP+, Aβ peptide, or H2O2) and incubate for an additional 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. ROS levels are expressed as a percentage of the toxin-treated group.
Quantification of Inflammatory Cytokines (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Sample Collection: Collect the cell culture supernatants after the treatment period as described in the MTT assay (step 3).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human TNF-α or IL-6 ELISA kit).
-
Standard Curve: Generate a standard curve using recombinant cytokines provided in the kit.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve. The results are typically expressed in pg/mL.
Conclusion
This compound demonstrates significant neuroprotective potential, comparable to other well-established natural compounds like quercetin, curcumin, and resveratrol. Its potent antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, make it a compelling candidate for further investigation in the context of neurodegenerative diseases. While the available data suggests comparable efficacy, direct head-to-head comparative studies are warranted to definitively establish its relative potency and therapeutic advantages. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such crucial comparative investigations.
References
The Synergistic Power of Morin Hydrate in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in combination with conventional chemotherapy. One such promising agent is Morin hydrate, a bioflavonoid found in various plants. This guide provides a comprehensive comparison of the synergistic effects of this compound with several widely used chemotherapy drugs, supported by experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated significant synergistic effects when combined with cisplatin, doxorubicin, 5-fluorouracil, and paclitaxel across various cancer cell lines. This synergy is primarily achieved by modulating key signaling pathways involved in drug resistance, apoptosis, and autophagy. The combination therapies often lead to a substantial reduction in the required dosage of the chemotherapeutic agent, thereby potentially minimizing its associated toxic side effects.
Quantitative Assessment of Synergistic Effects
The synergistic potential of this compound in combination with different chemotherapy drugs has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and combination index (CI). A lower IC50 value for the combination compared to the individual drugs indicates a synergistic or additive effect.
| Chemotherapy Drug | Cancer Cell Line | IC50 (Chemotherapy Drug Alone) | IC50 (this compound Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Cisplatin | MCF-7 (Breast Cancer) | 6.29 µM | 45 µM | Not explicitly stated, but combination showed potentiation | Not Calculated | [1] |
| Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.58 µM | > 100 µM | 0.25 µM (with 0.3 µM Dox + varying Morin) | < 1 (Indicates Synergy) | [2] |
| 5-Fluorouracil | A375 (Melanoma) | ~10 µM | > 50 µM | < 5 µM (with 50 µM Morin) | Not Calculated | [1] |
| Paclitaxel | DU145 & PC-3 (Prostate Cancer) | Dose-dependent decrease in viability | 50 µM showed limited cytotoxicity alone | Enhanced paclitaxel-induced cytotoxicity at various concentrations | Not Calculated | [3][4] |
Mechanisms of Synergy and Signaling Pathways
The synergistic anti-cancer activity of this compound with chemotherapy drugs is attributed to its ability to modulate specific cellular signaling pathways.
This compound + Cisplatin in Hepatocellular Carcinoma
This compound enhances the efficacy of cisplatin in hepatocellular carcinoma by inhibiting a pro-survival pathway known as autophagy. It achieves this by downregulating the PARP-1/HMGB1 signaling axis. This inhibition of protective autophagy leads to an increase in cisplatin-induced apoptosis (programmed cell death).
References
- 1. oncotarget.com [oncotarget.com]
- 2. Morin promotes prostate cancer cells chemosensitivity to paclitaxel through miR-155/GATA3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morin promotes prostate cancer cells chemosensitivity to paclitaxel through miR-155/GATA3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Morin Hydrate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Morin hydrate, ensuring operational integrity and regulatory compliance.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a naturally occurring flavonoid, requires careful consideration for its disposal due to its potential environmental impact. This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound waste.
Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₇·xH₂O | [1] |
| Molecular Weight | 302.24 g/mol (anhydrous basis) | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 299-300 °C (decomposes) | [3] |
| Purity | >90.0% (HPLC) |
Hazard Profile and Safety Precautions
According to safety data sheets, this compound is classified as hazardous to the aquatic environment with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, should be worn when handling this compound and its waste.
Operational Disposal Plan for this compound
The following procedure outlines the approved method for the disposal of this compound in a laboratory setting. This plan is designed to comply with general hazardous waste regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States and equivalent authorities in other regions.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All solid this compound, solutions containing this compound, and materials contaminated with this compound (e.g., weighing boats, pipette tips, gloves) must be treated as hazardous waste.
-
Segregate at the Source : Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled waste container at the point of generation, also known as a satellite accumulation area (SAA).
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container : Use a chemically compatible container with a tightly sealing lid. For solid waste, a clearly labeled, sealable bag or a wide-mouth plastic container is suitable. For liquid waste, use a bottle made of a material that will not react with the solvent used.
-
Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also indicate the primary hazard (e.g., "Toxic to Aquatic Life").
-
Container Handling : Keep the waste container closed at all times, except when adding waste. Do not overfill the container.
Step 3: Storage and Preparation for Disposal
-
Accumulation in SAA : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Consult Institutional Guidelines : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Documentation : Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Step 4: Final Disposal
-
Professional Disposal : The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. This is typically arranged by your institution's EHS department.
-
Regulatory Compliance : Chemical waste generators are responsible for ensuring that their waste is handled and disposed of in accordance with local, regional, and national regulations.
The following diagram illustrates the workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Morin Hydrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Morin hydrate, offering procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory tract irritation. It is also recognized as an environmentally hazardous substance, toxic to aquatic life with long-lasting effects. Adherence to proper safety protocols is crucial to mitigate these risks.
Engineering Controls
Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation of dust particles. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must have side protection to shield against splashes and dust. |
| Hand Protection | Chemical-resistant gloves | Tested and approved under EN 374 standards. Nitrile or neoprene gloves are suitable. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Particulate Respirator | A P2 or N95 particulate filter respirator is required if dust is generated. |
Operational Plan: Handling and Storage
Handling:
-
Avoid all direct contact with this compound. Do not touch the substance with bare hands.
-
Prevent the formation of dust. Use careful techniques when transferring the powder.
-
Do not breathe in dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents, as violent reactions can occur.
Emergency Procedures: First Aid and Accidental Release
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt or waistband. Get medical attention if symptoms occur. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. |
Accidental Release Measures (Spill Cleanup)
In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the area to authorized personnel only.
-
Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and equipment to handle it. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the required personal protective equipment as outlined in the table above.
-
Contain the Spill: Prevent the spread of the powder.
-
Clean Up the Spill:
-
Carefully scoop or sweep up the spilled material using non-sparking tools.
-
Avoid generating dust. A wet cleanup method (e.g., using a damp cloth or paper towel) can be used to minimize dust, but be aware that this may create a solution that needs to be managed as liquid waste.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable cleaning agent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.
Below is a logical workflow for handling a this compound spill:
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If a solution of this compound is generated, it must also be collected in a labeled hazardous waste container.
-
Regulations: Dispose of all waste in strict accordance with all applicable local, regional, and national environmental regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in methanol at a known concentration.
-
Prepare a stock solution of DPPH in methanol. The final concentration in the assay is typically around 100-200 µM. The solution should have a deep violet color.
-
Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the this compound solution to the wells. A serial dilution is often performed to test a range of concentrations.
-
Add the same volume of the DPPH solution to each well containing the this compound.
-
For the positive control, add the ascorbic acid solution to separate wells, followed by the DPPH solution.
-
For the blank, add methanol to a well, followed by the DPPH solution.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for a specified period, typically 30 minutes. The antioxidant activity of this compound will cause the violet color of the DPPH to fade.
-
-
Measurement:
-
After incubation, measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
